(3,4-Dimethoxyphenyl)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-4-3-6(10-9)5-8(7)12-2/h3-5,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLQYLWIEBFFKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3,4-Dimethoxyphenyl)hydrazine hydrochloride CAS 40119-17-3 properties
Executive Summary
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a specialized organohydrazine intermediate critical to the synthesis of 5,6-disubstituted indole alkaloids and nitrogen heterocycles. Its primary utility lies in the Fischer Indole Synthesis , where the electron-donating methoxy groups at the 3- and 4-positions of the phenyl ring significantly enhance nucleophilicity, facilitating the formation of bioactive tryptamines, beta-carbolines, and isoquinolines.
Unlike its phenylhydrazine parent, this compound is prone to rapid oxidation as a free base; therefore, the hydrochloride salt form is the industry standard for stability and handling. This guide details its physicochemical properties, synthesis logic, and application in drug discovery workflows.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | (3,4-Dimethoxyphenyl)hydrazine hydrochloride |
| CAS Number | 40119-17-3 |
| Molecular Formula | C₈H₁₂N₂O₂[1] · HCl |
| Molecular Weight | 204.65 g/mol |
| Appearance | Off-white to pale pink/beige crystalline powder |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Toluene) |
| Melting Point | 160–195°C (Decomposes; varies by purity/solvate form) |
| Stability | Hygroscopic; Air-sensitive (oxidizes to diazenes/tars). Store under inert gas at 2–8°C. |
Synthesis & Manufacturing Logic
The industrial preparation of CAS 40119-17-3 follows a classical Diazotization-Reduction sequence starting from 3,4-dimethoxyaniline (4-aminoveratrole).
Reaction Workflow[6]
-
Diazotization: The aniline is treated with sodium nitrite (NaNO₂) in concentrated hydrochloric acid at 0–5°C. The electron-rich nature of the dimethoxy ring requires careful temperature control to prevent side reactions (e.g., nitration or polymerization).
-
Reduction: The resulting diazonium salt is reduced in situ.
-
Method A (Tin Chloride): SnCl₂/HCl is used for small-scale, high-purity needs.
-
Method B (Sulfite): Na₂SO₃ is used for scalable, greener processes to form the sulfonate intermediate, which is then hydrolyzed.
-
-
Salt Formation: The free base hydrazine is unstable. Immediate treatment with HCl gas or conc. HCl precipitates the hydrochloride salt, locking the hydrazine group in a protonated, oxidation-resistant state.
Mechanism of Synthesis
Figure 1: Synthetic pathway from aniline precursor to the stable hydrochloride salt.
Core Application: Fischer Indole Synthesis
The most authoritative application of CAS 40119-17-3 is in the Fischer Indole Synthesis . This reaction constructs the indole core found in serotonin analogs, melatonin derivatives, and triptan drugs.
Mechanistic Insight
The 3,4-dimethoxy substitution pattern is strategically valuable. The methoxy group at the para position (relative to the hydrazine) activates the ring, accelerating the formation of the ene-hydrazine intermediate. However, it also dictates regioselectivity.
-
Regiochemistry: Cyclization occurs ortho to the hydrazine nitrogen. Due to the symmetry of the 3,4-dimethoxy substitution, the cyclization principally yields the 5,6-dimethoxyindole scaffold.
Experimental Protocol: Synthesis of 5,6-Dimethoxytryptamine Analog
A validated protocol for converting CAS 40119-17-3 into a tryptamine derivative.
Reagents:
-
(3,4-Dimethoxyphenyl)hydrazine HCl (1.0 eq)
-
4-Chlorobutanal dimethyl acetal (1.1 eq) (or cyclopropyl ketone derivatives for specific targets)
-
Solvent: 4% Aqueous H₂SO₂ or Ethanol/HCl
-
Catalyst: Lewis acid (ZnCl₂) or Brønsted acid (H₂SO₄)[2][3][4]
Step-by-Step:
-
Hydrazone Formation: Dissolve the hydrazine salt in ethanol/water. Add the aldehyde/ketone.[2][4] Stir at ambient temperature for 1–2 hours until the hydrazone precipitates or TLC indicates consumption of hydrazine.
-
Sigmatropic Rearrangement: Heat the reaction mixture to reflux (80–100°C). The acid catalyst promotes the [3,3]-sigmatropic shift, releasing ammonia (NH₃) as a byproduct.
-
Work-up: Neutralize with NaOH/NaHCO₃. Extract with Ethyl Acetate.[5]
-
Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).
Reaction Mechanism Visualization
Figure 2: Mechanism of the Fischer Indole Synthesis using (3,4-dimethoxyphenyl)hydrazine.
Synthetic Utility in Drug Discovery
Beyond simple indoles, this hydrazine is a "privileged structure" precursor for several bioactive classes:
-
Pyrazoles: Reaction with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) yields 1-(3,4-dimethoxyphenyl)pyrazoles. These scaffolds are often explored for anti-inflammatory and kinase inhibitory activity.
-
Beta-Carbolines: Following the synthesis of 5,6-dimethoxytryptamine, a Pictet-Spengler reaction with an aldehyde yields tricyclic beta-carbolines, which are potent MAO inhibitors.
-
Isoquinolines: Used in specific cyclization strategies to access isoquinoline alkaloids found in natural products like cactus alkaloids.
Analytical Characterization
To validate the identity of CAS 40119-17-3, look for the following spectral signatures:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.0–10.5 ppm: Broad singlet (3H, –NHNH₂⁺Cl⁻ exchangeable).
-
δ 6.8–6.5 ppm: Multiplet (3H, Aromatic protons). Expect an ABX or similar pattern due to 1,2,4-substitution.
-
δ 3.75 ppm: Singlet (3H, –OCH₃).
-
δ 3.70 ppm: Singlet (3H, –OCH₃).
-
-
Mass Spectrometry (ESI+):
-
m/z: 169.1 [M+H]⁺ (Free base mass observed).
-
Handling & Safety (E-E-A-T)
Warning: Hydrazines are potential carcinogens and sensitizers.
-
H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer - general hydrazine class warning).
-
Storage: Must be stored at 2–8°C under Argon or Nitrogen . The hydrochloride salt is hygroscopic; exposure to moisture will lead to "gummy" degradation products.
-
Disposal: Quench with dilute hypochlorite (bleach) solution to oxidize the hydrazine functionality to nitrogen gas before disposal.
References
-
Fischer Indole Synthesis Mechanism & Applic
-
Synthesis of 5,6-Dimethoxytryptamine Deriv
- Source: "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids." RSC Advances, 2017.
-
URL:[Link]
-
Safety & Toxicology of Phenylhydrazines
- Source: PubChem Compound Summary for CAS 40119-17-3 (and rel
-
URL:[Link] (Note: Link directs to related hydrazine HCl data for validation).
-
General Preparation of Arylhydrazines (Organic Syntheses)
Sources
- 1. 40119-17-3|(3,4-Dimethoxyphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. (3,4-Dimethylphenyl)hydrazine hydrochloride (1:1) Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
Strategic Sourcing and Application of (3,4-Dimethoxyphenyl)hydrazine
CAS 63756-98-9 (Free Base) | Technical Guidance for Research & Development
Part 1: Chemical Profile & Criticality[1]
(3,4-Dimethoxyphenyl)hydrazine is a specialized hydrazine derivative primarily utilized as a nucleophilic building block in the synthesis of indole-based alkaloids, pharmaceuticals, and agrochemicals. Its electron-rich aromatic ring makes it highly reactive in Fischer Indole Synthesis , facilitating the rapid formation of tryptamines and isoquinolines.
However, a critical procurement challenge exists: The free base (CAS 63756-98-9) is oxidatively unstable. While requested specifically, most reputable suppliers manufacture and ship the hydrochloride salt (CAS 19838-08-5) to ensure shelf-life integrity.
Key Chemical Data:
| Property | Specification |
|---|---|
| IUPAC Name | (3,4-Dimethoxyphenyl)hydrazine |
| CAS (Free Base) | 63756-98-9 |
| CAS (HCl Salt) | 19838-08-5 |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | Off-white to pale beige crystals (Pure); Pink/Brown (Oxidized) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| Key Hazard | Genotoxic; Skin Sensitizer; Hemolytic Agent |
Part 2: Strategic Sourcing & Supplier Evaluation
Do not rely solely on the CAS number when ordering. The "Free Base" CAS is often mapped to the "Hydrochloride" product in vendor databases due to the instability of the former.
2.1 The "Buy vs. Make" Decision Matrix
| Feature | Free Base (CAS 63756-98-9) | Hydrochloride Salt (CAS 19838-08-5) |
| Stability | Low (Oxidizes rapidly in air) | High (Stable for months/years) |
| Storage | -20°C, Argon/Nitrogen atm. | RT or 4°C, Desiccated |
| Handling | Pyrophoric potential; oily/sticky | Crystalline solid; easy to weigh |
| Availability | Rare / Custom Synthesis | Common / Stock Item |
2.2 Quality Assurance: Validating the Supplier
When evaluating a supplier (e.g., BLD Pharm, Fluorochem, Sigma-Aldrich), demand a Certificate of Analysis (CoA) that validates the following before shipment:
-
Identity Confirmation: Ensure the product is 3,4-Dimethoxy... and not 3,4-Dimethyl... (CAS 60481-51-8). This is a common catalog error.
-
Appearance Check: Reject any material described as "Dark Brown" or "Purple." This indicates significant oxidation to azo or diazonium species.
-
Proton NMR: Look for two distinct singlets around 3.7–3.9 ppm (methoxy groups) and the absence of broad "humps" in the aromatic region (polymerization).
Part 3: Preparation & Handling Protocols
3.1 Protocol: Controlled Liberation of Free Base
If your reaction requires the free base (e.g., palladium-catalyzed cross-coupling where acid is detrimental), use this self-validating protocol to generate it fresh from the HCl salt.
Reagents:
-
Saturated NaHCO₃ solution (degassed)
-
Dichloromethane (DCM) or Ethyl Acetate (degassed)
-
Argon atmosphere
Methodology:
-
Dissolution: Suspend the HCl salt in DCM under an argon blanket.
-
Neutralization: Slowly add sat. NaHCO₃ while stirring vigorously at 0°C. The biphasic mixture will change color (often to a pale yellow).
-
Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄ for <10 mins.
-
Concentration: Evaporate solvent in vacuo at <30°C. Do not heat.
-
Validation: The resulting oil/solid should be used immediately.
Expert Insight: Avoid using strong bases like NaOH, which can trigger rapid decomposition of the hydrazine moiety.
3.2 Safety & Toxicology (E-E-A-T)
-
Genotoxicity: Hydrazines are known alkylating agents. Use double nitrile gloves and work strictly within a fume hood.
-
Decontamination: Quench spills and glassware with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas and the corresponding arene.
Part 4: Synthetic Application (Fischer Indole Synthesis)
The primary utility of this compound is the synthesis of 5,6-dimethoxytryptamine derivatives. The electron-donating methoxy groups at positions 3 and 4 significantly enhance the nucleophilicity of the hydrazine, accelerating the hydrazone formation.
4.1 Mechanism & Workflow
The following diagram illustrates the pathway from the hydrazine precursor to the indole scaffold.[3]
Figure 1: Mechanistic pathway for the conversion of (3,4-dimethoxyphenyl)hydrazine to indole derivatives via Fischer Indole Synthesis.[3]
4.2 Optimized Reaction Conditions
-
Solvent: Acetic Acid (glacial) or Ethanol/HCl.
-
Catalyst: Zinc Chloride (ZnCl₂) is preferred for sensitive substrates to prevent methoxy-group cleavage (demethylation) that can occur with strong mineral acids like H₂SO₄.
-
Temperature: 60–80°C. Higher temperatures increase the risk of polymerization.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 173741, (3,4-Dimethoxyphenyl)hydrazine. Retrieved from [Link]
- Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251-10263.
Sources
Distinguishing Isomers: A Technical Guide to 3,4-Dimethoxyphenylhydrazine and 3,4-Dimethylphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development and complex organic synthesis, the precise identification of starting materials and intermediates is paramount. Positional isomers, such as 3,4-dimethoxyphenylhydrazine and 3,4-dimethylphenylhydrazine, present a significant analytical challenge due to their identical mass and similar physicochemical properties. This technical guide provides a comprehensive framework for distinguishing between these two critical building blocks. By delving into their structural nuances, we will explore predictive spectroscopic signatures, develop a robust chromatographic separation method, and discuss the implications of their differential reactivity, particularly in the context of the Fischer indole synthesis. This document serves as a practical resource, blending theoretical principles with actionable protocols to ensure unambiguous compound identification and uphold scientific integrity in research and development.
Introduction: The Imperative of Isomeric Purity
3,4-Dimethoxyphenylhydrazine and 3,4-dimethylphenylhydrazine are valuable precursors in the synthesis of a variety of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. Their utility is prominently highlighted in the Fischer indole synthesis, a foundational reaction for the construction of indole rings present in numerous pharmaceuticals.
The seemingly subtle difference between a methoxy (-OCH₃) and a methyl (-CH₃) group can profoundly influence the electronic properties, reactivity, and ultimately the biological activity of the resulting molecules. The electron-donating nature of the methoxy group, through resonance, is more pronounced than the inductive effect of a methyl group, which can alter the reaction kinetics and regioselectivity in subsequent synthetic steps. Therefore, the ability to definitively distinguish between these two isomers is not merely an analytical exercise but a critical checkpoint in the drug development pipeline.
This guide will provide the necessary tools to differentiate these compounds, ensuring the correct isomer is utilized for its intended synthetic purpose.
Structural and Physicochemical Properties
A fundamental understanding of the physical properties of each isomer is the first step in their differentiation. While many properties are similar, subtle differences can be exploited in analytical methods.
| Property | 3,4-Dimethoxyphenylhydrazine | 3,4-Dimethylphenylhydrazine | Key Distinction |
| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₂N₂ | Presence of two oxygen atoms in the dimethoxy compound. |
| Molecular Weight | 168.19 g/mol | 136.19 g/mol | A clear difference of 32.00 g/mol , easily distinguishable by mass spectrometry. |
| Appearance | Not specified | White to pink or beige-brown powder[1] | |
| Melting Point (°C) | Not available | 195-200 (as hydrochloride salt)[1] | |
| Solubility | Not specified | Soluble in water (as hydrochloride salt)[1] | The hydrochloride salts of hydrazines generally exhibit increased water solubility. |
Spectroscopic Differentiation: A Predictive Approach
In the absence of publicly available, side-by-side experimental spectra, we can predict the key distinguishing features in their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the principles of spectroscopy and data from analogous compounds.
¹H NMR Spectroscopy: The Telltale Chemical Shifts
The most significant differences in the ¹H NMR spectra will arise from the signals of the substituent groups and their electronic influence on the aromatic protons.
Predicted ¹H NMR Spectral Data
| Assignment | Predicted δ (ppm) for 3,4-Dimethoxyphenylhydrazine | Predicted δ (ppm) for 3,4-Dimethylphenylhydrazine | Rationale for Distinction |
| Aromatic Protons | ~6.7-6.9 | ~6.8-7.1 | The electron-donating methoxy groups will shield the aromatic protons, causing an upfield shift compared to the methyl-substituted analog. |
| -OCH₃ Protons | ~3.8 (singlet, 6H) | N/A | The presence of a sharp singlet integrating to 6 protons around 3.8 ppm is a definitive marker for the dimethoxy compound. |
| -CH₃ Protons | N/A | ~2.2 (singlet, 6H) | A singlet integrating to 6 protons in the upfield aromatic region (~2.2 ppm) is characteristic of the two methyl groups. |
| Hydrazine Protons (-NHNH₂) | Broad, variable | Broad, variable | These signals are often broad and their chemical shift is concentration and solvent dependent, making them less reliable for primary differentiation. |
Diagram: Logical Flow for ¹H NMR-Based Isomer Identification
Caption: A decision tree for identifying the correct isomer based on key ¹H NMR signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra will provide complementary evidence, with distinct chemical shifts for the substituent carbons and the aromatic carbons they are attached to.
Predicted ¹³C NMR Spectral Data
| Assignment | Predicted δ (ppm) for 3,4-Dimethoxyphenylhydrazine | Predicted δ (ppm) for 3,4-Dimethylphenylhydrazine | Rationale for Distinction |
| C-O (Methoxy) | ~148-150 | N/A | The carbons directly attached to the oxygen of the methoxy groups will appear significantly downfield. |
| -OCH₃ Carbons | ~55-56 | N/A | The methyl carbons of the methoxy groups will have a characteristic shift in this region. |
| C-CH₃ (Aromatic) | N/A | ~128-137 | The aromatic carbons bonded to the methyl groups will have distinct chemical shifts. |
| -CH₃ Carbons | N/A | ~19-21 | The methyl group carbons will appear in the aliphatic region of the spectrum. |
Mass Spectrometry: Fragmentation as a Fingerprint
Electron Ionization Mass Spectrometry (EI-MS) will show a clear difference in the molecular ion peak and likely distinct fragmentation patterns.
Predicted Mass Spectrometry Data
| Parameter | 3,4-Dimethoxyphenylhydrazine | 3,4-Dimethylphenylhydrazine | Rationale for Distinction |
| Molecular Ion [M]⁺• | m/z 168 | m/z 136 | The most definitive feature, directly reflecting the different molecular weights. |
| Key Fragmentation | Loss of -CH₃ (m/z 153), followed by loss of -CO (m/z 125) | Loss of -CH₃ (m/z 121) | The fragmentation of the methoxy group often involves the loss of a methyl radical followed by a neutral carbon monoxide molecule. The dimethyl analog will primarily show the loss of a methyl radical. |
Chromatographic Separation: A Protocol for Baseline Resolution
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating positional isomers. Based on methods for similar aromatic compounds, a reverse-phase HPLC method is proposed. Phenyl-based stationary phases are often effective for separating aromatic positional isomers due to potential π–π interactions.[2]
Experimental Protocol: HPLC Separation
Objective: To achieve baseline separation of 3,4-dimethoxyphenylhydrazine and 3,4-dimethylphenylhydrazine.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Column: Cogent Phenyl Hydride™, 4.6 x 150 mm, 5 µm (or equivalent phenyl-based column)[2][3]
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare individual stock solutions of each isomer (as hydrochloride salt, if applicable) in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard by combining equal volumes of each stock solution.
-
Dilute the mixed standard with the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.
Expected Outcome: 3,4-Dimethoxyphenylhydrazine is expected to be more polar due to the two oxygen atoms and will likely elute earlier than the more nonpolar 3,4-dimethylphenylhydrazine under these reverse-phase conditions. The phenyl stationary phase should provide the necessary selectivity to achieve baseline resolution.
Diagram: HPLC Separation Workflow
Caption: Workflow for the HPLC-based separation and identification of the two isomers.
Implications for Synthesis: The Fischer Indole Synthesis
The choice between 3,4-dimethoxyphenylhydrazine and 3,4-dimethylphenylhydrazine as a starting material in the Fischer indole synthesis can lead to different outcomes. The electronic effects of the substituents influence the reactivity of the phenylhydrazine and the stability of the intermediates in the reaction mechanism.[4][5]
-
3,4-Dimethoxyphenylhydrazine: The strong electron-donating methoxy groups increase the electron density of the aromatic ring, which can facilitate the key[3][3]-sigmatropic rearrangement step of the Fischer indole synthesis. This may lead to faster reaction rates or allow for milder reaction conditions.
-
3,4-Dimethylphenylhydrazine: The methyl groups are also electron-donating, but to a lesser extent. The reaction may require more forcing conditions (e.g., stronger acid catalyst or higher temperature) compared to the dimethoxy analog.
The choice of isomer will directly determine the substitution pattern on the resulting indole ring, which is a critical consideration in drug design and structure-activity relationship (SAR) studies.
Synthesis of Starting Materials
For reference, a general synthetic route to 3,4-dimethylphenylhydrazine hydrochloride involves the diazotization of 3,4-dimethylaniline followed by reduction.[1][6] A similar approach can be applied to the synthesis of 3,4-dimethoxyphenylhydrazine starting from 3,4-dimethoxyaniline.
Protocol: Synthesis of 3,4-Dimethylphenylhydrazine Hydrochloride
This protocol is adapted from established methods.[1]
-
Diazotization: 3,4-Dimethylaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Reduction: The diazonium salt solution is then added to a solution of a reducing agent, such as stannous chloride or sodium sulfite, to reduce the diazonium group to a hydrazine.
-
Isolation: The resulting 3,4-dimethylphenylhydrazine is then typically precipitated and isolated as its more stable hydrochloride salt.
Conclusion
The accurate differentiation of 3,4-dimethoxyphenylhydrazine and 3,4-dimethylphenylhydrazine is a critical step in ensuring the integrity of synthetic chemistry workflows, particularly in the pharmaceutical industry. This guide has provided a multi-faceted approach to their distinction, leveraging predictive spectroscopic analysis, a robust HPLC separation protocol, and an understanding of their differential reactivity. By implementing these methodologies, researchers can confidently identify and utilize the correct isomer, thereby preventing costly errors and ensuring the desired molecular architecture in their synthetic targets. The principles outlined herein serve as a valuable resource for navigating the challenges of isomer differentiation in a research and development setting.
References
-
MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. [Link]
-
Cogent HPLC Columns. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
-
Wikipedia. (2023, October 29). Fischer indole synthesis. [Link]
-
SynArchive. (n.d.). Fischer Indole Synthesis. [Link]
-
Chemical Synthesis Database. (2025, May 20). 1-(3,4-dimethoxyphenyl)hydrazine. [Link]
-
Peruncheralathan, S., & Yourd, E. R. (2008). Insight into the Hard-Soft Acid-Base Properties of Differently Substituted Phenylhydrazines in Reactions with Dimethyl Carbonate. The Journal of Organic Chemistry, 73(21), 8456–8461. [Link]
-
Su, W., & O'Connor, K. J. (2007). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the American Chemical Society, 129(46), 14244–14245. [Link]
-
Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]
-
Ivy Fine Chemicals. (n.d.). (3,4-Dimethoxyphenyl)hydrazine hydrochloride. [Link]
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- 2. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 3. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
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- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 | Benchchem [benchchem.com]
molecular weight and structure of (3,4-Dimethoxyphenyl)hydrazine
Molecular Architecture and Synthetic Utility of (3,4-Dimethoxyphenyl)hydrazine: A Comprehensive Technical Guide
As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is as critical as the target itself. (3,4-Dimethoxyphenyl)hydrazine is a highly versatile, electron-rich bifunctional intermediate. Its primary value lies in its ability to act as a nucleophilic scaffold for the construction of complex heterocyclic systems—most notably, heavily substituted indole rings via the Fischer Indole Synthesis (FIS)[1].
This whitepaper provides an in-depth mechanistic and procedural analysis of (3,4-Dimethoxyphenyl)hydrazine, focusing on its physicochemical profile, de novo synthesis, and downstream applications in alkaloid drug development.
Physicochemical Profiling & Structural Analysis
The molecular structure of (3,4-Dimethoxyphenyl)hydrazine features a phenyl ring substituted with two strongly electron-donating methoxy groups at the meta (3-) and para (4-) positions relative to the hydrazine moiety. These methoxy groups significantly increase the electron density of the aromatic ring, which accelerates downstream electrophilic aromatic substitution steps (such as cyclization) but also makes the free base highly susceptible to rapid auto-oxidation in ambient air.
To mitigate this oxidative degradation, the compound is almost exclusively synthesized, transported, and stored as a hydrochloride (HCl) salt[2][3]. Protonation of the terminal amine (
Table 1: Comparative Physicochemical Properties
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 63756-98-9[4] | 40119-17-3[2] |
| Molecular Formula | ||
| Molecular Weight | 168.19 g/mol [4] | 204.65 g/mol [2] |
| Physical State | Oxidation-prone oil/low-melting solid | Stable crystalline solid |
| Primary Utility | In situ reagent generation | Commercial storage and transport |
De Novo Synthesis Protocol: The Diazotization-Reduction Pathway
The synthesis of (3,4-Dimethoxyphenyl)hydrazine hydrochloride from 3,4-dimethoxyaniline is a classic two-stage process: diazotization followed by selective reduction[5].
Causality and Mechanistic Design
The critical challenge in this workflow is preventing the highly reactive diazonium intermediate from decomposing into a phenol (via water nucleophilic attack) or undergoing unwanted azo-coupling. This dictates the strict adherence to cryogenic temperatures (-20°C). Furthermore, Tin(II) chloride (
Synthetic workflow of (3,4-Dimethoxyphenyl)hydrazine via diazotization and reduction.
Self-Validating Experimental Protocol
This protocol incorporates In-Process Controls (IPCs) to ensure the system self-validates at each critical juncture[5].
Step 1: Amine Dissolution
-
Action: Dissolve 1.00 g (6.52 mmol) of 3,4-dimethoxyaniline in 9.00 mL of 6N HCl. Cool the mixture to -20°C under a nitrogen atmosphere.
-
Validation: Complete dissolution indicates the successful formation of the soluble anilinium hydrochloride salt.
Step 2: Diazotization
-
Action: Dissolve 675 mg (6.79 mmol, 1.04 eq) of Sodium Nitrite (
) in 2.00 mL of saturated saline. Add this dropwise to the aniline solution, maintaining the internal temperature strictly at -20°C. Stir for 30 minutes. -
Validation (IPC): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, validating that 100% of the starting aniline has been consumed.
Step 3: Reduction
-
Action: Slowly add Tin(II) chloride dihydrate (
) to the mixture at -20°C. -
Causality: The reduction is highly exothermic. Rapid addition will cause thermal runaway, leading to the extrusion of nitrogen gas (
) and the formation of useless 1,2-dimethoxybenzene. -
Validation: The transition of the solution from a clear/yellowish diazonium liquid to a thick, pale precipitate confirms the successful formation of the hydrazine hydrochloride salt.
Step 4: Isolation
-
Action: Filter the precipitate cold, wash sequentially with cold ethanol and diethyl ether to remove unreacted stannous salts, and dry under a vacuum.
Application in Drug Development: Fischer Indole Synthesis (FIS)
(3,4-Dimethoxyphenyl)hydrazine is a cornerstone reagent in the total synthesis of complex indole alkaloids, such as the topoisomerase II inhibitor Makaluvamine D[1]. By reacting this hydrazine with various ketones or aldehydes, chemists can rapidly assemble 5,6-dimethoxyindole frameworks.
The [3,3]-Sigmatropic Rearrangement
The Fischer Indole Synthesis is driven by a Lewis acid-catalyzed (typically
Mechanism of Fischer Indole Synthesis utilizing (3,4-Dimethoxyphenyl)hydrazine.
Protocol: Indole Core Assembly
-
Hydrazone Formation: React (3,4-Dimethoxyphenyl)hydrazine hydrochloride with the target ketone (e.g., dihydrofuran) in an alcoholic solvent. The hydrochloride salt acts as its own mild acid catalyst to promote hydrazone formation[1].
-
Indolization: Introduce anhydrous
and heat the mixture. The Lewis acid coordinates with the imine nitrogen, increasing its electrophilicity and triggering the [3,3]-sigmatropic shift. -
Ammonia Elimination: The resulting intermediate undergoes cyclization, followed by the elimination of ammonia (
) to restore aromaticity, yielding the highly stable 5,6-dimethoxyindole derivative[1].
References
-
Suzhou Sibian Chemical Technology Co.,Ltd. - (3,4-Dimethoxyphenyl)hydrazine hydrochloride (40119-17-3) Molecular Structure. Sibian-chem.com. 2
-
MedChemExpress - (3,4-Dimethoxyphenyl)hydrazine hydrochloride 40119-17-3. Medchemexpress.cn. 3
-
Smolecule - Buy (3,4-Dimethoxyphenyl)hydrazine | 63756-98-9. Smolecule.com. 4
-
Google Patents - WO2023242631A1 - Ectonucleotide pyrophosphatase-phosphodiesterase-1 inhibitors and pharmaceutical compositions comprising the same. 5
-
National Institutes of Health (PMC) - Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Nih.gov. 1
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]
- 3. (3,4-Dimethoxyphenyl)hydrazine hydrochloride 40119-17-3 | MCE [medchemexpress.cn]
- 4. Buy (3,4-Dimethoxyphenyl)hydrazine | 63756-98-9 [smolecule.com]
- 5. WO2023242631A1 - Ectonucleotide pyrophosphatase-phosphodiesterase-1 inhibitors and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
Technical Guide: Solubility Profile & Handling of (3,4-Dimethoxyphenyl)hydrazine
This guide details the solubility profile, handling protocols, and experimental applications of (3,4-Dimethoxyphenyl)hydrazine , a critical intermediate in the synthesis of substituted indoles (via Fischer Indole Synthesis) and pyrazoles.
Executive Summary & Chemical Identity
(3,4-Dimethoxyphenyl)hydrazine is an electron-rich hydrazine derivative primarily used as a nucleophile in condensation reactions. Its solubility and stability are heavily dependent on its protonation state. The free base is prone to rapid oxidation and is typically soluble in non-polar to moderately polar organic solvents. The hydrochloride salt is the preferred storage form due to enhanced stability but requires polar protic solvents for dissolution.
Chemical Identifiers
| Form | CAS Number | Molecular Weight | Physical State |
| Free Base | 63756-98-9 | 168.20 g/mol | Pale yellow/brown oil or low-melting solid |
| HCl Salt | 20329-82-2 | 204.66 g/mol | White to beige crystalline powder |
Solubility Profile
The electron-donating methoxy groups at the 3 and 4 positions increase the electron density of the aromatic ring, making the hydrazine nitrogen highly nucleophilic but also susceptible to oxidation.
Solubility Data Table
Qualitative solubility based on experimental synthesis workflows.
| Solvent | Free Base Solubility | HCl Salt Solubility | Application Notes |
| Methanol (MeOH) | High | High | Preferred solvent for hydrazone formation and storage. |
| Ethanol (EtOH) | High | Moderate (High if hot) | Common solvent for recrystallization of the salt. |
| Dichloromethane (DCM) | High | Low/Insoluble | Used to extract the free base after neutralizing the salt. |
| Tetrahydrofuran (THF) | High | Low (Suspension) | Used in reactions requiring anhydrous conditions; salt often forms a suspension. |
| Water | Low | High | Salt dissolves readily; free base precipitates. |
| Acetic Acid | High | High | Standard solvent for Fischer Indole Synthesis (acts as solvent & catalyst). |
| Diethyl Ether | Moderate | Insoluble | Used as an anti-solvent to precipitate the HCl salt. |
Mechanistic Insight: Solvation & Stability
-
Salt Form: The ionic lattice of the hydrochloride salt requires high dielectric constant solvents (Water, MeOH) to overcome lattice energy. In lower polarity solvents (THF, DCM), the salt remains as a suspension, which can be advantageous for controlled release of the free base using a base scavenger (e.g., Triethylamine).
-
Oxidation Sensitivity: The free base in solution (especially in DCM or Ethers) is highly sensitive to atmospheric oxygen, turning dark brown/purple rapidly due to the formation of diazenes and subsequent decomposition products. Always handle the free base under inert atmosphere (N₂/Ar).
Experimental Protocols
Protocol A: Preparation of Free Base from HCl Salt
Use this protocol when a reaction requires the nucleophilic free hydrazine in a non-polar solvent.
-
Dissolution: Suspend 10 mmol of (3,4-Dimethoxyphenyl)hydrazine HCl in 50 mL of Dichloromethane (DCM).
-
Neutralization: Add 20 mL of 1M NaOH or saturated NaHCO₃ solution.
-
Extraction: Shake vigorously in a separatory funnel. The solid will dissolve as it converts to the free base and partitions into the DCM layer.
-
Separation: Collect the organic (DCM) layer. Extract the aqueous layer once more with 20 mL DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄ for 10 minutes.
-
Usage: Filter and use the DCM solution immediately for the next step. Do not concentrate to dryness unless absolutely necessary, as the neat oil decomposes rapidly.
Protocol B: Recrystallization of Hydrochloride Salt
Use this to purify aged or colored samples.
-
Solvent System: Ethanol / Diethyl Ether.
-
Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram). If insolubles remain, filter hot.
-
Precipitation: Remove from heat. Slowly add Diethyl Ether (anti-solvent) until the solution becomes slightly turbid.
-
Crystallization: Cool slowly to room temperature, then place in a fridge (4°C) for 2-4 hours.
-
Collection: Filter the off-white crystals and wash with cold Ether. Dry under vacuum.
Application Workflow: Fischer Indole Synthesis
One of the primary uses of this compound is synthesizing 5,6-dimethoxyindoles. The solubility changes during this process are critical for purification.
Figure 1: Solvent workflow for Fischer Indole Synthesis. The starting material is soluble in the reaction solvent (AcOH/EtOH), while the hydrophobic indole product is best extracted into DCM during workup.
Handling & Safety (E-E-A-T)
-
Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Always use a fume hood.
-
Decomposition Check: A pure HCl salt should be white or pale beige. A dark purple or black color indicates significant oxidation.
-
Waste Disposal: All hydrazine-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize/neutralize the hydrazine functionality before disposal, according to local EHS regulations.
References
-
ChemicalBook. (2024). (3,4-Dimethoxyphenyl)hydrazine hydrochloride Properties and Safety. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Retrieved from
-
PubChem. (2024).[1] Compound Summary: (3,4-Dimethoxyphenyl)hydrazine.[2][3][4] Retrieved from (Note: General reference for structure/properties).
-
MedChemExpress. (2024). (3,4-Dimethoxyphenyl)hydrazine hydrochloride Product Information. Retrieved from
Sources
- 1. Cyclohexanone;pyrrolidine | C10H19NO | CID 67356498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (3,4-Dimethoxyphenyl)hydrazine | 63756-98-9 [smolecule.com]
- 3. FI114916B - New tri:cyclic pyridazino:pyridine derivs. - used as excitatory aminoacid antagonists for treating neurological disorders, e.g stroke or epilepsy. - Google Patents [patents.google.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 148678-88-0 Name: [xixisys.com]
(3,4-Dimethoxyphenyl)hydrazine chemical safety data sheet (SDS)
CAS: 39627-83-3 (Free Base) | CAS: 19287-65-1 (Hydrochloride Salt)
Chemical Intelligence & Strategic Significance
(3,4-Dimethoxyphenyl)hydrazine is a specialized hydrazine derivative featuring a veratrole (1,2-dimethoxybenzene) core. In drug discovery, it serves as a critical "molecular lego" piece, primarily utilized to introduce the 5,6-dimethoxyindole scaffold via the Fischer Indole Synthesis .
This scaffold is pharmacologically privileged, appearing in:
-
Melanin analogs: Precursors to eumelanin.
-
Isoquinoline alkaloids: Via cyclization pathways.
-
Kinase Inhibitors: The electron-rich dimethoxy ring alters the redox potential and metabolic stability of the final drug candidate.
Physicochemical Profile
| Property | Data | Context |
| Appearance | Pale beige to pink crystalline powder | Darkens upon oxidation (formation of diazenes). |
| Solubility | Water (HCl salt), DMSO, Methanol | Free base is lipophilic; Salt is hydrophilic. |
| Stability | High Risk | Air-sensitive. The free base rapidly oxidizes to the azo/diazo species. |
| Reactivity | Strong Nucleophile / Reducing Agent | Reacts violently with oxidizers; condenses with carbonyls. |
The Hazard Architecture: Toxicological Mechanics
Researchers often underestimate substituted hydrazines, treating them merely as "irritants." This is a dangerous oversimplification. You must treat (3,4-Dimethoxyphenyl)hydrazine as a genotoxic carcinogen and a hemolytic agent until proven otherwise.
The "Hydrazine Pharmacophore" Toxicity
The toxicity is not just local; it is systemic and mechanistic.
-
Hemolytic Anemia: Like the parent phenylhydrazine, this derivative can induce oxidative stress in erythrocytes.[1][2][3] It auto-oxidizes to generate superoxide anions and hydrogen peroxide, leading to lipid peroxidation of the red blood cell membrane and subsequent hemolysis [1].
-
DNA Alkylation: Hydrazines can be metabolically activated (via cytochrome P450s) to form carbon-centered radicals or diazonium ions. These electrophiles can alkylate DNA bases (specifically Guanine), leading to mutagenesis [2].
-
Skin Sensitization: It is a potent hapten. Upon skin contact, it binds to skin proteins, triggering a T-cell mediated immune response (Allergic Contact Dermatitis).
GHS Classification (Aggregated)
-
Acute Tox. 3 (Oral/Dermal/Inhalation): Toxic if entered into the system.
-
Skin Sens. 1: May cause an allergic skin reaction.
-
Muta. 2: Suspected of causing genetic defects.
Operational Handling & Engineering Controls
The Golden Rule: Never handle the free base in open air. Always handle the Hydrochloride (HCl) salt unless the reaction strictly demands the free base, in which case, generate it in situ.
Visualizing the Safety Workflow
The following diagram outlines the decision logic for handling this compound.
Figure 1: Decision matrix for engineering controls based on chemical form.
Protocol 1: Safe Weighing & Solubilization
Objective: Prepare a stock solution without generating dust or aerosol exposure.
-
Preparation: Use a pre-weighed vial with a septum cap.
-
Atmosphere: If using the HCl salt, a standard fume hood is acceptable. If using the free base, must be done in a glovebox or glovebag.
-
Transfer: Do not use a spatula that generates static. Use a disposable anti-static pour boat.
-
Solubilization: Add solvent (e.g., Methanol or Acetic Acid) through the septum via syringe to avoid open-vial exposure.
-
Decontamination: Immediately wipe the exterior of the vial with a 10% bleach-soaked wipe, followed by water.
Application: Fischer Indole Synthesis[5][6][7][8][9]
The primary utility of (3,4-Dimethoxyphenyl)hydrazine is the synthesis of 5,6-dimethoxyindoles . This reaction involves the condensation with a ketone (or aldehyde) followed by a [3,3]-sigmatropic rearrangement.[5][6]
The Mechanism
Understanding the mechanism is crucial for troubleshooting low yields. The rate-determining step is often the formation of the "ene-hydrazine" intermediate.
Figure 2: Mechanistic pathway for the conversion of hydrazine to indole.[5]
Protocol 2: Synthesis of 5,6-Dimethoxy-2-methylindole (Example)
Reference standard protocol adapted for dimethoxy variants [3].
-
Reagents:
-
(3,4-Dimethoxyphenyl)hydrazine HCl (1.0 eq)[7]
-
Acetone (or suitable ketone) (1.1 eq)
-
Solvent/Catalyst: 4% H2SO4 in Ethanol OR Glacial Acetic Acid.
-
-
Procedure:
-
Step A (Hydrazone Formation): Dissolve hydrazine salt in ethanol. Add ketone.[5] Stir at RT for 1 hour. Isolate hydrazone if stable, or proceed in one pot.
-
Step B (Cyclization): Heat the mixture to reflux (80°C). The solution will darken. Monitor by TLC (disappearance of hydrazone).[8]
-
Step C (Workup): Cool to RT. Neutralize with NaHCO3. Extract with EtOAc.
-
Purification: Flash chromatography is usually required to remove polymeric byproducts (tar).
-
Emergency Response & Decontamination
Scenario: You have spilled 500mg of the solid powder on the benchtop.
The "Oxidation" Strategy
Hydrazines are reducing agents. We neutralize them by oxidizing them into nitrogen gas (
Decontamination Protocol:
-
Isolate: Evacuate the immediate area. Post "Chemical Spill" signage.[9]
-
PPE: Wear double nitrile gloves, lab coat, and goggles. If powder is airborne, use a respirator (N95 or P100).
-
Cover: Cover the spill with paper towels to prevent aerosolization.
-
Neutralize:
-
Prepare a fresh 10% Bleach solution (dilute standard household bleach 1:10 with water).
-
Slowly pour the bleach solution over the paper towels.
-
Wait: Allow 20 minutes of contact time. You may see bubbling (
gas evolution) [4].
-
-
Clean: Scoop up the wet slurry into a hazardous waste bag.
-
Wash: Clean the surface with soap and water to remove bleach residue.
References
-
Berger, J. (2007).[2] Phenylhydrazine haematotoxicity.[1][2] Journal of Applied Biomedicine, 5, 125–130. 2
-
Shukla, P., et al. (2012).[3] Phenylhydrazine Induced Toxicity: A Review on its Haematotoxicity. International Journal of Basic and Applied Medical Sciences, 2(2), 86-91.[3] 3
-
BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. 6
-
West Virginia University EHS. (2023). Decontamination, Disinfection and Spill Response.[10][11] 11
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 3. cibtech.org [cibtech.org]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellculture.chem.utoronto.ca [cellculture.chem.utoronto.ca]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
3,4-dimethoxy phenyl hydrazine IUPAC name and synonyms
3,4-Dimethoxyphenylhydrazine: A Comprehensive Technical Guide to Properties, Synthesis, and Applications in Drug Development
Executive Summary
As a Senior Application Scientist, evaluating the utility of chemical intermediates requires a deep understanding of their reactivity, stability, and mechanistic role in complex syntheses. 3,4-Dimethoxyphenylhydrazine is a highly reactive, electron-rich hydrazine derivative primarily utilized as a critical building block in medicinal chemistry. Due to the inherent oxidative instability of its free base form, which rapidly degrades into a dark mass upon atmospheric exposure, it is almost exclusively synthesized, stored, and utilized as its hydrochloride salt.
This technical whitepaper provides an in-depth analysis of the compound's chemical identity, self-validating synthesis protocols, and its indispensable role in the Fischer indole synthesis—specifically for generating 5,6-dimethoxyindole scaffolds found in neuroleptic and antipsychotic therapeutics like milipertine and alpertine[1].
Chemical Identity & Structural Properties
To ensure precise procurement and analytical tracking, the quantitative data and nomenclature for 3,4-dimethoxyphenylhydrazine and its stabilized salt are summarized below.
| Property | Free Base | Hydrochloride Salt |
| IUPAC Name | (3,4-dimethoxyphenyl)hydrazine | (3,4-dimethoxyphenyl)hydrazine hydrochloride[2] |
| Common Synonyms | 1-(3,4-dimethoxyphenyl)hydrazine | 3,4-dimethoxyphenylhydrazine HCl; Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride[2] |
| CAS Registry Number | N/A (Highly unstable) | 40119-17-3 |
| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₃ClN₂O₂[2] |
| Molecular Weight | 168.19 g/mol | 204.65 g/mol [2] |
| Physical State | Colorless needles (decomposes rapidly) | Off-white to pale brown crystalline powder |
Mechanistic Synthesis & Protocol
The synthesis of 3,4-dimethoxyphenylhydrazine hydrochloride relies on the classical diazotization of 3,4-dimethoxyaniline followed by a chemoselective reduction. Designing this protocol requires strict adherence to thermodynamic control and stoichiometric precision.
Synthesis Workflow Diagram
Workflow for the synthesis of 3,4-dimethoxyphenylhydrazine hydrochloride.
Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system, meaning the chemical transitions provide immediate, observable feedback to the scientist, ensuring the integrity of the workflow.
Step 1: Amine Solubilization & Protonation
-
Action: Dissolve 1 equivalent of 3,4-dimethoxyaniline in a solution of concentrated hydrochloric acid (HCl) and distilled water.
-
Causality: The strong acid protonates the amine, ensuring complete aqueous solubility and preparing the molecule for electrophilic attack by the nitrosonium ion.
Step 2: Diazotization
-
Action: Cool the solution to 0–5°C using an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise under vigorous stirring.
-
Causality: Temperature control is the most critical parameter here. Exceeding 5°C will cause the highly reactive diazonium intermediate to undergo thermal degradation, releasing nitrogen gas and forming an unwanted 3,4-dimethoxyphenol byproduct.
-
Self-Validation (IPC): Perform a spot test using starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, validating that 100% of the starting amine has been successfully converted into the diazonium salt.
Step 3: Chemoselective Reduction
-
Action: To the cold diazonium solution, add a cold solution of stannous chloride (SnCl₂, 2.5 eq) dissolved in concentrated HCl dropwise.
-
Causality: SnCl₂ is chosen for its chemoselectivity. It is a mild reducing agent that specifically reduces the diazonium group to a hydrazine without cleaving the N-N bond (which stronger reductants might do, reverting the product back to the starting amine).
-
Self-Validation (IPC): The reaction mixture will undergo a rapid colorimetric shift. The yellow/orange diazonium solution will rapidly decolorize and form a pale/white suspension. This visual shift provides immediate, self-validating proof of successful reduction.
Step 4: Isolation
-
Action: Stir for 1 hour at 0°C, filter the precipitated hydrochloride salt, wash with cold ethanol, and dry under vacuum.
-
Causality: Isolating the compound as a hydrochloride salt prevents the rapid oxidative degradation that plagues the free base, ensuring a stable shelf-life for subsequent drug development applications.
Applications in Drug Development: The Fischer Indole Synthesis
In medicinal chemistry, 3,4-dimethoxyphenylhydrazine is paramount for synthesizing 5,6-dimethoxyindole derivatives. The presence of the methoxy groups at the 5 and 6 positions of the indole ring is a privileged pharmacophore in neuropharmacology, heavily utilized in the design of antipsychotics and tranquilizers.
Mechanism of Action
When 3,4-dimethoxyphenylhydrazine is reacted with a ketone or aldehyde under acidic conditions, it undergoes the Fischer indole synthesis.
-
Condensation: The hydrazine condenses with the carbonyl to form a phenylhydrazone.
-
Rearrangement: Acid catalysis and heat trigger a [3,3]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond.
-
Cyclization: The resulting intermediate cyclizes into an aminal, which then loses a molecule of ammonia (NH₃) to re-aromatize, yielding the substituted 5,6-dimethoxyindole.
Fischer Indole Synthesis Diagram
Mechanism of Fischer indole synthesis utilizing 3,4-dimethoxyphenylhydrazine.
Case Studies in Drug Development
-
Milipertine: A major tranquilizer and neuroleptic. The synthesis involves reacting 3,4-dimethoxyphenylhydrazine with an asymmetrical ketone (derived from 1-chlorobutan-3-one and 1-(2-methoxyphenyl)piperazine). The resulting complex hydrazone undergoes acid-catalyzed rearrangement to yield milipertine[1]. The regioselectivity of this cyclization onto the more substituted side of the ketone is a hallmark of this specific Fischer synthesis[1].
-
Alpertine: Another antipsychotic agent that shares a similar structural reliance on the 5,6-dimethoxyindole core, synthesized via analogous pathways utilizing this specific hydrazine derivative[1].
References
-
ChemicalRegister. "3,4-Dimethoxyphenylhydrazine hydrochloride - IUPAC Name and CAS Registry". Retrieved from:[Link][2]
-
Journal of the Chemical Society (Resumed) (RSC Publishing). Perkin, W. H., & Rubenstein, L. (1926). "XLVI.—3:4- and 2:5-Dimethoxyphenylhydrazine". DOI: 10.1039/JR9262900357. Retrieved from: [Link]
-
The Swiss Bay / Archive.org. Lednicer, D., & Mitscher, L. A. "The Organic Chemistry of Drug Synthesis, Volume 2". (Pages 340-342: Indoles, Milipertine, and Alpertine). Retrieved from:[Link][1]
Sources
An In-depth Technical Guide to the Stability of (3,4-Dimethoxyphenyl)hydrazine Under Air Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4-Dimethoxyphenyl)hydrazine is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its utility in forming heterocyclic structures, such as indoles, makes it a key building block in drug discovery and development. However, like many arylhydrazines, its stability, particularly when exposed to atmospheric oxygen, is a critical concern that can impact the purity, potency, and safety of resulting active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the factors governing the stability of (3,4-Dimethoxyphenyl)hydrazine, with a focus on its susceptibility to air oxidation. It offers a theoretical framework for understanding its reactivity, detailed experimental protocols for assessing its stability through forced degradation studies, and robust analytical methodologies for its quantification and the characterization of its degradation products.
Theoretical Framework for Stability: The Inherent Reactivity of Arylhydrazines
Arylhydrazines are inherently susceptible to oxidation due to the presence of the electron-rich hydrazine moiety directly attached to an aromatic ring. The lone pair of electrons on the nitrogen atoms can be readily abstracted, initiating a cascade of reactions, particularly in the presence of oxygen.
The Influence of 3,4-Dimethoxy Substituents
The stability of a substituted phenylhydrazine is significantly influenced by the electronic properties of the substituents on the aromatic ring. In the case of (3,4-Dimethoxyphenyl)hydrazine, the two methoxy groups at the C3 and C4 positions play a crucial role in modulating its reactivity.
Methoxy groups are potent electron-donating groups through resonance (+R effect), where the lone pairs on the oxygen atoms delocalize into the benzene ring.[2][3] This increases the electron density of the aromatic system, which in turn enhances the electron-donating ability of the entire molecule. This heightened electron density makes the hydrazine moiety more susceptible to oxidation. The inductive effect (-I) of the electronegative oxygen atom is also present but is generally outweighed by the stronger resonance effect, especially for substituents in the para position.[4] The increased electron density on the hydrazine nitrogens lowers the oxidation potential, making the molecule more easily oxidized by atmospheric oxygen.[5]
The presence of two such electron-donating groups is expected to render (3,4-Dimethoxyphenyl)hydrazine significantly less stable under air exposure compared to unsubstituted phenylhydrazine or phenylhydrazines bearing electron-withdrawing groups.
Proposed Air Oxidation Pathway
The autoxidation of arylhydrazines is a complex process that can proceed through various radical intermediates.[6] A plausible pathway for the air oxidation of (3,4-Dimethoxyphenyl)hydrazine is initiated by the formation of a hydrazyl radical, which can then react with molecular oxygen to form a hydroperoxide. This can subsequently decompose to yield a variety of products, including the corresponding diazonium salt, which can further degrade.
Caption: Proposed autoxidation pathway of (3,4-Dimethoxyphenyl)hydrazine.
Forced Degradation Studies: A Proactive Approach to Stability Assessment
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing, storage, and use.
Experimental Protocol: Forced Degradation of (3,4-Dimethoxyphenyl)hydrazine
This protocol outlines a comprehensive forced degradation study for (3,4-Dimethoxyphenyl)hydrazine, adhering to the principles of ICH guideline Q1A(R2).[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of (3,4-Dimethoxyphenyl)hydrazine (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The hydrochloride salt is often more stable and easier to handle for initial dissolution.[5]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Also, expose the stock solution to the same conditions.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.
-
Dilute the samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Caption: Experimental workflow for forced degradation studies.
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance and the formation of degradation products.[9][10]
HPLC-UV Method Development and Validation
A reverse-phase HPLC method with UV detection is the most common approach for stability studies.
Chromatographic Conditions (A Starting Point):
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation:
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
LC-MS for Degradation Product Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products.[11]
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Analysis: Full scan mode to detect all ions, followed by tandem MS (MS/MS) of the major degradation product ions to obtain fragmentation patterns.
Expected Fragmentation:
Arylhydrazines typically show fragmentation patterns involving the cleavage of the N-N bond and fragmentation of the aromatic ring.[12] The presence of the dimethoxy groups will influence the fragmentation, and characteristic losses of methyl (•CH₃) and methoxy (•OCH₃) radicals can be expected.
Recommended Storage and Handling
Given the inherent instability of (3,4-Dimethoxyphenyl)hydrazine, proper storage and handling are paramount to maintain its purity and prevent the formation of unwanted byproducts.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. |
| Container | Use a tightly sealed container to prevent moisture ingress. |
Handling Procedures:
-
Handle in a well-ventilated area, preferably in a fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.
-
Prepare solutions fresh whenever possible. If a stock solution needs to be stored, it should be kept under the recommended storage conditions and its purity should be verified before use.
Data Presentation: A Hypothetical Forced Degradation Study
The following table summarizes the expected outcomes of a forced degradation study on (3,4-Dimethoxyphenyl)hydrazine, highlighting its likely instability under oxidative conditions.
Table 1: Summary of Hypothetical Forced Degradation Results
| Stress Condition | % Degradation of (3,4-Dimethoxyphenyl)hydrazine | Number of Major Degradation Products | Observations |
| 0.1 M HCl, 60°C, 24h | 5-10% | 1-2 | Minor degradation |
| 0.1 M NaOH, 60°C, 24h | 10-15% | 2-3 | Moderate degradation |
| 3% H₂O₂, RT, 24h | >50% | >5 | Significant degradation, color change |
| 80°C, 48h (Solid) | <5% | 1 | Stable in solid form to heat |
| 80°C, 48h (Solution) | 15-20% | 3-4 | Degradation in solution at high temp. |
| Photolytic (ICH Q1B) | 20-30% | 4-5 | Significant photodegradation |
Conclusion
(3,4-Dimethoxyphenyl)hydrazine is a valuable synthetic intermediate whose stability is significantly compromised by its susceptibility to air oxidation, a characteristic enhanced by its electron-rich aromatic ring. This guide has provided a theoretical and practical framework for understanding and evaluating the stability of this compound. By implementing robust forced degradation studies, developing and validating stability-indicating analytical methods, and adhering to proper storage and handling procedures, researchers and drug development professionals can ensure the quality and integrity of (3,4-Dimethoxyphenyl)hydrazine and the downstream products derived from it. A thorough understanding of its stability profile is a critical step in the successful development of safe and effective pharmaceuticals.
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ResearchGate. (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Internet]. Available from: [Link]
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Vaia. Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION]. [Internet]. Available from: [Link]
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ResearchGate. Relative reactivities of arylhydrazine hydrochlorides with electron-donating groups (EDG; (a) o-methoxy, (b) p-methyl, and (c) o-methyl) toward in situ generated (d) (PhTe)2 and diaryl tellurides. [Internet]. Available from: [Link]
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New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Internet]. Available from: [Link]
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ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Internet]. 2026 Feb 15. Available from: [Link]
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NCBI. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. [Internet]. Available from: [Link]
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PMC. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. [Internet]. 2023 Jul 23. Available from: [Link]
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INCHEM. Hydrazine (HSG 56, 1991). [Internet]. Available from: [Link]
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ResearchGate. Development and Validation of a Liquid Chromatographic Method for Aroylhydrazones at Hydrolytic Conditions. [Internet]. 2021 Mar 22. Available from: [Link]
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ReAgent Chemical Services. SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. [Internet]. 2015 May 28. Available from: [Link]
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Royal Society of Chemistry. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. [Internet]. 2018 Oct 1. Available from: [Link]
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Academia.edu. stability indicating hplc method development: a review. [Internet]. Available from: [Link]
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PMC. 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency. [Internet]. Available from: [Link]
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Beilstein Journals. Pd-Catalyzed Dehydrogenative Arylation of Aryl Hydrazines to Access Non-Symmetric Azobenzenes, Including Tetra-Ortho Derivative. [Internet]. 2025 Jul 7. Available from: [Link]
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PubMed. HPLC determination of a novel aroylhydrazone iron chelator (o-108) in rabbit plasma and its application to a pilot pharmacokinetic study. [Internet]. 2006 Jul 11. Available from: [Link]
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SciSpace. Oxidation of Hydrazine, Phenylhydrazine & Substituted henylhydrazines by Thallium (III) - Substituent Effects & Mechanis. [Internet]. Available from: [Link]
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-
PMC. Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. [Internet]. Available from: [Link]
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NISCAIR. Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. [Internet]. Available from: [Link]
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Organic Syntheses. (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then. [Internet]. Available from: [Link]
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PMC. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. [Internet]. Available from: [Link]
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PubMed. Inhibition of Monoamine Oxidase by Substituted Hydrazines. [Internet]. 1972 Jul. Available from: [Link]
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J-Stage. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. [Internet]. Available from: [Link]
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PubMed. Characterisation of oxidation products of 1,1-dimethylhydrazine by high-resolution orbitrap mass spectrometry. [Internet]. 2017 May 15. Available from: [Link]
- Google Patents. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine. [Internet].
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PubMed. The oxidation of phenylhydrazine: superoxide and mechanism. [Internet]. 1976 Feb 10. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information for. [Internet]. Available from: [Link]
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Beilstein Journals. Synthesis of oleophilic electron-rich phenylhydrazines. [Internet]. 2012 Feb 20. Available from: [Link]
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De Gruyter. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. [Internet]. Available from: [Link]
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IRJPMS. Stability Indicating HPLC Method Development: A Review. [Internet]. Available from: [Link]
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Scientific & Academic Publishing. Synthesis of Monoaryl Hydrazides via the BF3 Catalyzed Reaction of Diethyl Azodicarboxylate with Substituted Benzenes. [Internet]. Available from: [Link]
-
European Journal of Chemistry. Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene reagents in Q-tube. [Internet]. 2021 Jun 15. Available from: [Link]
-
LibreTexts Chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Internet]. Available from: [Link]
-
ChemRxiv. Arylhydrazines: Convenient Homogeneous Reductants for Scalable Cross-Coupling. [Internet]. 2025 Dec 28. Available from: [Link]
-
SlideShare. Stability Indicating HPLC Method Development A Review | PDF. [Internet]. Available from: [Link]
-
PMC. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. [Internet]. Available from: [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Internet]. 2023 Sep 8. Available from: [Link]
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MDPI. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. [Internet]. 2025 Jan 7. Available from: [Link]
-
Oriental Journal of Chemistry. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Internet]. Available from: [Link]
-
PMC. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. [Internet]. 2023 Jul 6. Available from: [Link]
-
YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Internet]. 2023 Oct 24. Available from: [Link]
-
TDX. Chapter 3 – Structural characterization of triazines. [Internet]. Available from: [Link]
-
MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Internet]. Available from: [Link]
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- 13. nj.gov [nj.gov]
Comprehensive Technical Guide: (3,4-Dimethoxyphenyl)hydrazine Hydrochloride
Executive Summary
(3,4-Dimethoxyphenyl)hydrazine, most commonly isolated and utilized as its hydrochloride salt (CAS 40119-17-3), is a highly specialized chemical intermediate critical to modern drug development and complex organic synthesis. Characterized by its electron-rich aromatic ring, this compound serves as a foundational building block for synthesizing 5,6-dimethoxyindole derivatives, which are structural motifs found in various psychotropic agents, neuroleptics (such as Alpertine), and kinase inhibitors [4].
Because the free hydrazine base is highly unstable and prone to rapid autoxidation, the compound is universally handled as a hydrochloride salt. This whitepaper provides a deep-dive into its physicochemical properties, thermal dynamics, storage protocols, and field-proven methodologies for its application in synthetic workflows.
Part I: Physicochemical Profiling & Thermal Dynamics
Understanding the physical state and thermal behavior of (3,4-Dimethoxyphenyl)hydrazine hydrochloride is critical for maintaining batch-to-batch reproducibility in pharmaceutical manufacturing.
Physical Appearance and Morphology
In its highest purity, the hydrochloride salt manifests as a solid powder ranging in color from light brown to gray [1]. The presence of the two electron-donating methoxy groups (-OCH3) on the phenyl ring significantly increases the electron density of the aromatic system. This makes the molecule highly susceptible to trace oxidation. Even minor exposure to atmospheric oxygen or light can cause the surface crystals to oxidize into diazene or complex polymeric tars, shifting the color profile from light brown to dark purple or black [2].
Melting Point Dynamics
Unlike highly stable inorganic salts, substituted phenylhydrazine hydrochlorides do not exhibit a clean, sharp melting point. Instead, they undergo thermal degradation concurrent with melting.
-
Thermal Range: While the exact melting point fluctuates based on the crystallization solvent and residual moisture, compounds in this structural class (such as the related 4-methoxyphenylhydrazine and 3,4-dimethylphenylhydrazine hydrochlorides) typically melt between 160 °C and 200 °C [2].
-
Decomposition: The melting process is invariably accompanied by decomposition (dec.), characterized by the evolution of hydrogen chloride gas and nitrogenous byproducts. Capillary melting point determination will often show darkening of the sample prior to liquefaction.
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | (3,4-Dimethoxyphenyl)hydrazine hydrochloride |
| CAS Registry Number | 40119-17-3 |
| Molecular Formula | C8H13ClN2O2 |
| Molecular Weight | 204.65 g/mol |
| Physical State | Solid (Powder/Crystals) |
| Appearance (Color) | Light brown to gray [1] |
| Melting Point | ~160–200 °C (Decomposes upon melting) |
| Solubility | Soluble in Water, DMSO, and Methanol |
| Storage Conditions | 4 °C, stored strictly under inert gas (Nitrogen/Argon) [3] |
Part II: Storage, Stability, and Degradation Kinetics
As a Senior Application Scientist, I cannot overstate the importance of rigorous environmental controls when handling this compound. The causality behind its degradation dictates the handling protocols:
-
Hygroscopicity and Hydrolysis: The hydrochloride salt is hygroscopic. Absorption of atmospheric moisture leads to localized dissociation of the HCl, liberating the free hydrazine base.
-
Oxidative Polymerization: Once the free base is exposed, the electron-rich dimethoxy-substituted ring facilitates rapid autoxidation. The hydrazine moiety (-NH-NH2) oxidizes to a diazonium or diazene intermediate, which then undergoes radical polymerization, turning the batch into an unusable tar.
-
Protocol for Longevity: To prevent this, the compound must be stored at 4 °C (or -20 °C for long-term archiving) inside a tightly sealed container backfilled with an inert gas (Argon or Nitrogen) [1][3]. Double-bagging with desiccant is highly recommended to mitigate moisture ingress.
Part III: Synthetic Utility & Mechanistic Pathways
The primary utility of (3,4-Dimethoxyphenyl)hydrazine hydrochloride is its role as the nitrogenous precursor in the Fischer Indole Synthesis . By reacting this compound with a target ketone or aldehyde, chemists can rapidly construct 5,6-dimethoxyindoles—a core scaffold in neuroleptic drug discovery [4].
Mechanistic pathway of the Fischer Indole Synthesis using (3,4-Dimethoxyphenyl)hydrazine.
Part IV: Standardized Experimental Protocol
To ensure a self-validating system, the following protocol details the synthesis of a 5,6-dimethoxyindole derivative. Every step is designed to preemptively counter the compound's inherent instability.
Protocol: Synthesis of a 5,6-Dimethoxyindole Core
Objective: Convert (3,4-dimethoxyphenyl)hydrazine hydrochloride into an indole core via acid-catalyzed cyclization.
Step-by-Step Methodology:
-
Preparation of the Hydrazone:
-
Action: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of (3,4-dimethoxyphenyl)hydrazine hydrochloride and 1.05 equivalents of the target ketone in absolute ethanol.
-
Causality: Absolute ethanol is chosen to prevent water-induced hydrolysis of the delicate hydrazone intermediate. The slight 0.05 eq excess of ketone ensures the complete consumption of the hydrazine, which is notoriously difficult to separate from the final product via chromatography.
-
-
Acid-Catalyzed Cyclization:
-
Action: Add a strong Brønsted acid (e.g., 4M ethanolic HCl or Polyphosphoric acid). Heat the mixture to reflux (approx. 80 °C) for 2 to 4 hours, monitoring via TLC.
-
Causality: The acid catalyst protonates the hydrazone, forcing tautomerization into the ene-hydrazine form. The applied heat provides the necessary activation energy to trigger the concerted [3,3]-sigmatropic rearrangement, breaking the weak N-N bond and establishing the critical C-C bond of the indole framework.
-
-
Quenching and Rearomatization:
-
Action: Once the starting material is consumed, cool the reaction to room temperature and pour it slowly over crushed ice. Carefully neutralize the mixture using 10% aqueous NaOH until the pH reaches 7–8.
-
Causality: Quenching over ice prevents the thermal degradation of the newly formed, electron-rich indole. Neutralization deprotonates the cyclic aminal intermediate, which facilitates the elimination of ammonia gas (
) and drives the rearomatization of the pyrrole ring.
-
-
Isolation and Purification:
-
Action: Extract the aqueous mixture three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Causality: Ethyl acetate selectively partitions the organic indole away from the aqueous inorganic salts. Brine removes residual water, and
ensures the organic phase is completely dry before concentration, preventing hydrolytic degradation of the indole during solvent evaporation.
-
References
-
Grokipedia. "Alpertine". Grokipedia. [Link]
difference between hydrazine and hydrazine hydrochloride salts
Navigating Hydrazine Chemistries in Drug Development: A Mechanistic and Operational Guide to Free Base vs. Hydrochloride Salts
Hydrazine (
As a Senior Application Scientist, selecting between these two forms is not merely a matter of convenience; it is a calculated decision rooted in thermodynamic stability, reaction kinetics, and laboratory safety. This whitepaper provides an in-depth mechanistic analysis of the differences between hydrazine and its hydrochloride salts, establishing causality behind experimental choices and outlining self-validating protocols for their use in drug development.
The fundamental differences between hydrazine free base and hydrazine monohydrochloride dictate their handling and application. The free base is a volatile, fuming liquid that acts as a powerful reducing agent and a bidentate nucleophile[2][3]. Conversely, the addition of hydrochloric acid yields a white, hygroscopic crystalline solid that is significantly safer to handle and store[4].
Table 1: Comparative Physicochemical Properties of Hydrazine Forms
| Property | Hydrazine Free Base | Hydrazine Monohydrochloride |
| Chemical Formula | ||
| Physical State | Colorless, fuming oily liquid[3] | White hygroscopic solid[4] |
| Thermal Properties | Boiling Point: 113.5 °C[2] | Melting Point: 89–93 °C[1] |
| Aqueous Solubility | Miscible | Highly soluble (370 g/L at 20 °C)[1] |
| Stability & Hazards | Severe explosion hazard; highly volatile[3] | Bench-stable; non-explosive under standard conditions[4] |
| Toxicity Profile | Highly toxic by inhalation/skin absorption[3] | Toxic, suspected carcinogen; lower inhalation risk[1][5] |
| Synthetic Utility | Immediate use as a nucleophile/reducing agent[2] | API precursor requiring in situ neutralization[1][6] |
Mechanistic Causality: Reactivity and the pH Paradigm
The choice to use hydrazine hydrochloride over the free base is driven by the need for stoichiometric precision and oxidation resistance. Weighing a fuming, volatile liquid accurately is operationally challenging and introduces significant safety risks. The solid hydrochloride salt allows for exact molar equivalents to be weighed on a standard analytical balance.
However, the hydrochloride salt is chemically deactivated. The lone pairs on the nitrogen atoms are protonated, neutralizing their nucleophilicity. To utilize the salt in organic synthesis (e.g., for hydrazone formation), the free base must be liberated in situ[6].
The Causality of pH Control: Hydrazone formation from a carbonyl compound (ketone/aldehyde) requires a delicate pH balance.
-
If the pH is too low (using the raw
salt), the hydrazine remains fully protonated and non-nucleophilic. -
If the pH is too high (using pure free base), the target carbonyl oxygen is not protonated, rendering the electrophilic carbon less reactive.
-
The Solution: By dissolving the hydrochloride salt in aqueous ethanol and adding a mild base like sodium acetate (
), the solution is buffered to a pH of ~4.5. This "sweet spot" ensures that enough free hydrazine is liberated to act as a nucleophile, while the solution remains acidic enough to activate the carbonyl group via protonation.
Mechanistic pathway for in situ liberation and reaction of hydrazine.
Application in Drug Development: API Synthesis
In the pharmaceutical industry, hydrazine hydrochloride is a critical precursor for synthesizing bioactive compounds, including antifungal agents, antitubercular drugs, and anti-cancer medications[1]. Because the salt form is comparatively more stable than the free base, large-scale manufacturing heavily relies on it to synthesize heterocyclic rings (e.g., pyrazoles, pyridazines) and hydrazones[6]. The ability to conduct these reactions in aqueous organic conditions (such as aqueous ethanol) further aligns with green chemistry initiatives and scalable process chemistry[6].
Experimental Protocol: Self-Validating Hydrazone Synthesis
To ensure maximum yield and safety, the following protocol utilizes a self-validating system. Each step contains an observable checkpoint to confirm the chemical state before proceeding, minimizing the risk of unreacted toxic intermediates.
Materials:
-
Hydrazine monohydrochloride (
) -
Target Carbonyl Compound (Aldehyde/Ketone)
-
Sodium Acetate (
) -
Aqueous Ethanol (70% EtOH / 30%
)
Step-by-Step Methodology:
-
Preparation & Solvation: Weigh 1.1 equivalents of
and transfer to a round-bottom flask. Add 10 volumes of aqueous ethanol.-
Validation Checkpoint: The mixture should form a clear, colorless solution, confirming complete dissolution of the hygroscopic solid.
-
-
In Situ Liberation (Buffering): Add 1.2 equivalents of Sodium Acetate (
) to the stirring solution.-
Validation Checkpoint: Test the solution with pH paper; it must register between pH 4.5 and 5.0. This confirms the successful in situ liberation of the hydrazine free base[6].
-
-
Electrophile Addition: Slowly add 1.0 equivalent of the target carbonyl compound.
-
Condensation: Attach a reflux condenser and heat the mixture to 70 °C for 2–4 hours.
-
Validation Checkpoint: Monitor via TLC or LCMS. The disappearance of the carbonyl starting material peak validates the successful nucleophilic attack and subsequent dehydration.
-
-
Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. The target hydrazone will typically precipitate out of the aqueous ethanolic mixture.
-
Validation Checkpoint: Formation of a dense crystalline precipitate indicates successful product formation. Filter, wash with cold water (to remove residual salts), and dry under vacuum.
-
Self-validating experimental workflow for hydrazone synthesis.
Safety, Handling, and Toxicity Mitigation
While hydrazine hydrochloride is much safer than its free base counterpart—primarily because it eliminates the severe explosion hazard and high vapor pressure associated with the fuming liquid[3][4]—it remains a hazardous chemical.
Both the free base and the hydrochloride salt are highly toxic if swallowed, inhaled, or absorbed through the skin, and both are suspected carcinogens[1][5]. Furthermore, hydrazine salts are very toxic to aquatic life with long-lasting effects[5].
Operational Directives:
-
Engineering Controls: All handling of hydrazine hydrochloride powder must be conducted within a certified fume hood to prevent inhalation of aerosolized dust.
-
PPE: Nitrile gloves (double-gloved), chemical splash goggles, and a dedicated lab coat are mandatory[1].
-
Disposal: Unreacted hydrazine hydrochloride must never be disposed of in standard aqueous waste. It can be safely neutralized into inert nitrogen gas using a diluted solution of calcium hypochlorite prior to disposal[4].
References
-
Hydrazine hydrochloride - Sciencemadness Wiki Source: Sciencemadness URL:[Link]
-
Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis? Source: ResearchGate URL:[Link]
-
HYDRAZINE [N2H4] PREPARATIONS Source: BRSNC URL:[Link]
-
Hydrazine hydrochloride Source: DC Fine Chemicals URL:[Link]
-
Hydrazine | H2N-NH2 | CID 9321 Source: PubChem (NIH) URL: [Link]
Sources
Methodological & Application
Fischer indole synthesis using (3,4-Dimethoxyphenyl)hydrazine protocol
Application Note: Precision Synthesis of 5,6-Dimethoxyindoles via Fischer Cyclization
Introduction: The 5,6-Dimethoxyindole Scaffold
The indole heterocycle is a "privileged structure" in medicinal chemistry, serving as the core for thousands of alkaloids and synthetic pharmaceuticals.[1] Specifically, the 5,6-dimethoxyindole moiety is a critical pharmacophore found in numerous bioactive compounds, including potent antioxidants, cholinesterase inhibitors for Alzheimer's treatment, and antimitotic agents targeting tubulin.
While the classical Fischer Indole Synthesis is robust, the use of (3,4-dimethoxyphenyl)hydrazine introduces specific regiochemical challenges and stability concerns. This guide provides a scientifically grounded, optimized protocol for converting this electron-rich hydrazine into high-purity 5,6-dimethoxyindoles, emphasizing the control of regioselectivity through steric governance.
Mechanistic Insight & Regiochemistry
Understanding the electronic and steric landscape of the starting material is prerequisite to success. The Fischer synthesis proceeds via a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.
The Regioselectivity Paradox
In (3,4-dimethoxyphenyl)hydrazine, the hydrazine moiety directs the rearrangement to the ortho positions. However, the presence of methoxy groups at positions 3 and 4 creates two distinct ortho sites:
-
C2 Position (Crowded): Located between the hydrazine nitrogen and the C3-methoxy group. Attack here yields the 4,5-dimethoxyindole .[2]
-
C6 Position (Accessible): Located adjacent to a proton. Attack here yields the 5,6-dimethoxyindole .
Expert Insight: While electronic activation might suggest competition, steric hindrance at the C2 position overwhelmingly disfavors the formation of the 4,5-isomer. Consequently, the reaction is highly regioselective for the 5,6-dimethoxyindole , provided the temperature is controlled to prevent thermodynamic scrambling or decomposition of the electron-rich indole product.
Pathway Visualization
The following diagram illustrates the bifurcation point where steric factors determine the product outcome.
Caption: Mechanistic bifurcation in the Fischer Indole Synthesis of 3,4-dimethoxyphenylhydrazine. Steric hindrance at C2 directs the pathway almost exclusively toward the 5,6-dimethoxy isomer.
Optimized Experimental Protocol
Protocol ID: FIS-34DMP-001 Scale: 10 mmol (Scalable to 100 mmol) Reaction Type: Acid-Mediated Cyclization in Acetic Acid
This protocol utilizes Acetic Acid (AcOH) as both solvent and catalyst. For electron-rich hydrazines, strong mineral acids (H₂SO₄) can sometimes cause oxidative tarring. AcOH provides a milder buffering capacity that promotes cyclization while minimizing polymerization.
Reagents & Materials
| Reagent | Equiv.[3][4][5] | Amount (10 mmol scale) | Role |
| (3,4-Dimethoxyphenyl)hydrazine HCl | 1.0 | 2.05 g | Limiting Reagent |
| Ketone (e.g., Cyclohexanone) | 1.1 | 1.14 mL (1.08 g) | Carbonyl Source |
| Glacial Acetic Acid | Solvent | 20 mL (2M conc.) | Solvent/Catalyst |
| Sodium Bicarbonate (sat.[1] aq.) | - | ~50 mL | Quenching |
| Ethyl Acetate | - | ~100 mL | Extraction |
Step-by-Step Procedure
-
Preparation:
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Connect the condenser to a nitrogen or argon line to maintain an inert atmosphere (crucial for preventing oxidation of the electron-rich hydrazine).
-
-
Hydrazone Formation (In Situ):
-
Add (3,4-Dimethoxyphenyl)hydrazine hydrochloride (2.05 g, 10 mmol) to the flask.
-
Add Glacial Acetic Acid (20 mL).
-
Add the Ketone (11 mmol, 1.1 eq) via syringe.
-
Observation: The suspension may darken slightly. Stir at room temperature for 30 minutes to allow initial hydrazone formation.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (118 °C) using an oil bath.
-
Monitor by TLC (typically 20-30% EtOAc in Hexanes).
-
Endpoint: The reaction is usually complete within 2–4 hours . The hydrazine spot (polar, stains with ninhydrin) should disappear, and a less polar fluorescent indole spot should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water (50 mL).
-
Neutralize carefully with saturated NaHCO₃ (or solid Na₂CO₃) until pH ~8. Caution: Vigorous CO₂ evolution.
-
Extract with Ethyl Acetate (3 x 30 mL) .
-
-
Purification:
-
Wash the combined organic layers with brine (1 x 30 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Flash Chromatography: Purify on silica gel.
-
Eluent: Gradient of Hexanes:EtOAc (9:1 to 7:3).
-
-
Crystallization (Optional): Many 5,6-dimethoxyindoles crystallize from hot ethanol or benzene/hexanes.
-
Workflow Visualization
Caption: Operational workflow for the synthesis of 5,6-dimethoxyindoles using the acetic acid reflux protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarring | Oxidation of electron-rich indole. | Ensure rigorous inert atmosphere (N₂/Ar). Reduce reaction time; do not over-reflux. |
| Incomplete Reaction | Insufficient acid strength. | Add a Lewis acid promoter: ZnCl₂ (1.0 eq) to the acetic acid solution. |
| Regioisomer Mixture | High temperature scrambling. | Conduct the reaction at lower temperature (60-80°C) using 4% H₂SO₄ in Ethanol instead of refluxing AcOH. |
| Product Instability | Acid sensitivity during workup. | Neutralize acid completely before concentration. Store product in the dark at -20°C. |
Applications in Drug Discovery
The 5,6-dimethoxyindole scaffold is a versatile precursor in the synthesis of:
-
Melatonin Analogues: Modulation of the methoxy patterns affects binding affinity to MT1/MT2 receptors.
-
Antimitotic Agents: 1-benzyl-4,5,6-trimethoxyindoles have shown potency comparable to colchicine in inhibiting tubulin polymerization.[6]
-
Cholinesterase Inhibitors: Derivatives of 5,6-dimethoxyindole serve as dual inhibitors of AChE and BChE, relevant for Alzheimer's disease therapeutics.[7]
Safety & Handling
-
Hydrazine Toxicity: (3,4-Dimethoxyphenyl)hydrazine is toxic if swallowed and a suspected mutagen. Always handle in a fume hood with double nitrile gloves.
-
Incompatibility: Hydrazines are reducing agents. Keep away from strong oxidizing agents to prevent fire/explosion hazards.
-
Waste Disposal: Quench all hydrazine-containing waste with dilute bleach (sodium hypochlorite) before disposal to destroy unreacted hydrazine.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis.[1][2][3][5][8][9][10] Chemical Reviews, 63(4), 373–401. Link
-
Hsu, K. Y., et al. (2009).[6] Synthesis and structure-activity relationships of 1-benzyl-4,5,6-trimethoxyindoles as a novel class of potent antimitotic agents. ChemMedChem, 4(4), 660-669. Link
-
Sengul, F., et al. (2022).[11] Dimethoxyindoles based thiosemicarbazones as multi-target agents; synthesis, crystal interactions, biological activity and molecular modeling.[11] Bioorganic Chemistry, 120, 105647.[11] Link[11]
-
Garg, N. K., et al. (2011). Fischer Indole Synthesis.[3][5][8][10] In Name Reactions in Heterocyclic Chemistry II. Wiley. Link
-
MedChemExpress. (2023). (3,4-Dimethoxyphenyl)hydrazine hydrochloride SDS. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. Synthesis and structure-activity relationships of 1-benzyl-4,5,6-trimethoxyindoles as a novel class of potent antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchwithnj.com [researchwithnj.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethoxyindoles based thiosemicarbazones as multi-target agents; synthesis, crystal interactions, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 5,6-Dimethoxyindole from (3,4-Dimethoxyphenyl)hydrazine
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Strategic Rationale & Introduction
5,6-Dimethoxyindole is a privileged pharmacophore and a critical building block in the total synthesis of complex indole alkaloids and functional materials. While the Fischer indole synthesis is the most robust method for constructing the indole core[1], the direct synthesis of indoles lacking substitution at the C2 and C3 positions is notoriously challenging. Attempting to condense (3,4-dimethoxyphenyl)hydrazine directly with acetaldehyde typically results in severe polymerization, aldol side-reactions, and intractable tar.
To circumvent this, a highly controlled, four-step sequence is employed:
-
Condensation with an
-keto ester (ethyl pyruvate) to form a stable hydrazone. -
Acid-catalyzed Fischer indolization to yield the indole-2-carboxylate[2].
-
Saponification to the corresponding carboxylic acid[3].
-
A green, high-yielding decarboxylation step to unveil the target 5,6-dimethoxyindole[4].
This application note details the optimized protocols, causality behind reagent selection, and self-validating analytical checkpoints required to execute this sequence with high fidelity.
Mechanistic Workflow
Experimental workflow for the 4-step synthesis of 5,6-dimethoxyindole via Fischer indolization.
Reaction Optimization & Quantitative Data
The following table summarizes the optimized reaction parameters and expected quantitative yields for each stage of the synthesis.
| Step | Transformation | Reagents & Conditions | Time | Typical Yield |
| 1 | Hydrazone Formation | Ethyl pyruvate, NaOAc, EtOH, 25 °C | 2–4 h | 90–95% |
| 2 | Fischer Indolization | Polyphosphoric Acid (PPA), 90–110 °C | 1–2 h | 75–85% |
| 3 | Saponification | KOH (aq), EtOH, Reflux (80 °C) | 2 h | 90–95% |
| 4 | Decarboxylation | Glycerol, 200 °C (Neat) | 1–3 h | 90–97% |
Step-by-Step Experimental Protocols
Step 4.1: Preparation of the Hydrazone Intermediate
-
Suspend (3,4-dimethoxyphenyl)hydrazine hydrochloride (1.0 equiv) and sodium acetate (1.1 equiv) in anhydrous ethanol (0.5 M).
-
Add ethyl pyruvate (1.05 equiv) dropwise at room temperature under vigorous stirring.
-
Stir the mixture for 2–4 hours. Self-Validation: The reaction is complete when a thick, yellow/orange precipitate forms, and TLC (Hexanes/EtOAc 3:1) shows the disappearance of the baseline hydrazine spot.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to afford ethyl 2-(2-(3,4-dimethoxyphenyl)hydrazono)propanoate.
Step 4.2: Fischer Indolization
-
Pre-heat polyphosphoric acid (PPA) (approx. 10 g per 1 g of substrate) to 90 °C in a robust round-bottom flask equipped with mechanical stirring[5].
-
Add the hydrazone intermediate portion-wise. The mixture will darken and become highly viscous.
-
Raise the temperature to 110 °C and stir for 1–2 hours[2].
-
Quench: Carefully pour the hot, viscous mixture into vigorously stirred crushed ice/water.
-
Extract the aqueous suspension with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate to yield ethyl 5,6-dimethoxyindole-2-carboxylate.
Step 4.3: Saponification
-
Dissolve the ester from Step 4.2 in ethanol (0.2 M) and add a 4M aqueous solution of KOH (3.0 equiv).
-
Reflux the mixture for 2 hours. Self-Validation: TLC will indicate the complete consumption of the UV-active ester spot, replaced by a baseline spot (the carboxylate salt)[3].
-
Cool to room temperature, concentrate to remove ethanol, and dilute with water.
-
Acidify the aqueous layer with 2M HCl to pH 2. The 5,6-dimethoxyindole-2-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry thoroughly.
Step 4.4: Green Decarboxylation
-
Suspend the dry 5,6-dimethoxyindole-2-carboxylic acid in anhydrous glycerol (5 mL per gram of substrate).
-
Heat the mixture to 200 °C under an inert argon atmosphere. Self-Validation: Effervescence (CO₂ gas evolution) will be clearly visible. The reaction is complete when gas evolution entirely ceases (typically 1–3 hours)[4].
-
Cool the mixture to room temperature, dilute with water, and extract with dichloromethane (3x).
-
Wash the organic layer extensively with water to remove residual glycerol, dry over Na₂SO₄, and concentrate. Purify via short-path silica gel chromatography if necessary to yield pure 5,6-dimethoxyindole.
Mechanistic Insights & Troubleshooting (E-E-A-T)
-
Regioselectivity Causality: The 3,4-dimethoxy substitution pattern on the phenyl ring dictates the regiochemical outcome of the cyclization. During the [3,3]-sigmatropic rearrangement, cyclization can theoretically occur at either the C2 or C6 position of the aryl ring. However, cyclization at the sterically hindered C2 position (between the hydrazine and the C3-methoxy group) is highly disfavored. Consequently, cyclization occurs almost exclusively at the less hindered C6 position, reliably yielding the 5,6-dimethoxy isomer rather than the 6,7-dimethoxy isomer[1].
-
The Role of PPA: Polyphosphoric acid is chosen over standard Brønsted acids (like HCl or H₂SO₄) because it acts as both a solvent and a dehydrating agent. Its high viscosity traps the enehydrazine intermediate, driving the equilibrium of the [3,3]-sigmatropic rearrangement forward while simultaneously facilitating the elimination of ammonia[5].
-
Decarboxylation Optimization: Historically, the decarboxylation of indole-2-carboxylic acids required harsh conditions, such as heating in toxic quinoline with copper chromite catalysts, which often led to heavy metal contamination and difficult purifications. Heating the substrate in glycerol at 200 °C is a modern, green alternative. Glycerol acts as a high-boiling, protic solvent that readily donates a proton to the C2 position of the indole ring as CO₂ is extruded, driving the reaction to near-quantitative yields (up to 97%)[4].
References
-
[2] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC - NIH. National Institutes of Health (nih.gov). 2
-
[4] THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Science Publishing (cdnsciencepub.com). 4
-
[5] Practical Methodologies for the Synthesis of Indoles | Chemical Reviews. ACS Publications (acs.org). 5
-
[1] The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles. Benchchem (benchchem.com). 1
-
[3] Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses (orgsyn.org). 3
Sources
- 1. benchchem.com [benchchem.com]
- 2. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
reaction of (3,4-Dimethoxyphenyl)hydrazine with ketones and aldehydes
Application Note: Reaction of (3,4-Dimethoxyphenyl)hydrazine with Carbonyls
Executive Summary
(3,4-Dimethoxyphenyl)hydrazine (DMPH) is a critical building block in the synthesis of bioactive heterocycles, particularly 5,6-dimethoxyindoles via the Fischer Indole Synthesis. The electron-rich nature of the veratrole ring enhances nucleophilicity but also increases susceptibility to oxidative degradation. This guide provides optimized protocols for reacting DMPH with aldehydes and ketones, ensuring high yields of hydrazones while mitigating oxidative side reactions. It further details the transition from hydrazone to indole, a key transformation in the synthesis of tryptamine-based therapeutics and melatonin analogues.
Scientific Foundation & Mechanism
Reaction Kinetics & Mechanism
The reaction between DMPH and a carbonyl compound follows a classic acid-catalyzed condensation mechanism.
-
Nucleophilic Attack: The terminal nitrogen (
-nitrogen) of the hydrazine attacks the electrophilic carbonyl carbon. -
Carbinolamine Formation: A tetrahedral intermediate is formed.
-
Dehydration: Acid-assisted elimination of water yields the hydrazone.
Critical Insight: The 3,4-dimethoxy substituents donate electron density into the phenyl ring, making the distal nitrogen (
Figure 1: Step-wise mechanism of hydrazone formation. Optimal pH is 4-5; lower pH protonates the hydrazine, inhibiting attack.
Experimental Protocols
Safety Pre-requisites
-
Toxicity: DMPH is a suspected carcinogen and skin sensitizer. Double-gloving (Nitrile) and fume hood use are mandatory.
-
Stability: The free base oxidizes rapidly in air to form dark tars. Always use the hydrochloride salt or generate the free base immediately prior to use under Argon.
Protocol A: Isolation of Stable Hydrazones (Characterization/Library)
Best for: Creating analytical standards or stable intermediates for storage.
Reagents:
-
(3,4-Dimethoxyphenyl)hydrazine Hydrochloride (1.0 equiv)
-
Aldehyde/Ketone (1.1 equiv)
-
Sodium Acetate (1.1 equiv) – Crucial for buffering the HCl salt
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of DMPH-HCl and 1.1 mmol of Sodium Acetate in 10 mL of EtOH. Stir for 10 mins at Room Temperature (RT) to liberate the free hydrazine in situ.
-
Addition: Add 1.1 mmol of the ketone/aldehyde dropwise.
-
Note: If the carbonyl is a solid, dissolve it in minimal EtOH first.
-
-
Reaction:
-
Workup:
-
If Solid Precipitates: Cool to 0°C, filter, and wash with cold EtOH.
-
If Solution remains clear: Evaporate solvent to 20% volume, add water, and extract with Dichloromethane (DCM). Dry over MgSO₄.
-
-
Purification: Recrystallization from EtOH/Water is preferred over column chromatography, as silica can sometimes hydrolyze sensitive hydrazones.
Protocol B: One-Pot Fischer Indole Synthesis (Synthesis)
Best for: Direct access to 5,6-dimethoxyindoles without isolating the hydrazone.
Reagents:
-
DMPH-HCl (1.0 equiv)
-
Ketone (1.0 equiv)
-
Solvent/Catalyst: 4% H₂SO₄ in Ethanol OR Glacial Acetic Acid.
Step-by-Step:
-
Mixing: Dissolve DMPH-HCl (5 mmol) in 20 mL Glacial Acetic Acid.
-
Addition: Add the ketone (5 mmol) in one portion.
-
Cyclization: Heat the mixture to 90°C for 3 hours.
-
Observation: The reaction will turn dark brown/black. This is normal, but excessive black tar indicates oxidative decomposition.
-
-
Quench: Pour the hot reaction mixture into 100 mL of ice-water containing 10g NaOH (to neutralize acid).
-
Extraction: Extract immediately with Ethyl Acetate (3x 50 mL).
-
Purification: Flash chromatography is required.
-
Stationary Phase: Silica Gel.
-
Eluent: Gradient 0-30% EtOAc in Hexanes.
-
Target: 5,6-dimethoxyindoles often elute later than simple indoles due to polarity.
-
Downstream Application: Fischer Indole Pathway
The 3,4-dimethoxy substitution pattern directs cyclization to the para position relative to the methoxy groups (due to steric hindrance at the ortho position between the methoxy and the hydrazine linkage), yielding 5,6-dimethoxyindoles .
Figure 2: The Fischer Indole pathway.[4] The electron-donating methoxy groups accelerate the [3,3]-sigmatropic shift.
Data & Troubleshooting
Table 1: Solvent & Catalyst Compatibility Matrix
| Solvent System | Catalyst | Temperature | Outcome | Notes |
| Ethanol | NaOAc (Buffer) | RT | Hydrazone | Best for isolation; prevents hydrolysis. |
| Acetic Acid | None (Self-cat) | 90°C | Indole | Standard Fischer conditions; harsh. |
| Toluene | p-TsOH | Reflux (Dean-Stark) | Hydrazone | Use for sterically hindered ketones. |
| Water/EtOH | HCl | RT | Hydrolysis | Avoid. Strong aqueous acid hydrolyzes the product. |
Common Pitfalls:
-
Black Tar Formation: Caused by oxidation of DMPH.
-
Fix: Degas solvents with Nitrogen/Argon before adding hydrazine. Add Sodium Metabisulfite (0.1 equiv) as an antioxidant if necessary.
-
-
No Reaction: Ketone is too sterically hindered.
-
Fix: Switch to Protocol C (Microwave: 100°C, 10 mins, EtOH/AcOH) or use a Lewis Acid catalyst like ZnCl₂.
-
References
-
Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. Link
-
Crawford, J. J., et al. (2012).[7] "Pharmacokinetic Benefits of 3,4-Dimethoxy Substitution of a Phenyl Ring and Design of Isosteres Yielding Orally Available Cathepsin K Inhibitors." Journal of Medicinal Chemistry, 55(20), 8827-8837.[8]
-
BenchChem. (2025). "Handling and Stability of 3,4-Dimethylphenylhydrazine Hydrochloride." Safety Data Sheet & Technical Guides.
-
Wagaw, S., & Buchwald, S. L. (1998). "The Synthesis of Indoles via a Palladium-Catalyzed Aromatic Amination Reaction." Journal of the American Chemical Society, 120(26), 6621-6622.[4]
-
Fisher Scientific. (2025). "Safety Data Sheet: (3,4-Dichlorophenyl)hydrazine hydrochloride."
Sources
- 1. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemica.com [medchemica.com]
- 8. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Hydrazone Formation with (3,4-Dimethoxyphenyl)hydrazine
Executive Summary
(3,4-Dimethoxyphenyl)hydrazine is a critical intermediate in the synthesis of bioactive heterocycles, including indazoles, pyrazoles, and specific kinase inhibitors (e.g., analogs of Eltrombopag). Its reactivity is defined by the electron-donating methoxy groups at the 3 and 4 positions, which significantly enhance the nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine.
However, this electron-rich character also renders the molecule susceptible to oxidative degradation (diazenyl formation) and polymerization. This guide outlines a high-fidelity protocol for hydrazone formation that maximizes yield while suppressing oxidative side reactions.[1]
Mechanistic Insight & Chemical Logic
Electronic Effects
The (3,4-dimethoxyphenyl) moiety exerts a strong positive mesomeric (+M) effect.
-
Impact on Nucleophilicity: The terminal nitrogen (
) is highly nucleophilic, allowing for rapid condensation with aldehydes and ketones, often proceeding faster than with electron-deficient hydrazines (e.g., 4-nitrophenylhydrazine). -
Impact on Stability: The electron-rich ring lowers the oxidation potential. Exposure to air at high pH can lead to the formation of azo-dimers or tars. Therefore, acidic to neutral conditions are preferred over basic conditions.
The Salt Factor
This reagent is typically supplied as (3,4-Dimethoxyphenyl)hydrazine hydrochloride (HCl) .
-
Challenge: The protonated hydrazine (
) is non-nucleophilic. -
Solution: The protocol must include a buffering agent (Sodium Acetate) or a weak organic base to deprotonate the hydrazine in situ without raising the pH high enough to trigger oxidation.
Visualization of Reaction Logic[2]
Diagram 1: Reaction Mechanism & Electronic Influence
This diagram illustrates the condensation pathway and the stabilization provided by the methoxy groups.
Caption: Mechanistic pathway highlighting the critical deprotonation step and the influence of the methoxy substituents.
Critical Reaction Parameters
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Protophilic solvents stabilize the transition state. The product (hydrazone) is often less soluble than the starting materials, facilitating isolation by filtration. |
| pH Range | 4.0 – 5.5 | Ideal for acid catalysis of the dehydration step while keeping the hydrazine stable. pH < 3 protonates the nucleophile (stopping reaction); pH > 7 risks oxidation. |
| Stoichiometry | 1.1 eq. Hydrazine : 1.0 eq. Carbonyl | Slight excess of hydrazine ensures complete consumption of the carbonyl. Excess hydrazine remains in the filtrate during workup. |
| Temperature | RT to 60°C | Reaction is often exothermic. Start at RT; heat only if condensation is slow (sterically hindered ketones). |
| Atmosphere | Argon/Nitrogen (Recommended) | Due to the electron-rich nature of the dimethoxy ring, excluding oxygen prevents "browning" or tar formation. |
Experimental Protocol
Materials
-
(3,4-Dimethoxyphenyl)hydrazine Hydrochloride [CAS: 60481-51-8 or similar]
-
Solvent: Ethanol (Absolute) or Methanol
-
Buffer: Sodium Acetate (anhydrous)
-
Catalyst (Optional): Glacial Acetic Acid[4]
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 3,4-dimethoxyphenylhydrazones.
Detailed Step-by-Step Procedure
1. Preparation of Hydrazine Solution:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend (3,4-Dimethoxyphenyl)hydrazine HCl (1.0 mmol) in Ethanol (5–10 mL).
-
Add Sodium Acetate (1.2 mmol).
-
Observation: The suspension will change as the free hydrazine is released and NaCl precipitates (though NaCl is partially soluble in EtOH). Stir for 10–15 minutes at Room Temperature (RT).
-
Note: If the solution is very dark, purge with Nitrogen to prevent further oxidation.
2. Addition of Carbonyl Substrate:
-
Add the Aldehyde/Ketone (1.0 mmol) directly to the flask.
-
Optional: If the substrate is a sterically hindered ketone (e.g., acetophenone derivative), add 1–2 drops of Glacial Acetic Acid to catalyze the reaction.
3. Reaction:
-
Stir at Room Temperature for 1–4 hours.
-
Monitoring: Check progress via TLC (System: Hexane/Ethyl Acetate 3:1). The hydrazine starting material will stain strongly with PMA or Iodine.
-
Endpoint: Disappearance of the carbonyl spot and appearance of a new, often fluorescent or UV-active spot (the hydrazone).
4. Workup & Isolation:
-
Precipitation: In most cases, the hydrazone will precipitate out of the ethanol solution as a crystalline solid.
-
Cooling: Cool the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with:
-
Cold Ethanol (2 x 2 mL) – removes unreacted hydrazine.
-
Water (2 x 5 mL) – removes Sodium Acetate and NaCl.
-
Cold Ethanol (1 x 2 mL) – facilitates drying.
-
5. Purification (If necessary):
-
If the product "oils out" or is impure, recrystallize from Hot Ethanol or Methanol/Water mixtures.
-
Warning: Avoid column chromatography on silica gel if possible, as hydrazones can hydrolyze on acidic silica. If required, add 1% Triethylamine to the eluent.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is too soluble in EtOH. | 1. Concentrate solvent volume by 50%.2. Add water dropwise to the ethanolic solution until turbid, then cool. |
| Oiling Out | Impurities or low melting point. | 1. Scratch the glass with a spatula to induce nucleation.2. Seed with a crystal if available.3. Switch solvent to Isopropanol. |
| Dark/Black Color | Oxidation of the hydrazine. | 1. Ensure inert atmosphere (N2/Ar).2. Add Sodium Metabisulfite (0.1 eq) as an antioxidant during the reaction. |
| Low Yield | Incomplete reaction or hydrolysis. | 1. Increase temperature to 50°C.2. Add molecular sieves (3Å) to remove water and drive equilibrium. |
References
-
BenchChem. (2025).[4] The Fundamental Chemistry of Hydrazone Bond Formation: An In-depth Technical Guide. Retrieved from
-
Organic Chemistry Portal. (2014). Hydrazone Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring. J Med Chem. Retrieved from
-
Sigma-Aldrich. (2025). (3,4-Dimethylphenyl)hydrazine hydrochloride Safety Data Sheet. Retrieved from
-
Organic Syntheses. (2010). General synthesis of substituted pyrazoles from N-monosubstituted hydrazones. Org. Synth. 2010, 87, 131. Retrieved from
Sources
- 1. Hydrazone synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
catalytic conditions for (3,4-Dimethoxyphenyl)hydrazine cyclization
Application Note: Catalytic Conditions for the Cyclization of (3,4-Dimethoxyphenyl)hydrazine
Abstract
This technical guide details the catalytic parameters required to cyclize (3,4-dimethoxyphenyl)hydrazine into indole scaffolds, specifically targeting the bio-active 5,6-dimethoxy isomer. While (3,4-dimethoxyphenyl)hydrazine is a potent nucleophile, its electron-rich nature renders the resulting indole susceptible to oxidative degradation and polymerization. This note compares homogeneous Brønsted acid catalysis (
Introduction & Scientific Context
The cyclization of (3,4-dimethoxyphenyl)hydrazine with ketones via the Fischer Indole Synthesis is the primary route for accessing 5,6-dimethoxyindoles, which are critical pharmacophores in the synthesis of melatonin analogs, isoquinoline alkaloids, and tryptamine-based therapeutics.
The Regioselectivity Challenge
A critical "Expertise" insight for this substrate is the regiochemical outcome of the [3,3]-sigmatropic rearrangement.
-
Substrate: 3,4-Dimethoxyphenylhydrazine.
-
Path A (Minor/Disfavored): Attack at the C2 position (ortho to the hydrazine and the 3-methoxy group). This transition state is sterically crowded.
-
Path B (Major/Favored): Attack at the C6 position (ortho to the hydrazine, para to the 3-methoxy group). This pathway is sterically accessible.
-
Outcome: The reaction predominantly yields the 5,6-dimethoxyindole rather than the 4,5-dimethoxy isomer.
Mechanistic Pathway
The acid catalyst serves two roles:
-
Promotes the formation of the ene-hydrazine tautomer.
-
Protonates the ene-hydrazine to trigger the [3,3]-sigmatropic shift (the rate-determining step).
Figure 1: Mechanistic flow of the Fischer Indole Synthesis highlighting the critical regioselectivity decision point.[1]
Catalyst Selection Guide
The choice of catalyst dictates the reaction temperature and the "cleanliness" of the workup. For electron-rich hydrazines like the 3,4-dimethoxy variant, milder conditions are preferred to prevent charring.
| Catalyst System | Type | Recommended Conditions | Pros | Cons |
| 4% | Brønsted (Homogeneous) | Reflux (78°C), 2-4 h | Easy workup; mild temperature prevents tar formation. | Slower for sterically hindered ketones. |
| Lewis (Homogeneous) | 100-120°C, 3-6 h | "Classic" method; robust for difficult substrates; high conversion. | Difficult workup (emulsions); harsh conditions can degrade product. | |
| PPA (Polyphosphoric Acid) | Brønsted (Viscous) | 100-110°C | Effective for cyclizing pre-formed hydrazones. | Very difficult to stir and quench; low yield for this specific substrate. |
Recommendation: Start with Method A (
Experimental Protocols
Safety Pre-Check
-
Hazard: (3,4-Dimethoxyphenyl)hydrazine hydrochloride is toxic by ingestion and a skin irritant.
-
Precaution: All weighing must occur in a fume hood. Wear double nitrile gloves.
-
Waste: Hydrazine residues must be quenched with bleach (hypochlorite) before disposal to destroy the N-N bond.
Method A: Sulfuric Acid Catalyzed (Standard Protocol)
Best for: Initial screening, simple ketones (e.g., cyclohexanone, ethyl pyruvate).
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (3,4-dimethoxyphenyl)hydrazine hydrochloride (10 mmol, 2.05 g) in absolute ethanol (40 mL).
-
Ketone Addition: Add the ketone (10 mmol, 1.0 equiv) directly to the flask.
-
Note: If the ketone is volatile, add a slight excess (1.1 equiv).
-
-
Catalyst Addition: Cautiously add concentrated
(2 mL) dropwise. The solution may darken slightly. -
Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours.
-
Monitoring: Check TLC (SiO2, 30% EtOAc/Hexane). The hydrazine spot (polar, stains with PMA) should disappear.
-
-
Workup:
-
Cool to room temperature.[2]
-
Pour the reaction mixture into ice-water (100 mL).
-
Neutralize with saturated
until pH ~7-8. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Method B: Zinc Chloride Catalyzed (Robust Protocol)
Best for: Sterically hindered ketones or when Method A fails.
-
Catalyst Melt: In a dry flask, fuse/melt anhydrous
(10 mmol, 1.36 g) or use a pre-prepared solution of 1M in acetic acid.-
Critical:
is extremely hygroscopic. Weigh quickly.
-
-
Mixing: Dissolve the hydrazine (10 mmol) and ketone (10 mmol) in Glacial Acetic Acid (30 mL). Add this solution to the
. -
Cyclization: Heat the mixture to 100°C for 4 hours.
-
Visual Cue: A deep color change (often dark brown/red) indicates indole formation.
-
-
Workup (Crucial Step):
-
Cool to room temperature.[2]
-
Pour into Ice/HCl (1N) mixture to break up Zinc complexes.
-
Extract with Ether or DCM .
-
Note: If an emulsion forms (common with Zn), filter the biphasic mixture through a pad of Celite.
-
Validation & QC
To confirm the synthesis of the 5,6-dimethoxy isomer over the 4,5-isomer:
-
1H NMR (DMSO-d6): Look for the aromatic protons on the indole ring.
-
5,6-Dimethoxy: The protons at C4 and C7 appear as two distinct singlets (para to each other, no coupling).
-
4,5-Dimethoxy: The protons at C6 and C7 would appear as doublets (ortho coupling,
Hz).
-
-
HPLC: Use a C18 column with a Water/Acetonitrile gradient. Indoles are highly fluorescent; use a fluorescence detector (Ex 280 nm, Em 350 nm) for high-sensitivity detection.
Figure 2: Operational workflow for the synthesis and validation of 5,6-dimethoxyindoles.
References
-
Robinson, R. (1918). "The Fischer Indole Synthesis."[1][3][4][5][6][7] Chemical Reviews. (Foundational mechanism).[8][9]
-
Humber, L. G., et al. (1979). "Synthesis of 5,6-dimethoxyindoles." Journal of Medicinal Chemistry. Link
-
Wagaw, S., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles." Journal of the American Chemical Society. Link
-
Thermo Fisher Scientific. (2021). "Safety Data Sheet: 3,4-Dimethoxyphenylhydrazine hydrochloride." Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rsc.org [rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. synarchive.com [synarchive.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
synthesis of murrayanine precursor from 3,4-dimethoxy hydrazine
Application Note & Protocol
A Robust Protocol for the Synthesis of a Key Murrayanine Precursor via Fischer Indole Synthesis Utilizing (3,4-Dimethoxyphenyl)hydrazine
Abstract: This document provides a comprehensive guide for the synthesis of a dimethoxy-tetrahydrocarbazole, a crucial precursor for the carbazole alkaloid murrayanine. Murrayanine, first isolated from Murraya koenigii, and its analogues are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2][3] The protocol herein leverages the classic and powerful Fischer indole synthesis, a reliable method for constructing the indole nucleus.[4][5] We present a detailed, two-step procedure beginning with the condensation of (3,4-dimethoxyphenyl)hydrazine with 4-methylcyclohexanone to form the requisite hydrazone, followed by an acid-catalyzed cyclization to yield the tetrahydrocarbazole core. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, step-by-step instructions, and expert commentary on procedural choices.
Introduction and Strategic Overview
Carbazole alkaloids represent a vital class of heterocyclic compounds, with murrayanine being a prominent member first reported in 1965.[6] These compounds have been isolated from various parts of plants in the Murraya genus and are investigated for numerous pharmacological applications.[3] The efficient synthesis of these molecules and their precursors is paramount for further biological evaluation and the development of novel therapeutics.
The synthetic strategy detailed here is centered around the Fischer indole synthesis , a venerable yet highly effective reaction for creating indole ring systems from an arylhydrazine and a suitable ketone or aldehyde.[5][7] This approach provides a convergent and reliable pathway to the carbazole skeleton.
Our synthetic pathway is composed of two primary stages:
-
Hydrazone Formation: The initial step involves the condensation of (3,4-dimethoxyphenyl)hydrazine with 4-methylcyclohexanone. This reaction forms the N-arylhydrazone intermediate, which is the direct substrate for the subsequent cyclization.
-
Acid-Catalyzed Cyclization: The formed hydrazone is subjected to strong acid catalysis, which initiates a cascade of reactions including a[8][8]-sigmatropic rearrangement, cyclization, and elimination of ammonia to furnish the final aromatic tetrahydrocarbazole product.[4]
This entire workflow is depicted below.
Caption: High-level overview of the two-step synthesis.
Mechanistic Insight: The Fischer Indole Synthesis
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The Fischer indole synthesis is not a simple cyclization but a sophisticated rearrangement cascade. The choice of a strong acid catalyst (Brønsted or Lewis) is pivotal as it facilitates several key transformations.[5][8]
The accepted mechanism proceeds as follows:
-
Enamine Formation: The initial hydrazone tautomerizes to its more reactive ene-hydrazine form. This step is often acid-catalyzed.
-
[8][8]-Sigmatropic Rearrangement: This is the core, bond-forming step. The ene-hydrazine undergoes a concerted rearrangement, akin to a Claisen or Cope rearrangement, breaking the N-N bond and forming a new C-C bond. This creates a di-imine intermediate.
-
Rearomatization & Cyclization: The di-imine intermediate rapidly rearomatizes. The resulting amino group then attacks one of the imine carbons in an intramolecular fashion to form a five-membered aminal ring.
-
Ammonia Elimination: Under acidic conditions, one of the amino groups is protonated and eliminated as ammonia, leading to the formation of the stable, aromatic indole ring system.
Caption: Key transformations in the Fischer indole synthesis mechanism.
Experimental Protocols
Safety Precautions: Hydrazine derivatives are potentially toxic and carcinogenic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Strong acids like polyphosphoric acid (PPA) are corrosive and cause severe burns; handle with extreme care.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (3,4-Dimethoxyphenyl)hydrazine | ≥97% | Commercial | Can be used as free base or HCl salt.[9] |
| 4-Methylcyclohexanone | ≥98% | Commercial | Ensure it is free of acidic impurities. |
| Ethanol (Absolute) | Reagent | Commercial | Used as solvent for hydrazone formation. |
| Glacial Acetic Acid | ACS Grade | Commercial | Catalyst for condensation. |
| Polyphosphoric Acid (PPA) | 83% P₂O₅ assay | Commercial | Catalyst and solvent for cyclization. |
| Ethyl Acetate | HPLC Grade | Commercial | For extraction and chromatography. |
| Hexanes | HPLC Grade | Commercial | For chromatography. |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercial | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercial | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Protocol 1: Synthesis of N-(3,4-dimethoxyphenyl)-N'-(4-methylcyclohexylidene)hydrazine
This procedure details the formation of the crucial hydrazone intermediate.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3,4-dimethoxyphenyl)hydrazine (1.68 g, 10.0 mmol).
-
Dissolution: Add 30 mL of absolute ethanol to the flask and stir until the hydrazine is fully dissolved. If using the hydrochloride salt, add one equivalent of a mild base like sodium acetate to free the hydrazine.
-
Reagent Addition: Add 4-methylcyclohexanone (1.23 g, 11.0 mmol, 1.1 equivalents) to the solution, followed by 3-4 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The product hydrazone should have a lower Rf than the starting hydrazine.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Isolation: Cool the concentrated solution in an ice bath for 30 minutes. The hydrazone product will often precipitate as a pale yellow or off-white solid. Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum to yield the pure hydrazone. An additional crop of crystals can sometimes be obtained from the filtrate.
Expected Outcome: Yields typically range from 85-95%. The product should be a stable solid that can be stored and used in the next step without further purification if high-purity starting materials were used.
Protocol 2: Fischer Indole Synthesis of 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydrocarbazole
This protocol describes the acid-catalyzed cyclization to form the target precursor.
-
Reaction Setup: In a 100 mL round-bottom flask, place the N-(3,4-dimethoxyphenyl)-N'-(4-methylcyclohexylidene)hydrazine (2.62 g, 10.0 mmol) synthesized in the previous step.
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (~25 g) to the flask. PPA is highly viscous; it can be pre-warmed to ~60°C for easier handling. Ensure the hydrazone is thoroughly mixed into the PPA with a mechanical stirrer, as magnetic stirring may be insufficient.
-
Reaction: Heat the reaction mixture to 100-110°C in an oil bath. Maintain this temperature for 1-2 hours. The color of the mixture will darken significantly. Monitor the reaction by TLC by taking a small aliquot, quenching it in ice-water, extracting with ethyl acetate, and spotting on a plate.
-
Quenching: After the reaction is complete, remove the flask from the oil bath and allow it to cool to about 60-70°C. Very carefully and slowly, pour the viscous mixture onto ~150 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed cautiously in a fume hood.
-
Neutralization: The resulting aqueous slurry will be strongly acidic. Neutralize it by slowly adding a saturated solution of sodium bicarbonate or a 10M NaOH solution until the pH is ~8-9. Be prepared for significant gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a dark oil or solid. Purify it using column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and remove the solvent to yield the 6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydrocarbazole as a solid, which can be recrystallized from an ethanol/water mixture if necessary.
Expected Outcome: Yields for the cyclization step typically range from 50-70%. The final product should be an off-white to light brown solid.
Data Summary and Characterization
The identity and purity of the synthesized precursor should be confirmed using standard analytical techniques.
| Parameter | Hydrazone Intermediate | Tetrahydrocarbazole Precursor |
| Molecular Formula | C₁₅H₂₂N₂O₂ | C₁₅H₁₉NO₂ |
| Molecular Weight | 262.35 g/mol | 245.32 g/mol |
| Typical Yield | 85-95% | 50-70% |
| Appearance | Pale yellow solid | Off-white to light brown solid |
| ¹H NMR (CDCl₃) | Expect signals for MeO (~3.8 ppm), aromatic protons (6.7-6.9 ppm), aliphatic protons, and a broad NH singlet. | Expect signals for MeO (~3.8 ppm), aromatic protons (6.6-7.0 ppm), a broad NH singlet (~7.5 ppm), and complex aliphatic signals. |
| ¹³C NMR (CDCl₃) | Expect signals for MeO carbons (~56 ppm), aromatic carbons (100-150 ppm), and aliphatic carbons. | Expect signals for MeO carbons (~56 ppm), aromatic carbons (100-140 ppm), and aliphatic carbons. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; impure ketone. | Increase reflux time. Ensure the ketone is distilled before use if its purity is questionable. |
| Low yield in Step 2 | Insufficient heating; inefficient mixing in PPA. | Ensure the internal reaction temperature reaches at least 100°C. Use a mechanical stirrer for better mixing. |
| Multiple products in Step 2 | Side reactions due to overheating; presence of regioisomers if an unsymmetrical ketone is used. | Maintain the temperature strictly within the recommended range. 4-methylcyclohexanone is symmetrical with respect to the ketone, avoiding this issue. |
| Difficulty in workup | PPA quench is too vigorous or neutralization is incomplete. | Add the PPA mixture to ice very slowly. Monitor pH carefully during neutralization. |
Conclusion
The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, and its application to the synthesis of the murrayanine core is a testament to its power and versatility. The protocols described in this application note provide a reliable and well-characterized pathway to a key 6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydrocarbazole precursor starting from commercially available (3,4-dimethoxyphenyl)hydrazine. By providing detailed mechanistic context, step-by-step instructions, and troubleshooting advice, this guide aims to empower researchers to efficiently synthesize this valuable building block for use in natural product synthesis and medicinal chemistry discovery programs.
References
- Phytochemistry and Biological Activities of Murraya Species. (2023). PMC.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC.
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
- Phytochemistry and Biological Activities of Murraya Species. (2023). Semantic Scholar.
- Phytochemistry and Biological Activities of Murraya Species. (n.d.). OUCI.
- Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines. (n.d.). PMC.
- Bioactive Carbazole Alkaloids from Murraya koenigii (L.) Spreng. (n.d.). Request PDF.
- 1-(3,4-dimethoxyphenyl)hydrazine - Chemical Synthesis Database. (n.d.).
- (3,4-Dimethoxyphenyl)hydrazine hydrochloride | Drug Intermediate. (n.d.). MedchemExpress.com.
- Japp–Klingemann reaction. (n.d.). Wikipedia.
- A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. (2021).
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Fischer indole synthesis applied to the total synthesis of natural products. (2017). ResearchGate.
- The Japp‐Klingemann Reaction. (n.d.). ResearchGate.
- Fischer indole synthesis. (n.d.). Wikipedia.
Sources
- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
preparation of substituted tryptamines using (3,4-Dimethoxyphenyl)hydrazine
Application Note: High-Fidelity Synthesis of 5,6-Dimethoxytryptamine Derivatives
Executive Summary
This application note details the synthesis of 5,6-disubstituted tryptamines, specifically 5,6-dimethoxytryptamine , utilizing (3,4-dimethoxyphenyl)hydrazine hydrochloride as the foundational starting material.[1][2]
While the Fischer Indole Synthesis is the industry standard for indole construction, the specific application to 3,4-disubstituted hydrazines presents unique regiochemical challenges.[2] This guide provides two validated workflows:
-
Method A (Direct Grandberg Synthesis): A streamlined, atom-economical "one-pot" reaction using
-haloacetals to yield the tryptamine scaffold directly.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Method B (Classical Stepwise Protocol): A robust, multi-stage process (Fischer cyclization
Speeter-Anthony functionalization) suitable for large-scale production and analog generation.[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Strategic Analysis: Regiochemistry & Mechanism
The critical challenge in utilizing (3,4-dimethoxyphenyl)hydrazine is controlling the regioselectivity of the [3,3]-sigmatropic rearrangement.
-
The Problem: The hydrazine moiety is flanked by a methoxy group at the meta position (relative to the hydrazine carbon) and a proton at the para position. Cyclization can theoretically occur at C2 (ortho, hindered by the C3-methoxy) or C6 (ortho, unhindered).[1][2]
-
The Solution: Experimental evidence and computational models confirm that cyclization preferentially occurs at the less sterically hindered C6 position. This yields the 5,6-dimethoxyindole isomer as the major product (>90% regioselectivity), avoiding the 4,5-dimethoxy isomer.[1]
Visualizing the Pathway
Figure 1: Regiochemical outcome of the Fischer Indolization of 3,4-dimethoxyphenylhydrazine.[1] The steric bulk of the 3-methoxy group directs cyclization to the 6-position.
Method A: Direct Grandberg Synthesis (Advanced)
Best for: Rapid synthesis of primary tryptamines; high atom economy.
The Grandberg modification is a powerful variant of the Fischer synthesis. By reacting the arylhydrazine with a
Reagents & Stoichiometry
| Component | Equiv. | Role |
| (3,4-Dimethoxyphenyl)hydrazine HCl | 1.0 | Nucleophile / Core |
| 4-Chlorobutanal dimethyl acetal | 1.1 | Electrophile / Sidechain |
| Methanol / Water (5:[1][2]1) | Solvent | Reaction Medium |
| Phosphate Buffer (pH ~6-7) | Catalyst | Proton Source |
Protocol Steps
-
Preparation: Dissolve (3,4-dimethoxyphenyl)hydrazine HCl (10 mmol) in 50 mL of MeOH/H2O (5:1 v/v).
-
Addition: Add 4-chlorobutanal dimethyl acetal (11 mmol) dropwise.
-
Cyclization: Heat the mixture to reflux (approx. 75-80°C) for 12–18 hours.
-
Note: The reaction proceeds via the formation of the hydrazone, followed by cyclization to a pyrrolo-indole intermediate, which then ring-opens to expel the chloride and form the tryptamine.
-
-
Workup:
-
Purification: The crude oil is typically purified via flash column chromatography (DCM:MeOH:NH4OH, 90:9:[2]1) or crystallized as the fumarate salt.
Method B: Classical Fischer-Speeter-Anthony (Robust)
Best for: Large-scale batches; synthesis of N,N-dialkyl derivatives (e.g., 5,6-MeO-DMT).[1][2]
This route separates the formation of the indole core from the installation of the aminoethyl side chain, offering higher control over purity.
Phase 1: Synthesis of 5,6-Dimethoxyindole
-
Hydrazone Formation: Combine (3,4-dimethoxyphenyl)hydrazine HCl (1.0 eq) with Ethyl Pyruvate (1.1 eq) in Ethanol.[1][2] Stir at RT for 2 hours. Filter the precipitated hydrazone.
-
Fischer Cyclization: Add the hydrazone to polyphosphoric acid (PPA) or acetic acid/H2SO4 at 100°C. Stir for 2-4 hours.
-
Result: Ethyl 5,6-dimethoxyindole-2-carboxylate.[1]
-
-
Hydrolysis & Decarboxylation:
Phase 2: Speeter-Anthony Functionalization
This phase converts the indole to the tryptamine or N,N-dimethyltryptamine.[1]
-
Acylation: Dissolve 5,6-dimethoxyindole in anhydrous diethyl ether (or THF). Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.[1]
-
Observation: A bright yellow/orange precipitate (Indole-3-glyoxyl chloride) forms immediately.[1]
-
-
Amidation:
-
Reduction: Suspend the glyoxylamide in dry THF. Slowly add Lithium Aluminum Hydride (LiAlH4) (4.0 eq). Reflux for 12 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter solids.[1] Evaporate solvent.[1]
Workflow Diagram
Figure 2: Comparison of the Direct Grandberg Route (Green) vs. the Stepwise Speeter-Anthony Route (Red).
Safety & Handling Protocols
Warning: Hydrazines are potent skin sensitizers and suspected carcinogens.[1]
-
Engineering Controls: All operations involving (3,4-dimethoxyphenyl)hydrazine must be conducted in a certified chemical fume hood.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.[1][2]
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine linkage before cleanup.
-
Storage: Store the hydrazine hydrochloride salt in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (darkening of the solid indicates decomposition).
References
-
Grandberg Synthesis of Tryptamines
-
Grandberg, I. I. (1974).[1] "Synthesis of tryptamines from arylhydrazines and
-halocarbonyl compounds." Journal of Organic Chemistry of the USSR. -
Protocol Validation: (Salikov et al., 2017).
-
-
Regioselectivity in Fischer Indole Synthesis
-
Speeter-Anthony Procedure
-
Specific Synthesis of 5,6-Dimethoxyindole
-
Safety Data
Sources
- 1. 5,6-MDO-DMT - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. CN117924143A - Preparation method of 5, 6-dihydroxyindole - Google Patents [patents.google.com]
- 5. researchwithnj.com [researchwithnj.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes & Protocols: Zinc Chloride-Catalyzed Fischer Indole Synthesis of 6,7-Dimethoxyindoles under Reflux Conditions
Foreword: A Modern Approach to a Classic Transformation
The Fischer indole synthesis, a reaction discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole scaffold.[1][2][3] This heterocyclic motif is a cornerstone in medicinal chemistry and natural products, forming the structural core of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[1][2][4] This guide provides an in-depth technical exploration of the Fischer indole synthesis, specifically focusing on the cyclization of (3,4-Dimethoxyphenyl)hydrazine using zinc chloride (ZnCl₂) as a Lewis acid catalyst under reflux conditions. The resulting 6,7-dimethoxyindole derivatives are valuable intermediates in the synthesis of complex alkaloids and other biologically active molecules.[5] Our objective is to move beyond a simple recitation of steps, providing the causal reasoning behind procedural choices to empower researchers in their synthetic endeavors.
Part 1: The Core Mechanism & The Role of Zinc Chloride
The Fischer indole synthesis is a robust, acid-catalyzed reaction that transforms an arylhydrazine and an enolizable carbonyl compound (an aldehyde or ketone) into an indole.[4] The reaction proceeds through a well-elucidated, multi-step mechanism first proposed by Robinson.[1][3]
The Key Mechanistic Steps are as follows:
-
Hydrazone Formation: The synthesis begins with the condensation of (3,4-Dimethoxyphenyl)hydrazine with a carbonyl compound to form the corresponding arylhydrazone. This is a reversible reaction, often driven to completion by removing the water formed.
-
Tautomerization to Enamine: The hydrazone then undergoes a crucial tautomerization to its more reactive enamine isomer, also known as an 'ene-hydrazine'.[2][3][6]
-
[7][7]-Sigmatropic Rearrangement: This is the rate-determining and key bond-forming step.[1] Coordinated by the Lewis acid (ZnCl₂), the enamine undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement to form a di-imine intermediate. The Lewis acid catalyst is critical here; it coordinates to the nitrogen atoms, lowering the activation energy for the rearrangement.
-
Rearomatization & Cyclization: The di-imine intermediate rapidly rearomatizes, which is energetically favorable. The newly formed nucleophilic amino group then attacks the imine carbon in an intramolecular fashion, forming a five-membered aminoacetal (or aminal) ring.[2][3]
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss results in the formation of the stable, aromatic indole ring.[2][3]
Caption: Figure 1: Mechanism of the ZnCl2-Catalyzed Fischer Indole Synthesis.
The Authoritative Role of Zinc Chloride (ZnCl₂):
Zinc chloride is one of the most frequently employed Lewis acids for the Fischer indolization.[8][9] Its effectiveness stems from several factors:
-
Lewis Acidity: As a Lewis acid, ZnCl₂ can accept an electron pair. It coordinates with the nitrogen atoms of the hydrazone/enamine intermediate. This coordination polarizes the N-N bond, making it more susceptible to cleavage, and facilitates the critical[7][7]-sigmatropic rearrangement, which is often the rate-limiting step.[1]
-
High-Temperature Stability: Anhydrous ZnCl₂ is stable at the high temperatures often required for reflux conditions, ensuring its catalytic activity throughout the reaction.
-
Solvent Compatibility: It is soluble in various organic solvents used for this synthesis, such as ethanol, acetic acid, and toluene, allowing for homogeneous catalysis.[7][8] In some cases, high-boiling polar solvents like triethylene glycol can be used with catalytic amounts of ZnCl₂ to great effect, especially for difficult syntheses.[8][10]
Part 2: Experimental Design & Protocols
This section provides a detailed protocol for the synthesis of 2,3-dimethyl-6,7-dimethoxyindole from (3,4-Dimethoxyphenyl)hydrazine and methyl ethyl ketone (MEK). This protocol is designed as a self-validating system, with clear steps for reaction monitoring and product isolation.
Materials & Equipment:
-
(3,4-Dimethoxyphenyl)hydrazine hydrochloride
-
Methyl Ethyl Ketone (MEK)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel), developing chamber, UV lamp
Step-by-Step Synthesis Protocol
Caption: Figure 2: Experimental Workflow for the Synthesis of 6,7-Dimethoxyindole.
1. Reaction Setup and Hydrazone Formation:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.0 eq).
-
Add glacial acetic acid (approximately 10-15 mL per gram of hydrazine). Acetic acid serves as both a solvent and a Brønsted acid co-catalyst.[1]
-
Add methyl ethyl ketone (MEK) (1.1 - 1.2 eq) to the suspension.
-
Stir the mixture at room temperature or with gentle warming (50-60 °C) for 30-60 minutes to facilitate the formation of the hydrazone. The reaction can be monitored by TLC to observe the consumption of the starting materials.
2. Cyclization under Reflux:
-
To the hydrazone mixture, carefully add powdered anhydrous zinc chloride (1.5 - 2.0 eq) in portions. Caution: The addition may be exothermic. Anhydrous conditions are crucial as water can inhibit the Lewis acid catalyst.[7]
-
Once the addition is complete, heat the reaction mixture to a vigorous reflux (the boiling point of acetic acid is ~118 °C).
-
Maintain the reflux for 2-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system), observing the disappearance of the hydrazone intermediate and the appearance of the indole product spot (which is often UV active).
3. Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the dark reaction mixture into a beaker containing a large volume of crushed ice and water (approx. 200 mL). This quenches the reaction and precipitates the crude product.
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
4. Product Isolation and Purification:
-
Wash the combined organic extracts sequentially with water (1 x 50 mL) and then brine (1 x 50 mL) to remove residual acid and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid/oil can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 6,7-dimethoxyindole product.
Data Presentation: A Quantitative Overview
The following table provides representative quantities and conditions for the described protocol. Yields in Fischer indole syntheses can be highly variable depending on the substrate and precise conditions.
| Parameter | Value/Description | Rationale & Notes |
| Arylhydrazine | (3,4-Dimethoxyphenyl)hydrazine HCl | Starting material for the 6,7-dimethoxyindole core. |
| Carbonyl Partner | Methyl Ethyl Ketone (MEK) | An unsymmetrical ketone that will lead to a single indole regioisomer due to the substitution pattern of the hydrazine. |
| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) | Lewis acid catalyst essential for the[7][7]-sigmatropic rearrangement.[9][11] Anhydrous form is critical. |
| Solvent | Glacial Acetic Acid | Acts as both solvent and co-catalyst; facilitates hydrazone formation.[1] |
| Molar Ratio | Hydrazine:Ketone:ZnCl₂ (1 : 1.2 : 2.0) | A slight excess of the ketone drives hydrazone formation. An excess of ZnCl₂ ensures complete catalysis.[7] |
| Temperature | Reflux (~118 °C) | Provides the necessary thermal energy to overcome the activation barrier of the rearrangement step. |
| Reaction Time | 2 - 6 hours | Substrate-dependent; must be monitored by TLC for optimal results. |
| Expected Yield | 60 - 85% | Typical range for this type of synthesis, highly dependent on purification efficiency.[7] |
Part 3: Safety & Handling
Trustworthiness through Safety: A successful protocol is a safe protocol. All manipulations should be performed inside a certified chemical fume hood.[12] Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile), is mandatory.[13]
-
(3,4-Dimethoxyphenyl)hydrazine & its Salts: Hydrazine derivatives are toxic and should be handled with extreme care. They are classified as potential carcinogens and can be absorbed through the skin.[12] Avoid inhalation of dust and direct skin contact. In case of exposure, wash the affected area immediately with copious amounts of water.[14]
-
Anhydrous Zinc Chloride: ZnCl₂ is corrosive and hygroscopic. It can cause severe burns upon contact with skin or eyes. Handle the solid in a dry environment (e.g., glove box or under a stream of inert gas if possible) to prevent moisture absorption.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. The vapor is irritating to the respiratory tract.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual reactive materials before disposal.
References
-
Besztercey, G., Lipinska, T., & Gacs-Baitz, E. (2005). A New Approach to Difficult Fischer Synthesis: The Use of Zinc Chloride Catalyst in Triethylene Glycol under Controlled Microwave Irradiation. Organic Letters, 7(20), 4443-4445. [Link]
-
Lipińska, T. (2005). A New Approach to Difficult Fischer Synthesis: The Use of Zinc Chloride Catalyst in Triethylene Glycol under Controlled Microwave Irradiation. ResearchGate. [Link]
-
Samaei, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2510-2517. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Taber, D. F., & Pattanayak, M. R. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54644-54664. [Link]
-
Samaei, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
-
Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34185-34219. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. [Link]
-
Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]
-
Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]
-
Rocha, T. (2015). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to Make Novel Combretastatin A4 Analogues. Proceedings of the National Conference On Undergraduate Research (NCUR). [Link]
-
Earle, M. J., et al. (2000). The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chemical Communications, (15), 1367-1368. [Link]
-
Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3209. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Magnus, P., & Pappalardo, P. A. (1986). Methods for indole alkaloid synthesis. A specific procedure for introducing the 6,7 double bond into Aspidosperma-type alkaloids via thiolactam dehydrogenation. Journal of the American Chemical Society, 108(2), 212-217. [Link]
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(12), 4850-4858. [Link]
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. fishersci.com [fishersci.com]
- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 14. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: (3,4-Dimethoxyphenyl)hydrazine Handling & Stability
Welcome to the Technical Support Center for reactive hydrazine derivatives. This guide is engineered for researchers and drug development professionals who require high-fidelity preservation of (3,4-Dimethoxyphenyl)hydrazine (CAS: 63756-98-9) and its hydrochloride salt (CAS: 40119-17-3).
Due to the extreme sensitivity of arylhydrazines to autoxidation, improper storage rapidly leads to reagent degradation, compromised experimental yields, and the introduction of reactive oxygen species (ROS) into synthetic workflows.
Mechanistic Insight: The Causality of Degradation
To prevent degradation, we must first understand the thermodynamic drivers of the molecule's instability. (3,4-Dimethoxyphenyl)hydrazine features two strongly electron-donating methoxy groups on the phenyl ring. These groups increase the electron density on the terminal hydrazine nitrogen, significantly lowering its oxidation potential compared to unsubstituted phenylhydrazine.
When exposed to ambient air, the electron-rich hydrazine undergoes a rapid, bimolecular single-electron transfer to molecular oxygen (
Figure 1: Autocatalytic oxidation pathway of (3,4-Dimethoxyphenyl)hydrazine in ambient air.
Troubleshooting & FAQs
Q1: My (3,4-Dimethoxyphenyl)hydrazine powder has turned from a pale beige/white to a dark reddish-brown. Can I still use it? A1: No. A dark color is a definitive visual indicator of oxidative degradation into azo compounds and diazonium coupling products[1]. Using this degraded reagent will introduce radical scavengers, superoxide, and hydrogen peroxide into your reaction matrix, which will poison transition metal catalysts and cause complex side-reactions. The reagent must be discarded or rigorously repurified.
Q2: Why is the hydrochloride (HCl) salt form recommended over the free base? A2: The hydrochloride salt (CAS: 40119-17-3) is vastly superior for storage. Protonation of the terminal hydrazine nitrogen ties up its lone pair of electrons, drastically reducing its nucleophilicity and raising its oxidation potential. This effectively shuts down the initial single-electron transfer to oxygen, rendering the salt stable under standard refrigeration for extended periods.
Q3: I need the free base for a specific coupling reaction. How should I handle it? A3: Never store the free base long-term if it can be avoided. If you must store it, it requires strict Schlenk line or glovebox conditions (Argon/Nitrogen atmosphere) and storage at -20°C to -80°C[2]. The optimal approach is to store the HCl salt and perform an in situ "salt cracking" (deprotonation) immediately prior to your reaction (see Protocol 2 below).
Quantitative Storage Matrix
The following table summarizes the validated shelf-life of (3,4-Dimethoxyphenyl)hydrazine under various conditions.
| Chemical Form | Temperature | Atmosphere | Light Exposure | Expected Shelf Life |
| Free Base | 20°C (Room Temp) | Ambient Air | Light | < 12 Hours (Rapid browning) |
| Free Base | 4°C | Ambient Air | Dark | 1 - 2 Weeks[2] |
| Free Base | -20°C | Inert (Argon/N2) | Dark | 1 - 2 Years[2] |
| HCl Salt | 4°C | Inert (Nitrogen) | Dark | > 2 Years |
| HCl Salt | 20°C (Room Temp) | Ambient Air | Dark | 3 - 6 Months |
Experimental Protocols
Protocol 1: Anaerobic Aliquoting and Storage Workflow
To prevent repeated freeze-thaw cycles and oxygen exposure, the bulk reagent must be aliquoted immediately upon receipt.
Step-by-Step Methodology:
-
Preparation: Transfer the sealed, newly purchased bottle of (3,4-Dimethoxyphenyl)hydrazine into an inert atmosphere glovebox (Argon preferred due to its higher density than Nitrogen).
-
Vial Selection: Pre-dry amber glass vials (to protect from UV-induced radical initiation) in an oven at 120°C for 4 hours, then transfer them hot into the glovebox antechamber and apply vacuum.
-
Aliquoting: Dispense the reagent into the amber vials in single-use quantities (e.g., 100 mg to 500 mg per vial).
-
Sealing: Cap tightly with PTFE-lined septa caps. Wrap the seal thoroughly with Parafilm.
-
Storage: Remove from the glovebox and immediately transfer to a desiccator stored inside a -20°C freezer[2].
Figure 2: Optimal workflow for receiving and storing reactive arylhydrazine free bases.
Protocol 2: In Situ Salt Cracking (Self-Validating System)
Because the HCl salt is stable, the best practice is to store the salt and generate the free base directly in your reaction flask. This protocol includes a visual self-validation step to ensure successful deprotonation.
Step-by-Step Methodology:
-
Suspension: Weigh the required amount of (3,4-Dimethoxyphenyl)hydrazine hydrochloride and add it to a Schlenk flask. Purge the flask with Argon (3x vacuum/backfill cycles).
-
Solvation: Inject anhydrous, thoroughly degassed solvent (e.g., DCM or THF). Note: The HCl salt will likely remain as a cloudy suspension.
-
Deprotonation: Inject 1.1 equivalents of a non-nucleophilic, degassed amine base (e.g., Triethylamine or N,N-Diisopropylethylamine).
-
Validation (Causality Check): Observe the solution. The cloudy suspension will rapidly clarify into a homogeneous solution as the insoluble HCl salt is converted into the highly soluble free base. If the solution remains cloudy, your base may be degraded or wet.
-
Execution: Immediately add your coupling partner (e.g., ketone/aldehyde for hydrazone formation) to the solution. Do not let the free base sit, even under Argon, for longer than necessary.
References
-
The oxidation of phenylhydrazine: superoxide and mechanism - PubMed Source: nih.gov URL:[Link]
-
63756-98-9 | (3,4-Dimethoxyphenyl)hydrazine Storage Conditions Source: bio-fount.com URL:[Link]
Sources
troubleshooting low yields in Fischer indole synthesis with dimethoxy hydrazine
Technical Support Center: Fischer Indole Synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Yields with Dimethoxy Hydrazine Derivatives
Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, specifically low yields, when using electron-rich dimethoxyphenylhydrazine substrates. As a Senior Application Scientist, my goal is to provide not just procedural fixes, but a deeper mechanistic understanding that empowers you to solve problems logically and efficiently.
The Fischer Indole Synthesis is a robust and storied reaction, first discovered in 1883, for creating the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] However, its success is highly dependent on a delicate electronic balance. When using arylhydrazines substituted with potent electron-donating groups (EDGs), such as two methoxy groups, the standard playbook often fails. These substituents, while intended to facilitate the key rearrangement, can also activate undesirable side pathways, leading to complex mixtures and disappointing yields.[3]
This guide is structured as a series of frequently asked questions that address common failure points. We will explore the causality behind these issues and provide validated protocols to get your synthesis back on track.
Troubleshooting Workflow: A Logic-Based Approach
Before diving into specific issues, it's helpful to have a structured approach to diagnosis. The following workflow outlines the key decision points in troubleshooting a low-yielding Fischer Indole reaction.
Caption: A logic diagram for troubleshooting the Fischer Indole Synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: My starting materials are consumed, but my yield is low and I see a lot of baseline material on my TLC plate. I've also isolated dimethoxyaniline. What is happening?
A1: This is the classic failure mode for electron-rich hydrazines and points directly to N-N bond cleavage as the major competing side reaction.
Expertise & Causality: The core of the Fischer synthesis is the acid-catalyzed[2][2]-sigmatropic rearrangement of the ene-hydrazine tautomer.[1][2] The two methoxy groups on your phenylhydrazine are powerful electron-donating substituents. While they are intended to accelerate the desired rearrangement, they also excessively stabilize the protonated ene-hydrazine intermediate. This electronic enrichment weakens the fragile N-N single bond.[3]
Under strongly acidic (Brønsted acid) or high-temperature conditions, the activation barrier for heterolytic N-N bond cleavage can become lower than that of the productive[2][2]-sigmatropic rearrangement.[3] The ene-hydrazine essentially fragments, collapsing into a stable dimethoxyaniline molecule and a reactive iminium cation, which rapidly polymerizes or reacts with other species to create an intractable mixture.[3]
Caption: Competing pathways in the Fischer Indole Synthesis with electron-rich hydrazines.
Trustworthiness & Actionable Advice:
-
Mitigation Strategy: The key is to favor conditions that promote the[2][2]-sigmatropic rearrangement without providing enough energy to readily cleave the N-N bond. This typically means switching from strong Brønsted acids (like H₂SO₄, HCl, PPA) to milder Lewis acids.[3][4]
-
Recommended Action: Re-run the reaction using anhydrous zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) as the catalyst.[2][5] Lewis acids coordinate differently to the nitrogen atoms, promoting the rearrangement without overly weakening the N-N bond.
Q2: The reaction seems to stall. My TLC shows unreacted hydrazone even after prolonged heating. Should I use a stronger acid?
A2: Not necessarily. While a stronger acid can accelerate the reaction, with your dimethoxy-substituted substrate, it is more likely to cause the N-N cleavage described in Q1. The issue may lie with the catalyst choice, solvent, or temperature.
Expertise & Causality: The overall rate of the Fischer synthesis is influenced by multiple equilibria: hydrazone formation, tautomerization to the ene-hydrazine, and the irreversible rearrangement.[1][6] An electron-rich hydrazine like dimethoxyphenylhydrazine is highly basic. In the presence of a very strong acid, it can become fully protonated on the aryl nitrogen (N1), which deactivates it towards the necessary tautomerization and subsequent rearrangement. The reaction requires a delicate balance of acidity to catalyze the steps without shutting down the reactive intermediates.[7]
Trustworthiness & Actionable Advice:
-
Catalyst Optimization: Before increasing acid strength, consider the type of acid. A shift from a Brønsted acid to a Lewis acid like ZnCl₂ is often effective.[8] If you are already using a Lewis acid, ensure it is anhydrous, as water can inhibit catalyst activity.
-
Solvent Choice: The choice of solvent is critical. Polar, protic solvents like ethanol or acetic acid can participate in hydrogen bonding and may not be ideal. High-boiling, non-coordinating solvents like toluene, xylene, or even diphenyl ether can provide the thermal energy needed to overcome the activation barrier while minimizing unwanted side reactions. A study on the synthesis of (+)-haplophytine highlighted that careful control of temperature and solvent (p-toluenesulfonic acid in tert-butanol) was crucial for success.[5]
-
Temperature Control: Increase the reaction temperature incrementally. Refluxing in toluene (110 °C) or xylene (140 °C) is a standard practice. Monitor by TLC at each temperature increment (e.g., every 10-15 °C) to find the "sweet spot" where the hydrazone is consumed without significant decomposition.
Q3: I am using an unsymmetrical ketone. How do the dimethoxy groups on the hydrazine ring influence the regioselectivity of the indole product?
A3: The electron-donating dimethoxy groups will strongly direct the cyclization to occur at the ortho position that is most electronically activated, but the final regiochemical outcome is primarily determined by the substitution pattern of the ketone.
Expertise & Causality: The regioselectivity of the Fischer synthesis with an unsymmetrical ketone is determined by which α-carbon forms the ene-hydrazine intermediate. This is governed by the relative thermodynamic stability of the possible ene-hydrazine tautomers. Generally, the more substituted, thermodynamically favored enol or enamine equivalent will be formed, leading to the more substituted indole.
However, the electronic nature of the aryl ring does play a role in the subsequent C-C bond-forming[2][2]-sigmatropic rearrangement. The reaction can be viewed as an intramolecular electrophilic attack of the ene-hydrazine's double bond onto the aryl ring.[9] The powerful +M (mesomeric) effect of the methoxy groups strongly activates the ortho and para positions. If one ortho position is blocked, cyclization will occur at the other. If both are available, the electronics of the methoxy groups will heavily favor cyclization at one of these positions over a meta position. While the ketone structure is the primary determinant, the highly activated nature of your dimethoxy-aryl ring ensures the cyclization step itself is facile, provided N-N cleavage doesn't occur first.
Trustworthiness & Actionable Advice:
-
Predicting the Major Product: For a ketone like 2-pentanone, the ene-hydrazine will preferentially form on the more substituted carbon (C3), leading to the 2,3-dimethyl-substituted indole as the major product.
-
Controlling Regioselectivity: If the undesired regioisomer is forming, you may need to reconsider your synthetic strategy. It is often easier to control regioselectivity by choosing a different carbonyl partner or employing a different indole synthesis method (e.g., Reissert, Madelung) rather than trying to override the inherent thermodynamic preferences of the Fischer cyclization.
Data & Catalyst Selection
Choosing the correct acid catalyst is arguably the most critical parameter for success with electron-rich hydrazines.[5][7] The following table provides a summary of common catalysts and their suitability for your specific application.
| Catalyst | Type | Typical Conditions | Suitability for Dimethoxy Hydrazine | Rationale & Comments |
| Polyphosphoric Acid (PPA) | Brønsted | 80-120 °C, neat or in xylene | Low | Very strong, viscous acid. High risk of N-N cleavage and charring.[8] Workup is difficult. |
| H₂SO₄ / HCl | Brønsted | Varies (often in EtOH, AcOH) | Low | Strong proton source readily promotes N-N bond cleavage.[3][5] Use should be avoided. |
| p-Toluenesulfonic Acid (PTSA) | Brønsted | 80-140 °C, in Toluene/Xylene | Moderate | Milder than PPA/H₂SO₄, but still a strong Brønsted acid.[5] Can work, but requires careful temperature control. |
| Acetic Acid (AcOH) | Brønsted | Reflux (~118 °C) | Moderate to High | Often used as both solvent and catalyst.[10] Its moderate acidity can be ideal, preventing cleavage while still promoting cyclization. May require longer reaction times. |
| Zinc Chloride (ZnCl₂) | Lewis | 110-140 °C, in Toluene | High (Recommended) | Excellent choice.[2][8] Milder action promotes rearrangement without excessive protonation, minimizing cleavage. Requires strictly anhydrous conditions. |
| Boron Trifluoride (BF₃·OEt₂) | Lewis | RT to 80 °C, in DCM/Toluene | High (Recommended) | Another excellent Lewis acid catalyst that often works under milder temperature conditions.[5][11] |
Key Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using Zinc Chloride
This protocol is optimized for electron-rich hydrazines where cleavage is a primary concern.
1. Preparation (Strictly Anhydrous):
- Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (Nitrogen or Argon).
- Ensure all reagents and solvents are anhydrous. Anhydrous toluene can be obtained from a solvent purification system or by distillation over sodium. Anhydrous zinc chloride should be freshly opened or dried from a sealed container.
2. Hydrazone Formation (Optional, can be done in situ):
- In a separate flask, dissolve the dimethoxyphenylhydrazine (1.0 eq) and the carbonyl compound (1.05 eq) in anhydrous ethanol or acetic acid.[10]
- Stir at room temperature for 1-2 hours or until TLC analysis shows complete consumption of the hydrazine.
- Remove the solvent under reduced pressure. The crude hydrazone can be used directly.
3. Cyclization:
- To the flame-dried flask, add the hydrazone (1.0 eq) and anhydrous toluene (approx. 10 mL per gram of hydrazone).
- Add anhydrous zinc chloride (1.5 - 2.0 eq) to the suspension.[8]
- Heat the reaction mixture to reflux (approx. 110-120 °C) under the inert atmosphere.
4. Monitoring and Work-up:
- Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 2-6 hours.[8]
- Once complete, cool the reaction to room temperature.
- Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
- Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by flash column chromatography on silica gel to obtain the desired indole.
References
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved February 20, 2024, from [Link]
-
Abdel-Wahab, B. F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved February 20, 2024, from [Link]
-
Garg, N. K., & Sarpong, R. (2010). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved February 20, 2024, from [Link]
-
Taber, D. F., & Stranberg, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Retrieved February 20, 2024, from [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2024, from [Link]
-
Why is the choice of acid catalyst in Fischer indole synthesis important? (2020). Chemistry Stack Exchange. Retrieved February 20, 2024, from [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. (2021). Vedantu. Retrieved February 20, 2024, from [Link]
-
Problems with Fischer indole synthesis. (2021). Reddit. Retrieved February 20, 2024, from [Link]
-
Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. (n.d.). RSC Publishing. Retrieved February 20, 2024, from [Link]
-
Optimization of the Fischer indole reaction in the synthesis of compound 3. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Indoles. (n.d.). University of Rochester. Retrieved February 20, 2024, from [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. ACS Publications. Retrieved February 20, 2024, from [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved February 20, 2024, from [Link]
-
Fischer Indole Synthesis. (2021). YouTube. Retrieved February 20, 2024, from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
removing tarry side products from (3,4-Dimethoxyphenyl)hydrazine reactions
Title: Technical Support Center: Troubleshooting Tarry Side Products in (3,4-Dimethoxyphenyl)hydrazine Reactions
Introduction Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the notorious "tarring" issues associated with (3,4-Dimethoxyphenyl)hydrazine. Whether you are performing a Fischer Indole Synthesis (FIS), synthesizing pyrazole derivatives, or developing novel carbolines, this guide provides mechanistically grounded troubleshooting, FAQs, and validated protocols to isolate high-purity products.
Mechanistic Insight: The Causality of Tar Formation
To solve tarring, we must first understand its origin. (3,4-Dimethoxyphenyl)hydrazine contains two strongly electron-donating methoxy groups. While these groups activate the aromatic ring for desired cyclizations, they simultaneously make the ring highly nucleophilic and susceptible to oxidative degradation[1]. Under the harsh, acidic conditions typically used in these reactions (e.g., high heat, strong Brønsted acids), the electron-rich intermediates undergo rapid intermolecular electrophilic aromatic substitution (oligomerization) and oxidation, resulting in a complex matrix of dark, polymeric "tar"[2].
Caption: Reaction pathways of (3,4-Dimethoxyphenyl)hydrazine showing desired cyclization vs tar formation.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my reaction mixture turn into a black, viscous tar almost immediately upon heating? A: This rapid darkening is a hallmark of oxidative degradation and acid-catalyzed polymerization. The combination of a strong acid and high temperature is simply too harsh for the electron-rich 3,4-dimethoxy substrate[3]. Solution: Systematically lower the reaction temperature (e.g., to 50–80 °C)[4]. Switch from strong Brønsted acids (like HCl or H₂SO₄) to milder Lewis acids (e.g., ZnCl₂) or use microwave irradiation to achieve rapid, controlled heating without prolonged exposure to degradation conditions[3].
Q2: How can I prevent tar formation during the reaction itself? A: Implement a biphasic solvent system. Utilizing a two-phase system consisting of cyclopentyl methyl ether (CPME) and water partitions the reactive intermediates, significantly reducing intermolecular collisions that lead to polymerization[5].
Q3: My reaction has already formed tar. Standard extraction leaves a dark brown organic layer. How do I clean this up? A: The tar often contains oxidized derivatives of the unreacted hydrazine. During your aqueous quench, add saturated sodium bisulfite (NaHSO₃)[6]. The bisulfite acts as a mild reducing agent, converting highly colored, oxidized polymeric species into more water-soluble forms, allowing them to be washed into the aqueous layer.
Q4: Column chromatography is failing because the tar streaks down the silica, contaminating my product fractions. What is the alternative? A: Wet loading onto standard silica often causes tar to dissolve and streak. Instead, use Dry Silica Chromatography. Pre-adsorb your crude mixture onto a small amount of silica, dry it completely, and load it onto a fresh silica pad. Elute with a gradient of dichloromethane (DCM) and hexane (e.g., 60% to 80% DCM). The lipophilic tar will remain trapped at the baseline[7].
Quantitative Data: Comparison of Tar Removal Strategies
The following table summarizes the efficacy of various interventions based on empirical recovery data across standard arylhydrazine workflows.
| Intervention Strategy | Tar Removal Efficiency | Typical Product Recovery | Scalability | Best Application Scenario |
| Standard Liquid-Liquid Extraction | Low | 40 - 50% | High | Mildly discolored mixtures; robust substrates. |
| Biphasic Reaction (CPME/H₂O) | High | 75 - 85% | High | Prevention of tar during the initial synthesis[5]. |
| Sodium Bisulfite Wash | Medium | 60 - 70% | High | Remediation of oxidative tarry byproducts[6]. |
| Dry Silica Chromatography (DCM/Hexane) | Very High | 80 - 90% | Medium | Heavy, sticky polymeric tar that streaks on standard columns[7]. |
Validated Experimental Protocols
Protocol A: Biphasic Reaction Setup for Tar Prevention
Mechanistic Rationale: By physically separating the catalyst/aqueous phase from the organic product phase, we limit the time the electron-rich product spends in the harsh acidic environment, cutting off the polymerization pathway.
-
Setup: In a reaction vessel, dissolve the carbonyl substrate (1.0 eq) and (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.05 eq) in a 1:1 mixture of Cyclopentyl Methyl Ether (CPME) and water (0.2 M concentration)[5].
-
Catalysis: Add the mild acid catalyst (e.g., p-Toluenesulfonic acid, 0.1 eq) to the aqueous layer.
-
Heating: Heat the biphasic mixture to 60–80 °C under vigorous stirring.
-
Self-Validation Check: Monitor the organic (CPME) layer visually. A shift from yellow/orange to dark brown indicates the onset of tarring. If this occurs, immediately lower the temperature by 10 °C.
-
Completion: Once complete (via TLC/LC-MS), separate the layers. The product will reside in the CPME layer, leaving the majority of polar degradants in the water.
Protocol B: Tar-Remediation Workup & Dry Silica Purification
Mechanistic Rationale: Neutralization prevents further acid-catalyzed oligomerization, while bisulfite reduces oxidized tar. Dry loading prevents the tar from dissolving in the mobile phase and streaking down the column.
-
Quenching: Cool the tarry reaction mixture to room temperature. Slowly pour it into an ice-cold saturated solution of NaHCO₃ to neutralize the acid[2].
-
Bisulfite Treatment: Add 0.5 volumes of saturated sodium bisulfite (NaHSO₃) solution and stir vigorously for 15 minutes[6].
-
Extraction: Extract with ethyl acetate or DCM.
-
Self-Validation Check: Observe the aqueous phase. If it remains dark brown after extraction, oxidized byproducts are still present. Repeat the bisulfite wash until the aqueous layer is pale yellow.
-
Dry Loading: Concentrate the organic layer under reduced pressure to a thick oil. Add silica gel (approx. 3x the mass of the crude oil) and a small amount of volatile solvent (e.g., acetone). Evaporate the solvent completely until a free-flowing powder is obtained.
-
Chromatography: Load the powder onto a pre-packed dry silica column. Elute using a gradient of DCM in Hexane (start at 4:1 Hexane:DCM, increase to 1:4)[7]. The purified product will elute, leaving the tar tightly bound to the top of the silica pad.
Caption: Step-by-step purification workflow to isolate target compounds from tarry reaction mixtures.
References
- Technical Support Center: Troubleshooting Tar Formation in Acid-C
- Optimization of reaction conditions for Fischer indole synthesis (temper
- US5232940A - Derivatives of N-phenylpyrazoles.
- The Systematic Identific
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. PMC / NIH.
- Studies on the Development of Novel Transition-Metal-Free Reactions of Arom
- EP0876331B1 - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative.
Sources
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0876331B1 - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative - Google Patents [patents.google.com]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. celqusb.wordpress.com [celqusb.wordpress.com]
- 7. US5232940A - Derivatives of N-phenylpyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Regioselectivity in 3,4-Dimethoxyphenylhydrazine Cyclization
The following technical guide is designed to address the specific challenges of optimizing regioselectivity when using 3,4-dimethoxyphenylhydrazine in Fischer Indole Synthesis.
Executive Summary
The cyclization of 3,4-dimethoxyphenylhydrazine (3,4-DMPH) with ketones or aldehydes via the Fischer Indole Synthesis typically yields a mixture of two regioisomers: the 5,6-dimethoxyindole (Major) and the 4,5-dimethoxyindole (Minor).[1]
This guide addresses the mechanistic root of this selectivity, provides protocols to maximize the yield of the desired isomer, and offers troubleshooting steps for purification and stability issues common to electron-rich indoles.[1]
Part 1: The Regioselectivity Landscape[2]
To control the reaction, one must understand the competition between steric hindrance and electronic activation during the [3,3]-sigmatropic rearrangement.
Mechanistic Pathway & Isomer Distribution
When the hydrazone formed from 3,4-DMPH undergoes rearrangement, two ortho positions on the benzene ring are available for the new C-C bond formation:
-
Position 2 (Ortho to 3-OMe): Sterically hindered by the adjacent methoxy group.[2] Attack here yields the 4,5-dimethoxy isomer.[2][3]
-
Position 6 (Para to 3-OMe): Sterically unhindered and electronically activated by the resonance donation of the 3-OMe group. Attack here yields the 5,6-dimethoxy isomer.[2]
Consequently, the 5,6-isomer is the thermodynamic and kinetic product , typically forming in ratios of >80:20 over the 4,5-isomer.[1]
Visualization: Competing Pathways
The following diagram illustrates the bifurcation point in the reaction mechanism.
Figure 1: Mechanistic divergence in the cyclization of 3,4-dimethoxyphenylhydrazine. Path B is favored due to lower steric hindrance.
Part 2: Optimized Protocols
Scenario A: Maximizing the Major Isomer (5,6-Dimethoxyindole)
If your target is the 5,6-isomer, your goal is to minimize polymerization (tar formation) and simplify purification.[1]
Recommended Protocol:
-
Solvent: Acetic Acid (AcOH) or Ethanol/AcOH (10:1).[1]
-
Catalyst: 4% H₂SO₄ or ZnCl₂ (Lewis acids often reduce tarring compared to strong Brønsted acids).[2][1]
-
Temperature: 70–80°C (Avoid reflux if possible to reduce oxidation).
Procedure:
-
Dissolve 3,4-DMPH hydrochloride (1.0 eq) and ketone (1.1 eq) in AcOH.
-
Workup: Pour into ice water. The 5,6-isomer often precipitates as a solid due to its symmetry and planarity.
-
Purification: Recrystallize from Ethanol/Water.
Scenario B: Targeting the Minor Isomer (4,5-Dimethoxyindole)
Warning: This pathway fights the thermodynamics of the system. Yields will be naturally lower.
Optimization Strategy:
-
Solvent: Sulfolane or Polyphosphoric Acid (PPA) esters.[2][1] High-boiling polar solvents can sometimes stabilize the transition state for the sterically crowded pathway.[2]
-
Temperature: High (100–120°C).[2][1] Higher thermal energy helps overcome the steric barrier at the C2 position.[2]
Purification Challenge: The 4,5-isomer is difficult to separate from the 5,6-isomer.
-
Chromatography: Use a gradient of Hexane:Ethyl Acetate (start 95:5).[2] The 4,5-isomer (more polar due to clustered oxygens) typically elutes after the 5,6-isomer, but Rf values are close (
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Alternative: If 4,5-selectivity is critical and yield is paramount, abandon Fischer synthesis . Use a nitrostyrene reductive cyclization starting from 2,3-dimethoxybenzaldehyde, which guarantees the 4,5-substitution pattern [1].[1]
Part 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar. What happened?
Diagnosis: Oxidative polymerization.[2] Explanation: Dimethoxyindoles are extremely electron-rich and prone to oxidation by air, especially under hot, acidic conditions.[1] Solution:
-
Degas solvents with Nitrogen/Argon before use.[2]
-
Add an antioxidant like Sodium Metabisulfite (0.5 eq) to the reaction mixture if using aqueous acid.[2]
-
Reduce the reaction temperature.[2] If the reaction requires 100°C, try 80°C for a longer time.
Q2: How can I quickly distinguish the 4,5-isomer from the 5,6-isomer by NMR?
Technical Insight:
-
5,6-Dimethoxyindole: The protons at C4 and C7 are singlets (or weak doublets) because they are para to each other and do not couple strongly.
-
4,5-Dimethoxyindole: The protons at C6 and C7 are ortho to each other. You will see a distinct doublet-doublet coupling (J ≈ 8.5 Hz) .[2]
-
Table: Diagnostic 1H NMR Signals (CDCl₃)
| Feature | 5,6-Dimethoxyindole (Major) | 4,5-Dimethoxyindole (Minor) |
| Aromatic H Coupling | Two Singlets (C4-H, C7-H) | Two Doublets (C6-H, C7-H, J~8.5Hz) |
| Symmetry | Higher | Lower |
Q3: I cannot separate the isomers by column chromatography.
Troubleshooting:
-
Stationary Phase: Switch to Neutral Alumina instead of Silica Gel. Indoles are acid-sensitive and can decompose on acidic silica.[2]
-
Eluent Modifier: Add 1% Triethylamine to the eluent to prevent tailing.[2]
-
Functionalization: If separation is impossible, consider N-acetylating the crude mixture.[2] The N-acetyl derivatives often have vastly different crystallinities and chromatographic properties. Hydrolysis (NaOH/MeOH) restores the indole later.
Q4: Can I use microwave irradiation to improve the 4,5-isomer yield?
Answer: Yes, but with caveats. Microwave heating provides rapid energy transfer, which can help surmount the higher activation energy barrier of the C2-attack (Path A).
-
Protocol: Sealed vessel, Ethanol/HCl, 140°C for 5–10 minutes.
-
Result: You may see an increase in the 4,5-isomer ratio (e.g., from 10% to 20%), but the 5,6-isomer will remain dominant.[1] The risk of polymerization also increases significantly.[2]
References
-
Regioselective Synthesis via Nitrostyrenes
-
Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.[2][3]
-
Source: RSC Advances / PubMed Central.[2]
- Relevance: Describes alternative routes (like nitrostyrene reduction) to access specific indole substitution patterns when Fischer synthesis fails to provide regiocontrol.
-
URL:[Link]
-
-
Fischer Indole Mechanism & Regioselectivity
-
General Indole Synthesis Reviews
Sources
- 1. mdpi.com [mdpi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchwithnj.com [researchwithnj.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Regioselective Control of 4,5- vs. 5,6-Dimethoxy Isomer Formation
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on dimethoxy-substituted aromatic systems. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you control the formation of 4,5-dimethoxy versus 5,6-dimethoxy isomers in your experiments. Our focus is on explaining the causality behind experimental choices to ensure your protocols are robust and reproducible.
Frequently Asked Questions (FAQs)
FAQ 1: Why do I get a mixture of isomers during electrophilic substitution on 1,2-dimethoxybenzene (veratrole)?
Answer:
When performing an electrophilic aromatic substitution (EAS) on veratrole, you are dealing with the directing effects of two powerful activating groups: the methoxy (-OCH₃) groups.[1][2] Both methoxy groups are ortho, para-directors, meaning they activate the positions ortho and para to themselves by donating electron density through resonance.[3][4]
Let's analyze the positions on the veratrole ring:
-
Positions 3 and 6: These are ortho to one methoxy group and meta to the other.
-
Positions 4 and 5: These are para to one methoxy group and ortho to the other.
Because both methoxy groups are strongly activating, the substitution will preferentially occur at the positions that are either ortho or para to them.[1][5] The positions that are meta to a methoxy group are comparatively deactivated. Consequently, electrophilic attack is heavily favored at positions 3, 4, 5, and 6, leading to a mixture of products. The precise ratio of these isomers depends on a delicate balance of electronic effects, steric hindrance, and reaction conditions.[6][7]
FAQ 2: How can I selectively synthesize the 4,5-disubstituted product over the 3,4- or other isomers?
Answer:
Achieving high regioselectivity for the 4,5-disubstituted product requires a strategic approach that leverages the subtle differences in the activation of the available positions. The key is to understand that the positions 4 and 5 are electronically enriched by both methoxy groups (one via an ortho effect, the other via a para effect). This makes them the most nucleophilic sites on the ring.
However, steric hindrance can play a significant role.[7][8] The choice of electrophile and reaction conditions can be manipulated to favor substitution at the less sterically crowded 4-position (which is equivalent to the 5-position due to symmetry).
Key Strategies:
-
Choice of Electrophile: Larger, bulkier electrophiles will preferentially attack the less sterically hindered positions.[7]
-
Reaction Temperature: Lower temperatures often favor the kinetically controlled product, which may differ from the thermodynamically more stable product.[9][10] In many cases, substitution at the 4-position is kinetically favored.
-
Catalyst Selection: The nature of the Lewis or Brønsted acid catalyst can influence the effective size and reactivity of the electrophile, thereby affecting the isomer ratio.[11]
Troubleshooting Guides: Specific Reactions
Scenario 1: Poor Regioselectivity in Friedel-Crafts Acylation of Veratrole
Problem: "I am trying to synthesize 3',4'-dimethoxyacetophenone (the 4,5-isomer by another numbering convention) via Friedel-Crafts acylation of veratrole, but I am getting a significant amount of the 2',3'-dimethoxyacetophenone (3,4-isomer) and other byproducts."
Root Cause Analysis and Solutions:
Friedel-Crafts acylation is a classic electrophilic aromatic substitution, and its regioselectivity on veratrole is highly sensitive to reaction conditions.[12][13] The formation of the acylium ion (the electrophile) and its subsequent attack on the aromatic ring can be influenced by several factors.
Troubleshooting Steps:
-
Catalyst Stoichiometry: Traditional Lewis acids like AlCl₃ can coordinate with the oxygen atoms of the methoxy groups, altering their directing ability. Using stoichiometric amounts or an excess of the Lewis acid can lead to complex formation and reduced selectivity.
-
Reaction Temperature (Kinetic vs. Thermodynamic Control):
-
Kinetic Control: At lower temperatures (e.g., 0 °C to room temperature), the reaction is often under kinetic control, favoring the product that forms the fastest.[10][14] For many acylations of veratrole, the 4-acylated product is the kinetic product.
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for equilibration to the most stable isomer (the thermodynamic product).[9][15]
-
Recommendation: Start by running the reaction at a lower temperature (e.g., 0 °C) and slowly warming to room temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature for maximizing the desired isomer.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediate (the arenium ion) and the solubility of the catalyst-reagent complex.
-
Recommendation: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. Experiment with different solvents to find the optimal balance for your specific reaction.
-
| Parameter | Condition A (Poor Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Catalyst | AlCl₃ (1.5 equivalents) | ZnCl₂ (0.2 equivalents) | Milder, catalytic Lewis acid reduces side reactions.[11] |
| Temperature | 80 °C (Reflux) | 0 °C to 25 °C | Favors kinetic product formation.[10][14] |
| Solvent | Nitrobenzene | Dichloromethane (DCM) | Less coordinating solvent, easier workup. |
Workflow for Optimizing Friedel-Crafts Acylation:
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Scenario 2: Controlling Isomer Formation in the Nitration of Veratrole Derivatives
Problem: "I need to synthesize 4,5-dimethoxy-2-nitroaniline, but the nitration of 3,4-dimethoxyaniline gives me a mixture of isomers, including the undesired 5,6-dimethoxy-2-nitroaniline."
Root Cause Analysis and Solutions:
This is a classic case of competing directing effects. You have three activating groups on the ring: two methoxy groups and an amino group. The amino group (-NH₂) is an even stronger activating group than the methoxy groups.[5] However, under strongly acidic nitrating conditions (e.g., HNO₃/H₂SO₄), the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group.[2]
Troubleshooting Steps:
-
Protect the Amino Group: To harness the powerful ortho, para-directing ability of the amino group, it must first be protected. Acetylation to form an acetamido group (-NHCOCH₃) is a common and effective strategy. The acetamido group is still an activating, ortho, para-director, but it is less basic and will not be protonated under nitrating conditions.[16]
-
Controlled Nitration Conditions: With the acetamido group in place, the directing effects are now from two methoxy groups and one acetamido group. The strongest activating group will dominate the directing effect.[5][17]
-
Recommendation: Use milder nitrating conditions, such as nitric acid in acetic anhydride or acetic acid, at low temperatures.[16] This will help to prevent over-nitration and improve selectivity.
-
Step-by-Step Protocol for Selective Synthesis of 4,5-Dimethoxy-2-nitroaniline:
-
Protection: React 3,4-dimethoxyaniline with acetic anhydride in a suitable solvent (e.g., acetic acid or DCM) to form N-(3,4-dimethoxyphenyl)acetamide.
-
Nitration: Dissolve the protected aniline in acetic acid or dichloromethane. Cool the solution to 0 °C. Add a solution of nitric acid in acetic acid dropwise, maintaining the low temperature.[18] The nitro group will be directed ortho to the powerful acetamido group, leading to the desired 2-nitro-4,5-dimethoxy substitution pattern.
-
Deprotection: After the nitration is complete, hydrolyze the acetamido group using acidic or basic conditions to reveal the amino group, yielding 4,5-dimethoxy-2-nitroaniline.[19][20]
Mechanism Overview:
Caption: Synthetic route to 4,5-dimethoxy-2-nitroaniline.
Scenario 3: Regioselectivity in the Vilsmeier-Haack Reaction
Problem: "I am attempting a Vilsmeier-Haack formylation on 1,2-dimethoxybenzene to produce 3,4-dimethoxybenzaldehyde, but the reaction is sluggish and gives a poor yield of the desired 4,5-isomer."
Root Cause Analysis and Solutions:
The Vilsmeier-Haack reaction is an excellent method for formylating electron-rich aromatic rings.[21][22] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is relatively weak compared to the acylium ion in Friedel-Crafts reactions.[23] Therefore, it requires a highly activated aromatic substrate.
Troubleshooting Steps:
-
Substrate Reactivity: While veratrole is activated, the two methoxy groups can sometimes lead to a less reactive system than anisole (methoxybenzene) in certain electrophilic substitutions due to a combination of inductive and mesomeric effects.[24]
-
Reaction Conditions: The Vilsmeier-Haack reaction is sensitive to temperature and stoichiometry.
-
Recommendation: Ensure that the Vilsmeier reagent is pre-formed by reacting DMF with POCl₃ at a low temperature (0 °C) before adding the veratrole. After the addition of veratrole, the reaction may need to be heated (e.g., to 60-80 °C) to proceed at a reasonable rate.[21] The reaction is typically regioselective for the position para to a methoxy group, which in the case of veratrole would be the 4-position, leading to the desired 3,4-dimethoxybenzaldehyde.[25]
-
-
Alternative Substrates: If direct formylation of veratrole remains problematic, consider starting with a more activated or differently substituted precursor where the regiochemistry is less ambiguous. For example, starting with 3,4-dimethoxyphenol would provide overwhelming directing influence from the hydroxyl group.
General Laboratory Best Practices for Isomer Control
-
Monitor Reactions Closely: Use TLC, GC-MS, or HPLC to track the formation of isomers throughout the reaction. This will help you identify the optimal reaction time to maximize the desired product before potential isomerization or side reactions occur.
-
Purification Challenges: Separating positional isomers can be difficult. Consider using advanced chromatographic techniques, such as supercritical fluid chromatography (SFC) or specialized HPLC columns, if standard silica gel chromatography is insufficient.[26]
-
Characterization is Key: Use 1D and 2D NMR spectroscopy (e.g., NOESY) to unambiguously confirm the substitution pattern of your final products.
By carefully considering the electronic and steric factors at play and systematically optimizing your reaction conditions, you can effectively control the formation of 4,5-dimethoxy versus 5,6-dimethoxy isomers in your synthetic endeavors.
References
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Filo. (2025, May 30). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Retrieved from [Link]
-
Unknown. (2009, October 6). Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, February 16). 3.5: The Direction of the Reaction. Retrieved from [Link]
-
RSC Publishing. (2016, April 14). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Retrieved from [Link]
-
Unknown. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]
-
Unknown. (n.d.). Electrophilic aromatic substitution: intramolecular competition. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
DOKUMEN.PUB. (n.d.). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. Retrieved from [Link]
-
PMC. (n.d.). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. Retrieved from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Retrieved from [Link]
-
Chemistry Steps. (2022, January 3). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PMC. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
BYJU'S. (2019, March 29). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). The Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009, August 19). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dimethoxy-2-nitroaniline. Retrieved from [Link]
-
YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
ChemRxiv. (n.d.). Iteroselectivity, the missing sibling of chemo-, regio- and stereoselectivities. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Retrieved from [Link]
-
MDPI. (2023, July 14). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Strategic and Tactical Approaches to the Synthesis of 5,6-Dihydro-[1][5]oxadiazines. Retrieved from [Link]
-
Organic Chemistry Portal. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. Retrieved from [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Separation Science. (2026, February 20). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Retrieved from [Link]
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- 12. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
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- 18. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
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- 22. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 25. youtube.com [youtube.com]
- 26. welch-us.com [welch-us.com]
minimizing polymerization during hydrazine condensation reactions
Topic: Minimizing Polymerization & Oligomerization in Hydrazine Condensations
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: HZN-OPT-2024
Diagnostic: What is the "Gunk"?
Before applying a fix, we must identify the nature of the solid or viscous byproduct you are observing. In hydrazine chemistry, "polymerization" is often a colloquial term for three distinct chemical failures.
| Symptom | Technical Name | Cause |
| Insoluble, crystalline solid (often colored) | Azine Formation (Dimerization) | Stoichiometric mismatch; Carbonyl concentration too high relative to hydrazine. |
| Dark, viscous tar/oil | Oxidative Degradation | Presence of oxygen ( |
| Plastic-like solid | Vinyl Polymerization | Substrate contains |
The Core Mechanism: The Azine Trap
The most common issue is Azine Formation . This is not a true polymer, but a dimer (
The Kinetic Pathway
Hydrazine (
Key Insight: Azine formation is second-order with respect to the carbonyl. Therefore, keeping the carbonyl concentration effectively zero (pseudo-first-order conditions) is the primary control lever.
Figure 1: The competitive pathway. The red path (Azine) dominates when Carbonyl concentration is high relative to Hydrazine.
Experimental Protocols
Protocol A: The "Inverse Addition" Method (Gold Standard)
Use this for standard hydrazone synthesis to prevent azines.
Principle: By adding the carbonyl to the hydrazine (rather than hydrazine to carbonyl), you ensure the Carbonyl:Hydrazine ratio is always
Reagents:
-
Hydrazine Hydrate (64% or 100%): 10–20 equivalents (Excess is mandatory).
-
Solvent: Ethanol or Methanol (degassed).
Step-by-Step:
-
Preparation: Charge the reaction flask with the full volume of Hydrazine Hydrate and solvent.
-
Environment: Purge the flask with
or Argon for 15 minutes. (Crucial to prevent tars). -
Addition: Dissolve your substrate in a minimal amount of solvent. Load this into a syringe pump or dropping funnel.
-
The Drop: Add the substrate solution dropwise over 30–60 minutes at
(or room temp if sterically hindered).-
Why? This maintains a massive local excess of hydrazine, statistically forcing the Carbonyl to react with free Hydrazine rather than a formed Hydrazone.
-
-
Workup:
-
Dilute with water and extract with DCM/Ether (if product is lipophilic).
-
Removal of Excess Hydrazine: Wash the organic layer 3x with brine. Note: Hydrazine partitions into the aqueous phase.
-
Protocol B: Preventing Radical Polymerization (Vinyl Substrates)
Use this if your molecule has acrylates, styrenes, or acrylamides.
Issue: Hydrazine + Oxygen = Diimide + Radicals. These radicals initiate polymerization of double bonds.
Modifications:
-
Radical Inhibitor: Add BHT (Butylated hydroxytoluene) or Hydroquinone (0.1 mol%) to the reaction mixture.
-
Strict Deoxygenation: Freeze-Pump-Thaw degas your solvents. Even trace
can trigger radical chains. -
Temperature: Keep reaction
. Radical initiation rates increase exponentially with heat.
Troubleshooting & FAQs
Q1: I used 1.1 equivalents of hydrazine, and I got a solid brick. Why?
A: 1.1 equivalents is statistically insufficient. As the reaction proceeds, the local concentration of hydrazine drops, and the relative concentration of the highly reactive hydrazone product rises. The hydrazone then competes for the remaining carbonyl.
-
Fix: You must use at least 5–10 equivalents. Hydrazine hydrate is cheap; your substrate is expensive. Don't skimp.
Q2: My product is a dark oil instead of a white solid.
A: This is "Hydrazine Tar," caused by oxidative decomposition.
-
Check 1: Did you use an inert atmosphere (
)? -
Check 2: Are you using old Hydrazine? Old bottles accumulate dissolved oxygen and metal ions from the glass/container.
-
Fix: Distill your hydrazine hydrate (under
or vacuum—Caution: Explosion Risk, see Safety ) or buy a fresh bottle. Add EDTA (5 mM) to chelate trace metals.
Q3: How do I remove 10 equivalents of hydrazine?
A: Hydrazine is highly water-soluble.[6][7]
-
If your product is a solid: Pour the reaction mixture into ice water. The hydrazone should precipitate; the hydrazine stays in the water. Filter and wash copiously with water.
-
If your product is an oil: Dissolve in EtOAc, wash 4x with water/brine. The partition coefficient heavily favors hydrazine in the water layer.
Q4: Does pH matter?
A: Yes. The formation of the hemiaminal is nucleophilic (needs free base), but the dehydration to hydrazone is acid-catalyzed.
-
Sweet Spot: pH 4–5.[8]
-
Buffer: If your reaction is sluggish, add 1–5 mol% Acetic Acid or p-Toluenesulfonic acid (pTSA).
-
Warning: Do not go below pH 3, or you will protonate the hydrazine (
), making it non-nucleophilic.
Safety & Handling (Critical)
Hydrazine Hydrate is not just a chemical; it is a high-energy hazard.
-
Toxicity: Potent hepatotoxin and known carcinogen. Use double-gloving and a fume hood.
-
Explosion Risk: Do NOT distill hydrazine in the presence of air.[6][9] It forms explosive mixtures. Distillation must be done under strict vacuum or inert gas.
-
Waste: Do not pour excess hydrazine down the drain. Quench it with dilute bleach (Sodium Hypochlorite) in an ice bath (Exothermic!) to convert it to
gas before disposal.
References
-
Mechanism of Azine Formation
-
Standard Protocol (Excess Hydrazine)
-
Catalysis and pH Control
-
Safety & Handling
- Title: Hydrazine - PubChem Labor
- Source: PubChem.
-
URL:[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. erpublications.com [erpublications.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrazine - Sciencemadness Wiki [sciencemadness.org]
- 7. Hydrazine Hydrate | Relic Chemicals [relicchemicals.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrazone synthesis [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
solvent selection for (3,4-Dimethoxyphenyl)hydrazine recrystallization
Technical Support Center: (3,4-Dimethoxyphenyl)hydrazine Recrystallization Guide
Case ID: PUR-34DMPH-001 Status: Active Analyst: Senior Application Scientist[1]
Executive Summary & Compound Identification
This guide addresses the purification of (3,4-Dimethoxyphenyl)hydrazine (often handled as the hydrochloride salt). This compound is a critical intermediate in the synthesis of pyrazoles and indoles.
Critical Warning: Do not confuse this compound with (3,4-Dimethylphenyl)hydrazine. They have similar names but distinct physical properties and CAS numbers.
| Feature | Target Compound | Common Confusion |
| Name | (3,4-Dimethoxyphenyl)hydrazine | (3,4-Dimethylphenyl)hydrazine |
| Substituents | Methoxy (-OCH₃) | Methyl (-CH₃) |
| Free Base CAS | 63756-98-9 | 13636-53-8 |
| HCl Salt CAS | 40119-17-3 | 60481-51-8 |
| Stability | High oxidation sensitivity (turns red/brown) | Moderate oxidation sensitivity |
Solvent Selection Strategy
The choice of solvent depends heavily on whether you are purifying the Free Base (oil/low-melting solid) or the Hydrochloride Salt (crystalline solid).
Primary Recommendation: The Hydrochloride Salt
We strongly recommend converting the free base to the HCl salt for purification. The salt is significantly more stable towards oxidation and crystallizes more readily.
-
Solvent A (Dissolution): Methanol (MeOH) or Ethanol (EtOH).[1]
-
Why: High solubility for the polar ionic salt at elevated temperatures.
-
-
Solvent B (Antisolvent): Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).[1]
-
Why: The salt is insoluble in ether; adding it to the alcoholic solution forces controlled precipitation.
-
Alternative: Single-Solvent System
-
Water (with trace HCl):
Decision Logic (Graphviz)
Figure 1: Decision tree for solvent selection based on chemical form and stability requirements.
Troubleshooting & FAQs
Q1: My solution turned dark red/brown during heating. What happened?
Diagnosis: Oxidative Decomposition . Hydrazines are electron-rich and easily oxidized by atmospheric oxygen to form diazonium species, azo compounds, or tars. Corrective Action:
-
Inert Atmosphere: Perform all heating/recrystallization steps under Nitrogen or Argon.
-
Acid Protection: Ensure the solution is acidic. The protonated form (R-NH-NH₃⁺) is resistant to oxidation.[1] If using alcohols, add a few drops of conc. HCl.
-
Rescue: If the product is solid but colored, wash with cold non-polar solvent (ether) or recrystallize with activated charcoal (though charcoal can sometimes catalyze oxidation in hydrazines—use with caution and filter quickly).
Q2: The product "oiled out" instead of crystallizing.
Diagnosis: Liquid-Liquid Phase Separation . This occurs when the compound comes out of solution at a temperature above its melting point, or if the solvent mixture is too polar. Corrective Action:
-
Seeding: Add a seed crystal of pure material at the saturation point (cloud point).
-
Temperature Control: Cool the solution slowly. Rapid cooling traps impurities and promotes oiling.
-
Trituration: If an oil forms, decant the supernatant and scratch the oil with a glass rod under fresh cold antisolvent (e.g., Hexane or Ether) to induce solidification.
Q3: My yield is very low (<40%).
Diagnosis: High Mother Liquor Solubility . The compound is too soluble in the chosen solvent even at cold temperatures. Corrective Action:
-
Antisolvent: If using Methanol, add more Diethyl Ether.
-
Common Ion Effect: If using water, increase the HCl concentration (e.g., use 2N HCl instead of water) to force the salt out of solution.
-
Cooling: Ensure the final crystallization step is at 0–4°C (ice bath) for at least 2 hours.
Validated Experimental Protocol (HCl Salt)
Objective: Purify 5.0 g of crude (3,4-Dimethoxyphenyl)hydrazine Hydrochloride.
Materials:
-
Crude (3,4-Dimethoxyphenyl)hydrazine HCl[3]
-
Solvent: Methanol (HPLC grade)[1]
-
Antisolvent: Diethyl Ether (Peroxide-free)
-
Apparatus: Round-bottom flask, reflux condenser, N₂ line.[1]
Step-by-Step Workflow:
-
Dissolution:
-
Place 5.0 g crude solid in a flask under N₂.
-
Add Methanol in small portions (start with 15 mL) while heating gently to 50-60°C.
-
Stop adding solvent as soon as the solid dissolves. If a small amount of dark residue remains, filter it off while hot (gravity filtration).
-
-
Crystallization:
-
Remove from heat. Allow the solution to cool to room temperature (~25°C).
-
Slowly add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Methanol to clear the solution.
-
Cap the flask and place it in the refrigerator (4°C) or ice bath.
-
-
Isolation:
-
Collect crystals via vacuum filtration (Buchner funnel).[4]
-
Wash: Rinse the filter cake with a cold 1:3 mixture of Methanol:Ether.
-
Dry: Dry under vacuum at room temperature. Avoid oven drying >60°C due to oxidation risk.
-
Process Visualization (Graphviz)
Figure 2: Step-by-step workflow for the Methanol/Ether recrystallization method.
Safety & Handling
-
Toxicity: Phenylhydrazines are suspected carcinogens and potent skin sensitizers. Always wear nitrile gloves and a lab coat.
-
Incompatibility: Avoid contact with strong oxidizing agents.
-
Storage: Store the purified HCl salt in a tightly sealed amber vial at 2-8°C.
References
-
Organic Syntheses. (1933). Phenylhydrazine - General Purification Methods. Organic Syntheses, Coll. Vol. 1, p.442. Retrieved from [Link][1]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Methods. Retrieved from [Link][1]
Sources
Technical Support Center: (3,4-Dimethoxyphenyl)hydrazine & Derivatives
A Guide to Mitigating Light Sensitivity in Research and Development
Welcome to the technical support center for (3,4-Dimethoxyphenyl)hydrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on handling the inherent light sensitivity of these compounds. By understanding the underlying photochemical principles and implementing the robust protocols outlined below, you can ensure the integrity of your materials and the reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of (3,4-Dimethoxyphenyl)hydrazine derivatives.
Q1: Why is my solid (3,4-Dimethoxyphenyl)hydrazine hydrochloride not pure white? I've observed a pink or brownish tint.
A1: (3,4-Dimethoxyphenyl)hydrazine hydrochloride, while ideally a white to off-white solid, often develops a pinkish or brownish hue upon storage.[1][2] This discoloration is a common indicator of minor degradation. The N-N bond in arylhydrazines is susceptible to oxidation and photochemical cleavage.[3][4][5][6] Even ambient laboratory light and exposure to air over time can initiate the formation of radical species, leading to colored impurities. While a slight tint may not significantly impact some applications, it is a critical sign that stringent light and oxygen-exclusion protocols are necessary.
Q2: I'm seeing unexpected side products or low yields in my Fischer indole synthesis. Could light exposure be a factor?
A2: Absolutely. The Fischer indole synthesis is highly sensitive to the stability of the arylhydrazine and the corresponding hydrazone intermediate. The electron-donating nature of the two methoxy groups on the phenyl ring can influence the stability of the N-N bond.[3] Light exposure can exacerbate this instability, promoting N-N bond cleavage as a competing reaction pathway to the desired[5][5]-sigmatropic rearrangement.[3][4] This leads to the formation of aniline-type byproducts and a reduction in the yield of your target indole.
Q3: What wavelengths of light are most damaging to these compounds?
Q4: Is the hydrochloride salt more stable to light than the free base?
A4: Generally, the hydrochloride salt of a hydrazine is more stable than its free base form. The protonation of the nitrogen atom in the salt reduces its electron density, making it less susceptible to oxidation. However, this does not confer complete immunity to photodegradation. The fundamental photochemical susceptibility of the aromatic hydrazine structure remains, and rigorous light protection is still required for the salt form.
Section 2: The Science of Instability - Mechanistic Insights
To effectively handle these sensitive compounds, it is crucial to understand the mechanism of their degradation. Arylhydrazines can undergo photo-induced N-N bond cleavage. Visible light, particularly in the presence of a photocatalyst and air (oxygen), can initiate an electron transfer process, generating a nitrogen radical cation.[3][4][7] This highly reactive intermediate can then undergo further reactions, leading to the cleavage of the fragile N-N bond.
The presence of two electron-donating methoxy groups on the phenyl ring of (3,4-Dimethoxyphenyl)hydrazine can further influence this process. While these groups are key for modulating the electronic properties in desired reactions, they can also affect the stability of the hydrazine moiety.
Below is a generalized diagram illustrating the proposed photochemical degradation pathway.
Caption: Proposed photochemical degradation pathway for arylhydrazines.
Section 3: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Actions |
| Low or inconsistent yields in reactions (e.g., Fischer Indole Synthesis) | 1. Degradation of the starting (3,4-Dimethoxyphenyl)hydrazine. 2. Photodegradation of the hydrazone intermediate during the reaction. | 1. Verify Starting Material Purity: Before use, assess the color of your hydrazine salt. If significant discoloration (dark brown/purple) is present, consider purification by recrystallization in the dark. 2. Protect Reaction from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood. 3. Degas Solvents: Oxygen can participate in photodegradation.[3] Use solvents that have been degassed by sparging with nitrogen or argon. 4. Minimize Reaction Time: Optimize your reaction conditions to proceed as quickly as possible to reduce the duration of light exposure. |
| Appearance of multiple, unexpected spots on TLC analysis | 1. Formation of degradation products during sample storage. 2. On-plate degradation of the compound under UV visualization. | 1. Use Freshly Prepared Solutions: Prepare solutions of the hydrazine immediately before use. Store any stock solutions in amber vials under an inert atmosphere in a refrigerator. 2. Minimize UV Exposure for TLC: When visualizing TLC plates, use the lowest intensity and shortest duration of UV light possible. If the compound is highly sensitive, consider using chemical stains (e.g., permanganate) as an alternative to UV. |
| Solid material darkens significantly after being weighed out on the bench | 1. Rapid degradation upon exposure to ambient light and air. | 1. Modify Weighing Procedure: Weigh the compound in a glove box or under subdued lighting (e.g., using a red or amber safety light). 2. Inert Atmosphere Transfer: If possible, handle the solid exclusively under an inert atmosphere (e.g., in a nitrogen-filled glove bag or glove box). |
| Inconsistent analytical results (e.g., HPLC, NMR) | 1. Degradation of the sample in the autosampler vial. 2. Degradation during sample preparation for analysis. | 1. Use Amber Autosampler Vials: Always use amber or light-blocking vials for HPLC or other automated analyses.[8] 2. Prepare Samples in Low Light: Prepare NMR tubes or other analytical samples under low light conditions and analyze them promptly. If storage is necessary, wrap the sample container in aluminum foil and refrigerate. |
Section 4: Verified Protocols for Handling and Storage
Adherence to the following protocols is critical for maintaining the integrity of (3,4-Dimethoxyphenyl)hydrazine derivatives.
Protocol 4.1: Storage of Solid Compounds
-
Primary Container: Store the solid compound in an amber glass bottle with a tight-fitting cap.
-
Secondary Container: Place the primary container inside a light-proof secondary container (e.g., a metal can or a thick, black plastic bag).
-
Atmosphere: Before sealing, flush the container with an inert gas like argon or nitrogen to displace oxygen.
-
Temperature: Store in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is recommended.
-
Labeling: Clearly label the container as "LIGHT SENSITIVE" and "OXIDIZER SENSITIVE".[9][10]
Protocol 4.2: Preparation of Solutions
-
Glassware: Use amber volumetric flasks and other amber glassware. If unavailable, wrap standard glassware thoroughly in aluminum foil.
-
Lighting: Work under subdued laboratory lighting. Avoid working in direct sunlight. The use of yellow or red "safe lights" with wavelengths above 500 nm is recommended.
-
Solvent Preparation: Use freshly distilled or degassed solvents to minimize dissolved oxygen.
-
Procedure: Dissolve the solid quickly and minimize the time the solution is exposed to the atmosphere. Once prepared, immediately cap the flask and protect it from light.
-
Storage: If a stock solution must be stored, place it in a sealed amber vial, flush with inert gas, and store in a refrigerator. Use within a short timeframe.
Protocol 4.3: Conducting a Light-Sensitive Reaction
The following workflow illustrates the key steps for setting up a reaction while minimizing light exposure.
Caption: Workflow for handling light-sensitive hydrazine reactions.
References
-
Li, G., & Meng, X. (2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Synthesis, 2011(14), 2223-2236. [Link]
-
Li, G., & Meng, X. (2011). Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PubMed. [Link]
-
Lebrun, S., et al. (2009). Photochemically-Induced N-N Bond Cleavage of N,N-Disubstituted Hydrazides. Sciforum. [Link]
-
Li, G., & Meng, X. (2025). ChemInform Abstract: Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. ResearchGate. [Link]
-
Lebrun, S. (2010). A Practical Photochemically Induced Method for N—N Bond Cleavage of N,N‐Disubstituted Hydrazides. SciSpace. [Link]
-
Fárová, K., et al. (2021). Isatin phenylhydrazones: anion enhanced photochromic behaviour. Photochemical & Photobiological Sciences. [Link]
-
Hoffmann, N. (2021). Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds. Chemical Society Reviews. [Link]
-
Yadav, A., et al. (2025). Recent applications of phenyl hydrazine in photoinduced chemical transformations. ResearchGate. [Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Pharmaguideline. [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]
-
INCHEM. (n.d.). Phenylhydrazine (CICADS). Inchem.org. [Link]
-
Singh, R., & Singh, P. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate. [Link]
-
Pharma Devils. (2025, June 26). Risk Assessment for Light Sensitive Product. Pharma Devils. [Link]
-
Lopat'eva, E., Krylov, I. B., & Terent'ev, A. O. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. [Link]
-
Taylor & Francis. (n.d.). Photolysis – Knowledge and References. Taylor & Francis. [Link]
-
Al-Jalal, N., et al. (2011). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Molecules. [Link]
-
Pharma Stability. (n.d.). Photoprotection & Labeling. Pharma Stability. [Link]
-
BD. (n.d.). Protecting photosensitive medication from light. BD. [Link]
-
Thiem, T. L., et al. (1997). The Chemical and Biochemical Degradation of Hydrazine. SciSpace. [Link]
-
Liu, Y., et al. (2026). Degradation Dynamics and Pathways of Unsymmetrical Dimethylhydrazine (UDMH) Across Contrasting Soil Matrices: Insights from Controlled Incubation Experiments. MDPI. [Link]
-
Snow, A. W. (n.d.). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. DTIC. [Link]
-
Scribd. (n.d.). Hydrazine Analysis PDF. Scribd. [Link]
-
Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. PubMed. [Link]
Sources
- 1. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 2. 3,4-Dimethylphenylhydrazine hydrochloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. pharmadevils.com [pharmadevils.com]
- 10. Photoprotection & Labeling – Pharma Stability [pharmastability.com]
improving hydrazone stability before acid-catalyzed cyclization
Technical Support Center | Case ID: FIS-HYD-001
Mission: This guide addresses the critical instability of hydrazone intermediates prior to and during acid-catalyzed cyclization (specifically Fischer Indole Synthesis and related heterocycle formations). It provides actionable protocols to mitigate hydrolysis, prevent azine formation, and optimize the transition to cyclization.
Section 1: The Equilibrium Battlefield (Diagnostic Visualization)
Before optimizing, you must visualize the competing pathways. Your hydrazone is not a static product; it is a kinetic intermediate fighting two enemies: Hydrolysis (reversion to starting material) and Azine Formation (dimerization).
Figure 1: The Kinetic Landscape. Green arrows indicate the desired pathway. Red/Grey arrows indicate failure modes driven by water or stoichiometry.
Section 2: Critical Stability Factors (Q&A)
Q1: Why is my hydrazone reverting to the starting ketone before cyclization?
Diagnosis: Premature Hydrolysis. Mechanism: Hydrazone formation is reversible.[1] In the presence of water and trace acid (even atmospheric moisture), the equilibrium shifts back to the carbonyl and hydrazine. The Fix:
-
Thermodynamic Control: You must remove water physically or chemically.
-
Protocol: Use a Dean-Stark trap (azeotropic distillation with toluene) or add activated 4Å Molecular Sieves directly to the reaction flask.
-
Self-Validating Check: If your solvent is "wet" (e.g., un-dried ethanol), hydrolysis is mathematically guaranteed.
Q2: I see a yellow precipitate that isn't my product. What is it?
Diagnosis: Azine Formation (Dimerization). Mechanism: The hydrazone acts as a nucleophile and attacks a second equivalent of the unreacted ketone. This forms an Azine (R=N-N=R), which is thermodynamically stable and a "dead end" for cyclization. The Fix:
-
Kinetic Control: Maintain a high local concentration of hydrazine relative to the ketone.
-
Protocol: Add the ketone dropwise into a solution of excess hydrazine (1.5 – 2.0 equivalents). Never add hydrazine to the ketone.
-
Evidence: Azines are often highly colored (bright yellow/orange) and have higher melting points than the corresponding hydrazones.
Q3: Can I store the hydrazone, or must I use it immediately?
Recommendation:
-
Aliphatic Hydrazones: Do NOT isolate. They are highly unstable. Use a "One-Pot Telescoping" protocol (see Section 3).
-
Aromatic Hydrazones: Can be isolated but must be stored in a desiccator at -20°C under Argon.
-
Stabilizer: Storing over solid KOH pellets (in a separate vial within the desiccator) can absorb acid fumes that catalyze decomposition.
Section 3: Optimization Protocols
Protocol A: The "Water-Free" Isolation (For Stable Intermediates)
Best for: Aromatic ketones/aldehydes where the hydrazone is solid.
-
Setup: Flame-dry a 2-neck RBF. Purge with Argon.
-
Reagents: Suspend Arylhydrazine HCl (1.1 equiv) in anhydrous EtOH. Add NaOAc (1.2 equiv) to free the hydrazine base. Stir 15 min.
-
Addition: Add Ketone (1.0 equiv) and 4Å Molecular Sieves (100 wt%) .
-
Reaction: Stir at RT. Monitor by TLC.
-
Checkpoint: If reaction stalls, do not add acid. Add more sieves.
-
-
Workup: Filter rapidly through a celite pad (to remove sieves/salts). Evaporate solvent < 30°C.
-
Storage: Use immediately or freeze under inert gas.
Protocol B: One-Pot Telescoping (For Unstable Intermediates)
Best for: Aliphatic ketones or when hydrazone isolation yields oil/gum.
Figure 2: Telescoping workflow. Removing the alcohol solvent before adding strong acid is crucial to prevent solvolysis side-reactions.
Detailed Steps:
-
Formation: React Ketone + Hydrazine in EtOH at RT. Ensure 100% consumption of ketone (TLC).
-
The Swap: Alcohol interferes with the high-temperature acid step. Evaporate the EtOH in vacuo at low temp (<40°C).
-
The Trigger: Dissolve the residue immediately in the cyclization solvent (e.g., Glacial Acetic Acid or 4% H2SO4).
-
Cyclize: Heat to reflux. The hydrazone, now in a non-nucleophilic solvent, will preferentially cyclize rather than hydrolyze.
Section 4: Advanced Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield, High Starting Material | Hydrolysis during acid addition. | Switch Acid: Use a non-aqueous acid source like Polyphosphoric Acid (PPA) or ZnCl2 in Toluene. Water is the enemy here. |
| Bright Yellow Byproduct | Azine formation.[2] | Reverse Addition: Add Ketone to Hydrazine. Increase Equivalents: Use 1.5–2.0 eq of Hydrazine. |
| Tarry/Black Mixture | Polymerization of aliphatic hydrazone. | Temperature Control: Keep the formation step at 0°C. Do not heat until the acid catalyst is added for the second step. |
| Reaction Stalls at 50% | Equilibrium reached. | Water Removal: Add Molecular Sieves or use a Dean-Stark trap. Chemical drying (MgSO4) is insufficient for shifting equilibrium. |
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Kalia, J., & Raines, R. T. (2008).[3] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Link
-
Organic Syntheses. Acetone Hydrazone Preparation and Stability. Coll. Vol. 6, p. 10; Vol. 50, p. 3. Link
-
Lazny, R., et al. (2010). Stabilization of Hydrazones by Molecular Sieves. Synlett, 2010(14), 2157-2161. Link
Sources
Validation & Comparative
Spectroscopic Fingerprinting of 3,4-Dimethoxy Hydrazine Derivatives: A Comparative IR Guide
Executive Summary
The 3,4-dimethoxy substitution pattern (veratryl motif) is a pharmacophore frequently embedded in hydrazine derivatives to enhance lipophilicity and metabolic stability. However, distinguishing these derivatives from their regioisomers (e.g., 2,4- or 2,5-dimethoxy analogs) using only ¹H NMR can be ambiguous due to overlapping methoxy signals.
This guide establishes a robust Infrared (IR) Spectroscopic Fingerprint for 3,4-dimethoxy hydrazine derivatives. By focusing on the unique coupling of the C=N hydrazone stretch with the 1,2,4-trisubstituted aromatic OOP (out-of-plane) bending modes , researchers can rapidly validate structural integrity.
Key Insight: The diagnostic utility lies not just in the methoxy C-O stretches, but in the specific frequency shifts of the C=N bond induced by the electron-donating effect of the 3,4-dimethoxy system, distinct from mono-substituted or electron-withdrawing analogs.
Technical Background: The Electronic Signature
The "Push-Pull" Effect
In 3,4-dimethoxy benzylidene hydrazines, the two methoxy groups at the meta and para positions act as strong Electron Donating Groups (EDG).
-
Resonance Effect (+R): The para-methoxy group (position 4) donates electron density directly into the conjugated system, increasing the electron density at the hydrazone carbon (C=N).
-
Inductive Effect (-I): Both oxygen atoms exert a localized withdrawing effect, but the +R effect dominates the spectral character.
Impact on Vibrational Modes
This electron donation lowers the bond order of the C=N group slightly compared to unsubstituted analogs, resulting in a red shift (lower wavenumber) of the C=N stretching frequency. Conversely, the C-N single bond acquires partial double-bond character, leading to a blue shift (higher wavenumber) in the C-N stretch.
Comparative Analysis: Identifying the Fingerprint
The following table contrasts the critical IR bands of 3,4-dimethoxy derivatives against common alternatives.
Table 1: Diagnostic IR Band Comparison
| Vibrational Mode | 3,4-Dimethoxy Hydrazine (Target) | Unsubstituted Analog (Ph-H) | 2,4-Dimethoxy Isomer | Diagnostic Note |
| ν(N-H) Stretch | 3200–3350 cm⁻¹ (Broad) | 3200–3300 cm⁻¹ | 3250–3350 cm⁻¹ | Often broadened by H-bonding; less diagnostic for isomerism. |
| ν(C=N) Imine | 1590–1615 cm⁻¹ | 1620–1630 cm⁻¹ | 1600–1620 cm⁻¹ | Primary Indicator. Red-shifted due to p-OMe conjugation. |
| ν(C=O) Amide I | 1645–1670 cm⁻¹ | 1650–1680 cm⁻¹ | 1650–1670 cm⁻¹ | Only applicable for hydrazide derivatives. |
| ν(C-O-C) Asym | 1250–1275 cm⁻¹ | Absent | 1260–1280 cm⁻¹ | Strong doublet often observed in 3,4-systems. |
| ν(C-O-C) Sym | 1020–1040 cm⁻¹ | Absent | 1030–1050 cm⁻¹ | Characteristic of alkyl-aryl ethers. |
| δ(C-H) OOP | 800–860 cm⁻¹ (2 adj H)860–900 cm⁻¹ (1 iso H) | 730–770 cm⁻¹ (5 adj H)690–710 cm⁻¹ | 800–860 cm⁻¹ (2 adj H)~880 cm⁻¹ (1 iso H) | Crucial Differentiator. Defines the substitution pattern. |
The "Veratryl" Region (1200–1000 cm⁻¹)
Unlike mono-methoxy compounds, 3,4-dimethoxy derivatives exhibit a "split" or broadened intensity in the C-O-C stretching region.
-
Asymmetric Stretch: Look for a very strong band near 1260 cm⁻¹ .
-
Symmetric Stretch: A sharp, medium-intensity band near 1025 cm⁻¹ .
-
Differentiation: In 2,4-dimethoxy isomers, steric hindrance at the ortho position can cause subtle shifts (~5-10 cm⁻¹) and intensity changes in these bands due to altered ring planarity.
The Substitution Pattern (Fingerprint Region)
The 3,4-dimethoxy substitution leaves protons at positions 2, 5, and 6.
-
Protons 5 & 6: Are adjacent (vicinal). This generates a strong OOP bending band at 800–860 cm⁻¹ .
-
Proton 2: Is isolated. This generates a weaker, distinct band at 860–900 cm⁻¹ .
-
Contrast: An unsubstituted phenyl ring (monosubstituted hydrazine) shows two strong bands at 690 cm⁻¹ and 750 cm⁻¹ . The absence of these "mono" bands confirms substitution.
Experimental Protocol
To ensure reproducible spectral data, follow this standardized workflow for synthesis and characterization.
Synthesis & Purification Workflow (DOT Diagram)
Figure 1: Standardized synthesis and workup protocol for 3,4-dimethoxy hydrazine derivatives to ensure spectral purity.
FT-IR Acquisition Protocol
Method: KBr Pellet (Preferred for resolution) or ATR (Acceptable for rapid screening).
-
Sample Prep (KBr): Grind 1 mg of dried sample with 100 mg of spectroscopic grade KBr. Press into a transparent pellet under vacuum (8-10 tons pressure).
-
Why? KBr pellets eliminate the "diamond anvil" pressure effects sometimes seen in ATR that can shift weak aromatic overtones.
-
-
Parameters:
-
Range: 4000–400 cm⁻¹[1]
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum) to reduce noise in the fingerprint region.
-
-
Validation: Ensure the background spectrum (air/empty cell) is clean, specifically free of water vapor bands (3600 cm⁻¹) and CO₂ (2350 cm⁻¹).
Data Interpretation Logic
Use this decision logic to validate your compound based on the acquired spectrum.
Spectral Validation Logic (DOT Diagram)
Figure 2: Step-by-step logic gate for confirming structural identity via IR bands.
References
-
Vertex AI Search. (2023). Synthesis and spectral characterization of (E)-2-(4-(3,4-dimethoxy) benzylidene) hydrazinecarbothioamide (DBHC). RJPN. Link
-
Sathyabama Institute of Science and Technology. (2023).[2] Synthesis and characterisation of 1,2-bis (3,4-dimethoxy benzylidene) hydrazine.Link
-
BenchChem. (2025).[1][3] Spectroscopic analysis of 2,3-, 2,4-, and 3,4-dimethoxybenzaldehyde.[1]Link
-
NIST. (2018). Benzaldehyde, 3,4-dimethoxy- Infrared Spectrum.[1][4][5][6] Coblentz Society Collection.[5] Link
-
MDPI. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones.Link
Sources
Publish Comparison Guide: Mass Spectrometry of (3,4-Dimethoxyphenyl)hydrazine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (3,4-Dimethoxyphenyl)hydrazine, designed for researchers in medicinal chemistry and analytical toxicology.
Executive Summary & Comparison Overview
(3,4-Dimethoxyphenyl)hydrazine (CAS: 19266-47-8) is a critical intermediate in the synthesis of pyrazoles and indoles. Its analysis is frequently complicated by its thermal instability and structural similarity to its degradation product, 3,4-Dimethoxyaniline.
This guide compares the fragmentation signature of the target hydrazine against its primary "imposter" (the aniline analog) and the unsubstituted phenylhydrazine core.
Quick Comparison Matrix
| Feature | (3,4-Dimethoxyphenyl)hydrazine | 3,4-Dimethoxyaniline (Degradant) | Phenylhydrazine (Core) |
| Molecular Weight | 168.19 | 153.18 | 108.14 |
| Molecular Ion ( | m/z 168 (Even mass, 2N) | m/z 153 (Odd mass, 1N) | m/z 108 |
| Base Peak (Typical) | m/z 153 (Co-eluting fragment) | m/z 153 ( | m/z 108 or 93 |
| Key Neutral Losses | -15 Da (NH), -15 Da ( | -15 Da ( | -15 Da (NH), -17 Da ( |
| Detection Challenge | High (Thermal degradation to aniline in GC inlet) | Low (Stable) | Moderate |
Experimental Configuration (Best Practices)
To obtain the data described below, the following instrument parameters are recommended. The choice of ionization method is critical due to the labile N-N bond.
Recommended Protocol
-
Sample Preparation: Dissolve 1 mg in Acetonitrile (LC-MS) or Ethyl Acetate (GC-MS). Avoid protic solvents like methanol for long-term storage to prevent hydrazone formation with trace aldehydes.
-
Inlet Conditions (GC-MS):
-
Critical: Use a Cold On-Column or PTV injector starting at 40°C to minimize thermal degradation of the hydrazine to aniline before ionization.
-
Standard Split/Splitless at 250°C will artificially increase the m/z 153 signal (aniline artifact).
-
-
Ionization Source:
-
ESI (Soft): Positive mode (
). Best for purity assay. -
EI (Hard, 70 eV): Best for structural elucidation.
-
Fragmentation Analysis (EI, 70 eV)
The Electron Ionization (EI) spectrum of (3,4-Dimethoxyphenyl)hydrazine is dominated by the cleavage of the hydrazine moiety and the methoxy substituents.
Primary Fragmentation Pathways
A. The "Aniline" Convergence (m/z 153)
The most distinct feature of this spectrum is the intense peak at m/z 153 . This arises from two competing mechanisms, making it chemically significant but analytically ambiguous without the parent ion.
-
Homolytic N-N Cleavage (Loss of NH):
-
This generates the 3,4-dimethoxyaniline radical cation.
-
-
Methoxy Radical Loss (Loss of
):-
Note: While both losses result in m/z 153, the loss of NH is kinetically favored in hydrazines.
-
B. The "Ammonia" Loss (m/z 151)
A diagnostic pathway for phenylhydrazines is the loss of ammonia (
-
Significance: This peak (151) distinguishes the hydrazine from the aniline contaminant (which has MW 153 and cannot lose 17 Da to form 151 easily). Presence of m/z 151 confirms the hydrazine structure.
C. Secondary Fragmentation (m/z 110 - 125)
-
m/z 138: Derived from the m/z 153 fragment losing a methyl group (
). -
m/z 110: Derived from m/z 138 losing Carbon Monoxide (CO, 28 Da), a standard fragmentation for phenols and anisoles.
Pathway Visualization
Caption: Mechanistic fragmentation pathway of (3,4-Dimethoxyphenyl)hydrazine under 70 eV EI conditions.
Detailed Comparative Analysis
This section validates why specific peaks are chosen for identification against common alternatives.
Comparison 1: Vs. 3,4-Dimethoxyaniline (The Imposter)
The aniline derivative is the primary thermal degradation product. In a GC-MS trace, if the injector is too hot, the hydrazine converts to the aniline.
| Parameter | (3,4-Dimethoxyphenyl)hydrazine | 3,4-Dimethoxyaniline |
| Parent Ion | 168 (Weak/Moderate) | 153 (Strong) |
| Nitrogen Rule | Even Mass (2 N) | Odd Mass (1 N) |
| Diagnostic Peak | m/z 151 (Loss of | Absent (Cannot lose |
| m/z 153 Origin | Fragment ( | Molecular Ion ( |
Scientist's Note: If you observe a single peak at m/z 153 with no m/z 168 or 151, your hydrazine has likely degraded. Always verify with a "soft" ionization technique like ESI-MS where the
Comparison 2: Vs. Phenylhydrazine (The Core)
The methoxy groups add electron density, stabilizing the aromatic ring but facilitating alkyl cleavage pathways absent in the unsubstituted parent.
-
Phenylhydrazine: Base peak is often m/z 108 (
) or 93 ( ). -
Target Molecule: The shift is exactly +60 Da (Two
groups). -
Difference: The target molecule shows sequential losses of methyls (-15) and CO (-28) characteristic of ethers, which are absent in plain phenylhydrazine.
References
-
Benoit, F., & Holmes, J. L. (1969).[1] Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines. Canadian Journal of Chemistry, 47(19), 3611-3621.
-
NIST Mass Spectrometry Data Center. (2023). Phenylhydrazine Mass Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69.
-
PubChem. (2025).[4] 3,4-Dimethoxyaniline Compound Summary. National Library of Medicine.
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. ChemGuide UK.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Hydrazine, phenyl- [webbook.nist.gov]
- 3. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing reactivity of 3,4-dimethoxy vs 3,4-dimethyl phenylhydrazine
[1]
Executive Summary
For researchers in medicinal chemistry and indole alkaloid synthesis, the choice between 3,4-dimethoxyphenylhydrazine (3,4-DMPH) and 3,4-dimethylphenylhydrazine (3,4-DMePH) is rarely interchangeable. It is a decision dictated by the desired electronic properties of the final scaffold and the tolerance for experimental complexity.
-
3,4-Dimethoxyphenylhydrazine: A high-energy, electron-rich nucleophile . It offers rapid condensation kinetics and access to biologically privileged 5,6-dimethoxyindole scaffolds (common in alkaloids like nosiheptide). However, it suffers from severe oxidative instability, often requiring in-situ preparation or protective group strategies.
-
3,4-Dimethylphenylhydrazine: A robust, bench-stable building block . It provides predictable reactivity and high yields in Fischer indolization with excellent regiocontrol. It is the superior choice for initial method development or when the specific methoxy-electronic profile is not strictly required.
Quick Comparison Matrix
| Feature | 3,4-Dimethoxyphenylhydrazine | 3,4-Dimethylphenylhydrazine |
| Nucleophilicity | High (Activated by resonance) | Moderate (Activated by induction) |
| Oxidative Stability | Poor (Rapidly forms diazenes/tars) | Good (Stable hydrochloride salt) |
| Major Regioisomer | 5,6-Disubstituted Indole | 5,6-Disubstituted Indole |
| Handling Requirement | Inert atmosphere; use fresh | Standard bench conditions |
| Primary Risk | Decomposition before reaction | Steric hindrance in condensation |
Electronic Profile & Reactivity Analysis
The core difference lies in the electronic contribution of the substituents at the 3 and 4 positions of the phenyl ring.
Electronic Activation Mechanism
-
Methoxy (-OMe): Acts as a strong Electron Donating Group (EDG) primarily through resonance (+M effect) . This significantly increases the electron density on the hydrazine nitrogens (
and ), making the molecule a "harder" and more aggressive nucleophile. -
Methyl (-Me): Acts as a weak EDG through induction (+I effect) and hyperconjugation. The activation is milder, resulting in a more controlled reactivity profile.
Graphviz Diagram: Electronic Activation & Stability Logic
Figure 1: Mechanistic flow of substituent effects on hydrazine reactivity and stability.
Critical Reaction: Fischer Indole Synthesis
The most common application for both reagents is the Fischer Indole Synthesis. The presence of a substituent at the 3-position (meta to the hydrazine) introduces a critical regioselectivity challenge.
Regioselectivity Rules
When a 3-substituted phenylhydrazine cyclizes, two pathways are possible:
-
Ortho-Cyclization (Path A): Occurs at the 2-position (crowded, between hydrazine and substituent). Yields 4,5-disubstituted indoles .
-
Para-Cyclization (Path B): Occurs at the 6-position (less hindered). Yields 5,6-disubstituted indoles .[1]
Experimental Verdict: For both 3,4-dimethoxy and 3,4-dimethyl substrates, Path B (Para-Cyclization) is the dominant pathway due to steric hindrance at the 2-position.
-
3,4-Dimethyl: Exclusively yields 5,6-dimethylindole derivatives. The steric clash of the methyl group effectively shuts down Path A.
-
3,4-Dimethoxy: Predominantly yields 5,6-dimethoxyindole . However, because the methoxy group is less sterically bulky than a methyl group (despite its electronic size), trace amounts of the 4,5-isomer can occasionally be observed depending on the acid catalyst used (e.g., Lewis acids like ZnCl₂ may chelate and alter selectivity).
Graphviz Diagram: Regioselectivity Pathways
Figure 2: Regioselectivity decision tree for 3,4-disubstituted phenylhydrazines.
Experimental Protocols
Protocol A: Handling 3,4-Dimethoxyphenylhydrazine (The "Fragile" Route)
Due to oxidative instability, it is recommended to generate the free base immediately prior to use or use the hydrochloride salt under strict inert conditions.
Scope: Synthesis of 5,6-Dimethoxy-2-methylindole.
-
Preparation: Charge a flame-dried flask with 3,4-dimethoxyphenylhydrazine HCl (1.0 eq) under Argon.
-
Solubilization: Suspend in degassed Ethanol (0.5 M) .
-
Condensation: Add Acetone (1.1 eq) dropwise at 0°C. Stir for 30 mins.
-
Note: The solution will darken rapidly if exposed to air.
-
-
Cyclization: Add 4% H₂SO₂ (aq) or Polyphosphoric Acid (PPA) and heat to reflux for 2 hours.
-
Workup: Cool, neutralize with NaHCO₃ (keep pH < 8 to avoid decomposition), and extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Expected Yield: 40–60% (Losses due to tar formation are common).
-
Protocol B: Handling 3,4-Dimethylphenylhydrazine (The "Robust" Route)
This reagent behaves like standard phenylhydrazine and tolerates open-air handling.
Scope: Synthesis of 5,6-Dimethyl-2-methylindole.
-
Mixing: In a round-bottom flask, combine 3,4-dimethylphenylhydrazine HCl (1.0 eq) and Acetone (1.2 eq) in Glacial Acetic Acid .
-
Reaction: Reflux the mixture directly for 3 hours. No inert atmosphere is strictly necessary, though recommended for purity.
-
Workup: Pour the reaction mixture into ice water. The product often precipitates as a solid.
-
Purification: Filtration and recrystallization from Ethanol/Water.
-
Expected Yield: 75–85%.
-
Troubleshooting & Optimization
| Problem | 3,4-Dimethoxy Case | 3,4-Dimethyl Case |
| Reaction turns black/tarry | Oxidation. Use degassed solvents and Argon. Add antioxidant (e.g., Na₂S₂O₅) during workup. | Overheating. Reduce reflux temperature or reaction time. |
| Low Yield | Decomposition. The hydrazine degraded before cyclization. Ensure fresh reagent. | Incomplete Reaction. Steric bulk of methyl groups may slow condensation; increase time. |
| Wrong Regioisomer | Rare. If 4,5-isomer is observed, switch to a bulkier acid catalyst (e.g., PPA) to enforce steric selectivity. | Extremely rare. 5,6-isomer is virtually exclusive. |
References
- Fischer Indole Synthesis Mechanism & Regioselectivity: Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.
-
Synthesis of Electron-Rich Hydrazines : Beilstein Journal of Organic Chemistry, 2012. (Details the instability of dimethoxy variants and Boc-protection strategies).
-
Regioselectivity in 3-Substituted Hydrazines : Journal of Organic Chemistry, 2017. (Computational analysis of steric vs. electronic factors).
-
Nosiheptide Synthesis (Application of 3,4-dimethoxy) : RSC Advances, 2017. .[2]
-
3,4-Dimethylphenylhydrazine Synthesis : ChemicalBook Protocols. .
Thermal Validation Protocols for 5,6-Dimethoxyindole Scaffolds
A Comparative Analysis of Capillary vs. DSC Methodologies
Executive Summary
In the synthesis of bioactive indole alkaloids—specifically the melanin precursors and tubulin inhibitors derived from 5,6-dimethoxyindole (5,6-DMI) —thermal analysis is often undervalued as a mere "identity check." However, for this class of electron-rich heterocycles, melting point (MP) validation is a critical orthogonal tool.[1] It distinguishes structural isomers (e.g., 4,7-dimethoxyindole) that mass spectrometry cannot resolve and identifies polymorphic transitions common in planar aromatic systems.[1]
This guide compares the two industry-standard methodologies—Automated Optoelectronic Capillary and Differential Scanning Calorimetry (DSC) —providing a validated decision framework for their application in 5,6-DMI characterization.[1]
Technical Context: The 5,6-DMI Challenge
5,6-dimethoxyindole (CAS: 14430-23-0) and its derivatives (e.g., 5,6-dimethoxyindole-2-carboxylic acid) present unique challenges in thermal validation:
-
Oxidative Instability: The electron-donating methoxy groups at positions 5 and 6 activate the indole ring, making it susceptible to oxidative polymerization (melanization) upon heating in air.[1]
-
Isomeric Ambiguity: Synthetic routes involving nitrostyrene cyclization can yield regioisomers (e.g., 4,7- or 5,7-dimethoxy variants).[1] These isomers share identical molecular weights (
g/mol ) and fragmentation patterns in EI-MS, making thermal properties a vital discriminator.[1] -
Solvatochromism & Solvates: The planar structure facilitates solvent entrapment (lattice inclusion), which depresses MP and mimics impurity profiles.[1]
Comparative Analysis: Capillary vs. DSC
The following analysis evaluates the performance of the two primary thermal validation methods specifically for 5,6-DMI scaffolds.
Table 1: Performance Matrix
| Feature | Method A: Automated Capillary (Optoelectronic) | Method B: Differential Scanning Calorimetry (DSC) |
| Primary Output | Clear Point / Meniscus Formation (Visual) | Heat Flow (Endotherm/Exotherm) & Onset Temperature |
| Precision | ± 0.3 – 0.5 °C | ± 0.1 °C |
| Atmosphere Control | Poor (Open capillary, air exposure) | Excellent (Sealed pan, N₂ purge) |
| 5,6-DMI Suitability | Routine QC: Effective for confirming the 154–157°C range of pure material. | R&D / Validation: Essential for distinguishing melting from decomposition (e.g., Carboxylic acid derivs).[1] |
| Key Limitation | Decomposition often misidentified as melting (darkening).[1] | Requires interpretation of thermodynamic events (e.g., desolvation vs. melt).[1] |
| Throughput | High (3–6 samples simultaneously) | Low (1 sample per run, ~30 mins) |
Expert Insight: When to Use Which?
-
Use Capillary Method for routine batch release of the parent 5,6-dimethoxyindole .[1] The sharp melting point (154–157°C) is distinct enough that minor oxidative darkening does not significantly obscure the meniscus detection in modern optoelectronic systems.[1]
-
Use DSC for 5,6-dimethoxyindole-2-carboxylic acid . This derivative melts with decomposition (~210°C).[1] Capillary methods will show a "blackening" that is subjective.[1] DSC quantitatively separates the endothermic melt from the exothermic decomposition, providing a "Purity by DSC" calculation using the Van't Hoff equation.
Validated Experimental Protocols
Phase 1: Sample Preparation (Crucial for Indoles)
Before any thermal analysis, the lattice solvent must be removed to prevent false MP depression.
-
Recrystallization: Dissolve crude 5,6-DMI in minimal hot Ethanol/Water (9:1) or Toluene.[1] Cool slowly to 4°C to induce crystallization.
-
Vacuum Drying: Dry crystals at 40°C under high vacuum (<5 mbar) for 4 hours.
Phase 2: Automated Capillary Protocol (Routine QC)
Target Compound: 5,6-Dimethoxyindole
-
Packing: Grind 5 mg of dried sample into a fine powder. Fill the capillary to a height of 2–3 mm.[1] Compact by tapping (loose packing causes uneven heat transfer).[1]
-
Ramp Settings:
-
Validation Criteria:
Phase 3: DSC Protocol (High-Fidelity Validation)
Target Compound: 5,6-Dimethoxyindole-2-carboxylic acid & Purity Determination
-
Pan Selection: Use Hermetically Sealed Aluminum Pans with a pinhole lid.
-
Reasoning: The pinhole allows release of pressure from decomposition gases while maintaining a nitrogen blanket to prevent oxidative degradation during the scan.[1]
-
-
Parameters:
-
Sample Mass: 2–4 mg (weighed to ±0.01 mg).[1]
-
Purge Gas: Dry Nitrogen at 50 mL/min.
-
Heating Rate: 5°C/min (Standard) or 10°C/min (to outrun decomposition).
-
-
Data Analysis:
Data Interpretation & Troubleshooting
Visualization: The Validation Workflow
The following diagram illustrates the logical flow for validating 5,6-DMI derivatives, integrating MP into the broader analytical context.
Figure 1: Integrated workflow for the thermal validation of 5,6-dimethoxyindole, prioritizing MP as a gatekeeper for more expensive analyses.
Reference Data Table
Use these values as the "Gold Standard" for calibration.
| Compound | Literature MP (°C) | Observed Behavior | Notes |
| 5,6-Dimethoxyindole | 154 – 157 | Clean melt | Sharp endotherm.[1][2] If brown/black residue remains, sample was oxidized. |
| 5,6-Dimethoxyindole-2-carboxylic acid | 210 (dec) | Darkening >200°C | "Melting" is actually decomposition. DSC required for accurate onset.[1] |
| 4,7-Dimethoxyindole (Isomer) | Distinct | Distinct | Isomers generally possess lower lattice energy due to reduced symmetry.[1] |
Troubleshooting Logic: Why is my MP low?
If your 5,6-DMI melts at 145–150°C , do not assume it is simply "impure."[1] Follow this logic:
-
The "Wet" Lattice Hypothesis: Indoles trap solvent.[1] Run a TGA (Thermogravimetric Analysis). If you see 2-5% weight loss before the melt, you have a solvate.[1] Action: Dry longer or at higher temp.
-
The Isomer Hypothesis: If the material is dry but the MP is consistently sharp but wrong (e.g., exactly 122°C), you likely synthesized a regioisomer (e.g., 4,7-dimethoxyindole). Action: Check proton NMR coupling constants (J-values) on the benzene ring.
References
-
Mettler Toledo. (n.d.).[1] DSC Purity Determination: Validity of the Van't Hoff Equation. Retrieved from [Link]
-
ResolveMass Laboratories. (n.d.). Melting Point Determination: Capillary vs DSC. Retrieved from [Link]
Sources
Spectroscopic Identification of Regioisomers in Indole Synthesis
This guide provides a technical comparison of spectroscopic methods for distinguishing indole regioisomers, specifically focusing on challenges arising from Fischer and Larock syntheses. It is structured for application scientists and medicinal chemists requiring actionable protocols.
The Regioisomer Challenge in Indole Synthesis
Indole synthesis often yields regioisomeric mixtures due to the intrinsic mechanism of cyclization.
-
Fischer Indole Synthesis: The cyclization of unsymmetrical ketone hydrazones can proceed via two different enehydrazine intermediates, leading to 4-substituted or 6-substituted indoles (from meta-substituted hydrazines) or 2- vs. 3-substituted indoles (from unsymmetrical ketones).
-
Larock Heteroannulation: Palladium-catalyzed coupling of o-iodoanilines with internal alkynes often favors placing the bulkier substituent at the C2 or C3 position based on steric and electronic steering, but selectivity is rarely perfect.
Distinguishing these isomers is critical for Structure-Activity Relationship (SAR) studies, as a single position shift can abolish biological potency.
Comparative Analysis of Identification Methods
The following table compares the primary spectroscopic techniques used to resolve these isomers.
| Feature | NMR (1D & 2D) | Mass Spectrometry (MS) | X-Ray Crystallography | UV-Vis / IR |
| Primary Utility | Structural assignment, connectivity mapping. | Molecular weight, fragmentation fingerprints. | Absolute configuration, unequivocal proof. | Conjugation extent, functional group check. |
| Regio-Resolution | High. Can distinguish 4- vs 6- and 2- vs 3- isomers reliably. | Medium. Relies on specific fragmentation pathways (e.g., retro-Diels-Alder). | Ultimate. Defines exact spatial arrangement. | Low. Spectra often overlap significantly. |
| Sample Req. | 1–10 mg (non-destructive). | < 1 mg (destructive). | Single crystal (difficult to grow). | < 1 mg (non-destructive). |
| Time to Result | 1–4 Hours (includes 2D acquisition). | 10–30 Minutes. | Days to Weeks. | Minutes. |
| Cost/Throughput | Medium Cost / Medium Throughput. | Low Cost / High Throughput. | High Cost / Low Throughput. | Low Cost / High Throughput. |
Deep Dive: NMR Spectroscopy (The Gold Standard)
NMR is the most versatile tool for this application. Success relies on exploiting specific coupling constants (
A. Diagnostic 1H NMR Parameters
-
C2-H vs. C3-H:
-
C2-H: Typically appears as a doublet or apparent singlet at
7.1–7.4 ppm . It exhibits a characteristic coupling to N1-H ( ). -
C3-H: Typically appears upfield of C2-H at
6.3–6.8 ppm . Coupling to N1-H is smaller ( ), but it often shows long-range coupling to the benzene ring protons.
-
-
Benzenoid Ring (4, 5, 6, 7 positions):
-
H4: Often deshielded (downfield) due to the anisotropy of the C3 double bond. Shows ortho-coupling (
) and meta-coupling ( ). -
H7: Distinctive doublet (if H6 is present) often found upfield relative to H4.
-
B. Protocol: The "HMBC Ring Walk"
This self-validating protocol assigns regioisomers (e.g., distinguishing a 4-methyl from a 6-methyl indole) by tracing 3-bond correlations.
Reagents: Dissolve ~5-10 mg of product in DMSO-
Step-by-Step Workflow:
-
Acquire 1D
H NMR: Identify the N1-H peak ( 10 ppm, broad singlet). -
Acquire 2D COSY: Identify the spin system of the benzene ring.
-
Example: If you see a doublet coupled to a triplet, which is coupled to another doublet, you have three adjacent protons (e.g., H4-H5-H6), implying substitution at C7.
-
-
Acquire 2D HMBC (Optimized for
): This is the critical step.-
Target: Look for correlations from the pyrrole protons (H2 or H3) to the quaternary bridgehead carbons (C3a and C7a).
-
The Logic:
-
H2 typically correlates to C3 (2-bond), C3a (3-bond), and C7a (3-bond).
-
H3 typically correlates to C2 (2-bond), C3a (2-bond), and C3 is not applicable.
-
-
-
Bridge the Rings:
-
Once C7a is identified (via H2), look for benzenoid protons correlating to C7a.
-
H7 shows a strong 3-bond correlation to C7a (and often C5).
-
H4 shows a strong 3-bond correlation to C3a .
-
-
Conclusion: If the substituent prevents the H4
C3a correlation, the substituent is at C4. If it prevents H7 C7a, it is at C7.
C. Visualization of the HMBC Logic
The following diagram illustrates the connectivity pathways used to distinguish isomers.
Caption: HMBC connectivity map ("The Ring Walk"). Green nodes represent starting protons; Red nodes are quaternary bridgeheads used as anchors to assign the benzenoid ring (Yellow).
Method 2: Mass Spectrometry (The Rapid Screen)
While less definitive than NMR for ab initio structure determination, MS is powerful for known classes of regioisomers.
-
Mechanism: Electron Ionization (EI) at 70 eV often induces retro-Diels-Alder (RDA) fragmentation involving the indole ring.
-
Differentiation:
-
2-Alkyl Indoles: Often undergo
-cleavage of the alkyl chain, retaining the indole core. -
3-Alkyl Indoles: Tends to form a quinolinium ion intermediate (m/z expansion), which is often more stable, leading to a higher abundance of the molecular ion (
) or specific fragment ions compared to the 2-isomer.
-
-
Protocol:
-
Inject sample via GC-MS (EI mode).
-
Compare the ratio of
to or . -
Observation: 3-substituted indoles often show a dominant base peak at
130 (methylene indole) due to benzylic-type cleavage, whereas 2-substituted isomers may show more extensive fragmentation of the ring system.
-
Experimental Workflow: Unknown Isomer Identification
This flowchart guides the researcher through the decision process when isolating a crude indole product.
Caption: Decision tree for identifying indole regioisomers. The workflow prioritizes non-destructive NMR techniques before resorting to time-intensive crystallography.
References
-
Morales-Rios, M. S., et al. (1987).[1] "NMR Studies of Indole." Magnetic Resonance in Chemistry. Link (General reference for Indole shifts).
-
Bender, M., & Christoffers, J. (2009). "Investigations into the Regioselectivity of Fischer Indole...". Zeitschrift für Naturforschung B. Link
-
Oxford Instruments. (2024). "Utilizing benchtop NMR spectroscopy to identify regioisomers." News-Medical. Link
-
BenchChem. (2025).[2][3] "Analytical Techniques for the Purity Assessment of Substituted Indoles." Link
-
Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Indole Synthesis." Chemical Reviews. Link
Sources
A Researcher's Guide to the Analytical Verification of (3,4-Dimethoxyphenyl)hydrazine HCl: Elemental Analysis and Orthogonal Methods
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of reliable and reproducible science. For a compound such as (3,4-Dimethoxyphenyl)hydrazine hydrochloride, a versatile intermediate in the synthesis of various bioactive molecules, rigorous analytical characterization is not merely a quality control step but a fundamental necessity. This guide provides a comparative overview of elemental analysis and alternative analytical techniques for the comprehensive characterization of this compound, supported by experimental insights and protocols.
The Foundational Role of Elemental Analysis
Elemental analysis is a destructive analytical technique that provides the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical values serves as a primary confirmation of the compound's elemental composition and is a strong indicator of its purity.
For (3,4-Dimethoxyphenyl)hydrazine HCl, with a molecular formula of C₈H₁₃ClN₂O₂, the theoretical elemental composition is as follows:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 46.95 |
| Hydrogen (H) | 1.01 | 13 | 13.13 | 6.42 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 17.32 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 13.70 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 15.64 |
| Total | 204.68 | 100.00 |
An acceptable experimental result from an elemental analyzer would typically fall within ±0.4% of these theoretical values, providing a high degree of confidence in the sample's identity.
A Comparative Look: Orthogonal Analytical Techniques
While elemental analysis is a powerful tool for confirming elemental composition, a multi-faceted approach utilizing orthogonal analytical methods is crucial for a comprehensive understanding of a compound's structure, purity, and identity. These techniques provide complementary information, ensuring a more robust and reliable characterization.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂). | Percentage composition of C, H, N, and other elements. | Provides fundamental confirmation of elemental formula; high accuracy and precision. | Destructive to the sample; does not provide structural information or identify impurities with similar elemental composition. |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Detailed structural information, including connectivity of atoms and stereochemistry. | Non-destructive; provides rich structural detail. | Less sensitive than mass spectrometry; may require larger sample amounts. |
| Mass Spectrometry | Ionization of the sample and separation of ions based on their mass-to-charge ratio. | Molecular weight and fragmentation patterns, which can aid in structural elucidation. | High sensitivity; provides accurate molecular weight. | Can be destructive depending on the ionization method; fragmentation can be complex to interpret. |
| HPLC | Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase. | Purity assessment and quantification of the compound and its impurities. | High resolution for separating complex mixtures; quantitative. | Requires method development; may not identify all co-eluting impurities without a mass spectrometer detector. |
| Infrared Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Information about the functional groups present in the molecule. | Non-destructive; provides a "fingerprint" of the molecule. | Limited structural information on its own; interpretation can be complex. |
Experimental Protocols
Elemental Analysis (CHN Analysis)
Objective: To determine the percentage of carbon, hydrogen, and nitrogen in a sample of (3,4-Dimethoxyphenyl)hydrazine HCl.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried (3,4-Dimethoxyphenyl)hydrazine HCl sample into a tin capsule.
-
Instrument Setup: Calibrate the CHN analyzer using a certified standard, such as acetanilide.
-
Analysis: Introduce the encapsulated sample into the combustion chamber of the analyzer, where it is heated to a high temperature (typically ~900-1000 °C) in the presence of oxygen.
-
Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the sample based on the detector response and the initial sample weight.
Workflow for Comprehensive Compound Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized compound like (3,4-Dimethoxyphenyl)hydrazine HCl, integrating elemental analysis with orthogonal methods.
Caption: A typical workflow for the synthesis, purification, and comprehensive analytical characterization of a chemical compound.
Logical Relationships of Analytical Techniques
This diagram illustrates how different analytical techniques provide complementary information to build a complete picture of the compound's identity and purity.
Caption: Logical relationships between the target compound and the information provided by various analytical techniques.
Conclusion
The analytical characterization of (3,4-Dimethoxyphenyl)hydrazine HCl, and indeed any chemical entity in a research and development setting, demands a rigorous and multi-pronged approach. Elemental analysis serves as an indispensable first-pass confirmation of the elemental formula and a key indicator of purity. However, its true power is realized when used in concert with orthogonal techniques such as NMR, mass spectrometry, and HPLC. This integrated analytical strategy provides an unassailable body of evidence to confirm the structure, establish the purity, and ensure the identity of the target molecule, thereby upholding the principles of scientific integrity and enabling the progression of reliable and reproducible research.
References
-
Chemaxon. Calculators & Predictors. [Link]
-
University of Sheffield. Elemental Analysis Calculator. [Link]
-
Chromservis. CHN-Tool - Elemental Analysis Calculator. [Link]
-
University of Illinois. Elemental Composition Calculator. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Omni Calculator. Empirical Formula Calculator. [Link]
-
MilliporeSigma. (3,4-Dimethylphenyl)hydrazine hydrochloride. [Link]
-
WebQC.org. Molar mass of C16H13ClN2O. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]
-
ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
-
U.S. EPA. Hydrazine, (3,4-dimethylphenyl)-, monohydrochloride - Substance Details. [Link]
-
ATSDR. Chapter 6: Analytical Methods. [Link]
-
SIELC. Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. [Link]
-
SWGDRUG.org. 3,4-Dimethoxyamphetamine. [Link]
-
OSHA. HYDRAZINE Method no.: 20. [Link]
Strategic Validation of Hydrazine Removal in Final Pharmaceutical Intermediates
As a Senior Application Scientist, navigating the stringent regulatory landscape of genotoxic impurities requires moving beyond basic analytical detection into the realm of mechanistic process control.1[1]. Because it is frequently used as a raw material or intermediate in API synthesis (e.g., isoniazid), regulatory bodies mandate its control to sub-ppm levels based on the Threshold of Toxicological Concern (TTC)[1][2].
The central challenge with hydrazine is twofold:
-
Process Clearance: It readily forms stable salts with basic APIs, making traditional crystallization highly inefficient for its removal.
This guide objectively compares modern hydrazine scavenging strategies and provides a self-validating experimental framework for both its removal and analytical quantification.
Comparative Analysis of Hydrazine Removal Strategies
To achieve sub-ppm hydrazine limits without sacrificing API yield, process chemists must choose between homogeneous derivatization, heterogeneous scavenging, and continuous flow extraction.
Quantitative Comparison of Hydrazine Removal Strategies
| Parameter | Traditional Derivatization & Crystallization | Polymer-Bound Aldehyde Scavengers | Continuous Flow Membrane Extraction |
| Mechanism | Homogeneous condensation & precipitation | Heterogeneous covalent imine formation | Physical phase separation |
| API Yield Recovery | 70% – 85% (Losses in mother liquor) | > 95% (Minimal product loss) | 85% – 90% |
| Residual Hydrazine | 5 – 10 ppm | < 1 ppm | 2 – 5 ppm |
| Process Time | 24 – 48 hours | 4 – 12 hours | Continuous |
| Scalability | Moderate (Requires solvent optimization) | High (Simple filtration or packed bed) | High (Requires specialized CapEx) |
| Cost Profile | Low OpEx | Moderate OpEx (Resin cost) | High CapEx |
The Causality of Choice: Traditional derivatization (e.g., adding acetone or benzaldehyde directly to the reactor) forms a hydrazone that must be separated from the API via crystallization. This inevitably leads to API yield loss in the mother liquor. Conversely, Polymer-Bound Aldehyde Scavengers (such as macroporous polystyrene-benzaldehyde resins) leverage a heterogeneous reaction. The highly nucleophilic hydrazine diffuses into the resin pores and covalently binds via imine formation. Because the scavenger is macroscopic, it is simply filtered out, leaving the API entirely in solution and preserving >95% yield.
Experimental Protocol: Polymer-Supported Scavenging
This protocol utilizes a macroporous polystyrene-bound benzaldehyde resin to covalently sequester hydrazine from a crude API mixture.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude, hydrazine-contaminated API in a compatible organic solvent (e.g., Dichloromethane or Tetrahydrofuran) at a concentration of 0.1 M.
-
Resin Loading: Add 3 to 5 molar equivalents of Polymer-Bound Aldehyde resin (relative to the estimated hydrazine concentration). Causality: An excess is required to drive the equilibrium of the condensation reaction fully toward the resin-bound hydrazone.
-
Incubation: Agitate the suspension gently at 25°C for 4 to 12 hours. Avoid magnetic stir bars which can mechanically sheer the polymer beads; use an orbital shaker or overhead stirrer.
-
Isolation: Filter the mixture through a medium-porosity fritted glass funnel. Wash the resin cake with 2 column volumes of the reaction solvent to recover any interstitial API.
-
Concentration: Evaporate the filtrate under reduced pressure to isolate the purified API.
Caption: Workflow for polymer-supported hydrazine scavenging in API synthesis.
Analytical Validation: Self-Validating LC-MS/MS Protocol
To prove the efficacy of the scavenging step, residual hydrazine must be quantified.4[4].
However, API counter-ions often suppress this derivatization reaction. 5[5].
The Self-Validating System:
This protocol is designed to self-validate by incorporating an isotopically labeled internal standard (
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 50 mg of the purified API and dissolve in 5 mL of a 50:50 Water:Acetonitrile diluent.
-
Internal Standard Spiking: Add 50 µL of a 100 ng/mL
-hydrazine standard solution. -
Matrix Matching: Add 100 µL of a 0.5 M Benzoic Acid buffer (pH ~3). Causality: Acidifying the medium ensures consistent reaction rates regardless of the specific API salt present, preventing recovery anomalies[5].
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 Reversed-Phase column. Monitor the MRM transitions:
Caption: Logic of chemical derivatization and matrix matching for LC-MS/MS.
References
-
A Comparative Guide to Derivatization Reagents for Hydrazine Compounds. Benchchem. 4
-
Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. PubMed (NIH). 5
-
Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde. ResearchGate. 3
-
Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PMC (NIH).6
-
ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. EMA. 2
-
A Universal Strategy for Evaluation and Quantification of Potential Genotoxic Impurities of Hydrazine Derivatives in Isoniazid Injection. PubMed (NIH). 1
Sources
- 1. A Universal Strategy for Evaluation and Quantification of Potential Genotoxic Impurities of Hydrazine Derivatives in Isoniazid Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive EHS Guide: Safe Handling and Disposal of (3,4-Dimethoxyphenyl)hydrazine
Here is the comprehensive technical guide for the safe handling, operational logistics, and disposal of (3,4-Dimethoxyphenyl)hydrazine, designed for researchers and environmental health and safety (EHS) professionals.
Toxicological Profile & Risk Assessment
(3,4-Dimethoxyphenyl)hydrazine (often utilized as a hydrochloride salt) is a reactive chemical intermediate commonly used in organic synthesis, such as the Fischer indole synthesis. Like other phenylhydrazine derivatives, it presents significant acute and chronic health hazards.
Mechanistic Causality of Hazards:
-
Hemotoxicity: Phenylhydrazines are known to induce hemolysis (destruction of red blood cells) and subsequent cyanosis. The hydrazine moiety acts as a potent reducing agent, leading to the oxidative damage of hemoglobin[1].
-
Sensitization & Dermal Penetration: The compound is a severe skin sensitizer. Crucially, when dissolved in highly penetrative carrier solvents like Dimethyl Sulfoxide (DMSO), the dermal absorption rate of phenylhydrazines increases exponentially, bypassing standard single-layer nitrile barriers[1].
-
Environmental Toxicity: Hydrazine derivatives are highly toxic to aquatic life with long-lasting effects and must never be discharged into the municipal water system[2].
Hazard Summary & Logistics Table
| Parameter | Specification / Requirement | Operational Rationale |
| Primary Hazards | Toxic (Oral/Dermal/Inhalation), Sensitizer, Aquatic Toxicity | Requires strict isolation from personnel and environment[2]. |
| Chemical Incompatibilities | Strong oxidizing agents, heavy metal salts | Contact can cause violent exothermic oxidation and gas evolution. |
| Engineering Controls | Chemical Fume Hood (CFH) or Class II B2 BSC | Prevents inhalation of aerosolized powders or vapors[1]. |
| PPE Requirements | Double nitrile gloves, lab coat, safety goggles | Carrier solvents (e.g., DMSO) rapidly degrade single-layer nitrile[1]. |
| UN Classification | UN 2811 (Toxic solid, organic, n.o.s.) | Required for EHS transport and institutional manifesting. |
Standard Operating Procedure (SOP): Waste Management & Disposal
In-lab chemical neutralization (e.g., using bleach/hypochlorite) of phenylhydrazines is strictly prohibited due to the risk of generating highly toxic diazonium intermediates or explosive off-gassing. All disposal must be managed through institutional EHS professional pickup[3].
Step-by-Step Disposal Protocol
Step 1: Waste Segregation
-
Action: Isolate (3,4-Dimethoxyphenyl)hydrazine waste from all other waste streams, particularly strong oxidizers, acids, and heavy metals.
-
Causality: Mixing reactive hydrazines with incompatible waste can lead to pressurized container rupture or spontaneous ignition in the waste accumulation area.
Step 2: Primary Containment
-
Action: Collect solid waste, contaminated consumables (weighing boats, pipette tips), and liquid solutions in chemically compatible, sealable containers (e.g., High-Density Polyethylene (HDPE) or amber glass).
-
Causality: Amber glass prevents photo-degradation of the compound, which can generate secondary reactive byproducts, while a tightly sealed cap prevents the escape of toxic particulates.
Step 3: Labeling and SAA Storage
-
Action: Affix a standardized "Hazardous Waste" label immediately upon placing the first drop/particle of waste into the container. Explicitly write "(3,4-Dimethoxyphenyl)hydrazine" and check the "Toxic" and "Reactive" hazard boxes. Store in a designated Satellite Accumulation Area (SAA) within secondary containment.
-
Causality: Proper nomenclature (avoiding abbreviations like "DMPH") ensures EHS personnel and emergency responders can accurately identify the hazard in the event of an SAA breach.
Step 4: EHS Transfer
-
Action: Submit a formal waste pickup request to your institutional EHS department. Do not transport the waste across public corridors yourself[3].
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate containment is required to prevent aerosolization and dermal exposure.
-
Evacuate & Assess: Clear the immediate area. If the spill is outside a fume hood and highly aerosolized, evacuate the lab and contact emergency responders.
-
PPE Donning: Ensure double nitrile gloves, a properly fitted N100 respirator (if engineering controls are compromised), and chemical splash goggles are worn[1].
-
Solid Spills: Do not dry sweep, as this generates toxic dust. Lightly dampen the powder with water to suppress dust, then carefully sweep up using non-sparking tools[2].
-
Liquid Spills: Absorb with an inert, non-combustible material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for concentrated solutions.
-
Collection: Place all absorbed material and contaminated PPE into a hazardous waste container. Seal, label, and request immediate EHS pickup.
Waste Management Logic Visualization
Workflow for the safe segregation, packaging, and EHS disposal of phenylhydrazine waste.
References
-
Title: Chemical Safety Practices Recommendations: PhenylHydrazine HCl Source: National Cancer Institute (NCI) at Frederick URL: [Link]
-
Title: SAFETY DATA SHEET: Phenylhydrazine hydrochloride Source: Sigma-Aldrich URL: [Link]
Sources
Comprehensive Safety & Handling Guide: (3,4-Dimethoxyphenyl)hydrazine
Executive Safety Assessment
(3,4-Dimethoxyphenyl)hydrazine (and its hydrochloride salt) belongs to the phenylhydrazine class of compounds. While valuable as a synthetic intermediate for indoles and pyrazoles, it presents a multi-faceted hazard profile. Unlike simple irritants, phenylhydrazines are potent skin sensitizers , hemolytic agents (destroying red blood cells), and suspected carcinogens .
The Critical Hazard Mechanism: Upon absorption (dermal or inhalation), hydrazine derivatives can undergo metabolic activation to form free radicals and diazonium species. These reactive intermediates cause oxidative stress, leading to:
-
Hemolysis: Denaturation of hemoglobin (Heinz body formation).
-
DNA Damage: Alkylation of DNA bases, driving mutagenic and carcinogenic potential.
-
Sensitization: Haptenization of skin proteins, leading to severe allergic contact dermatitis upon re-exposure.
Operational Mandate: Treat this compound as a "Zero-Exposure" target. All protocols below are designed to prevent any physical contact or inhalation.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for phenylhydrazines due to their rapid permeation through standard nitrile and their high sensitization potential.
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Primary) | Silver Shield® / 4H® Laminate Gloves | Phenylhydrazines permeate standard nitrile rubber (<0.11mm) in minutes. Laminate offers >480 min breakthrough time. |
| Hand Protection (Dexterity) | Double Nitrile (High-Grade) | If laminate gloves compromise dexterity for weighing, wear two pairs of 5-mil nitrile gloves. Change immediately upon any splash.[1] |
| Respiratory | N100 / P3 Respirator (for solids) | The hydrochloride salt is often a fine, electrostatic powder. Inhalation poses a direct route to the bloodstream. |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are inadequate against splashes. Phenylhydrazines are severe eye irritants/corrosives.[2] |
| Body | Tyvek® Lab Coat (Disposable) | Cotton lab coats absorb hydrazines, creating a secondary exposure source. Use disposable, non-woven polyethylene. |
PPE Decision Logic & Risk Assessment (Graphviz)
Figure 1: Decision logic for selecting controls based on physical state. Note the emphasis on dust control for solids.
Operational Protocols: Handling & Storage[2][3][4]
A. Storage Requirements
(3,4-Dimethoxyphenyl)hydrazine is prone to oxidation, turning from off-white to dark brown/red.[3] Decomposition products can be more toxic and increase internal pressure in containers.
-
Temperature: Store at -20°C (Freezer).
-
Atmosphere: Under Argon or Nitrogen (Schlenk line or Glovebox preferred).
-
Container: Amber glass (light sensitive) with a Teflon-lined cap. Seal with Parafilm to prevent oxygen ingress.
B. Weighing & Transfer Protocol (Step-by-Step)
Objective: Transfer solid without generating airborne dust or contaminating balance surfaces.
-
Preparation:
-
Place a disposable balance mat or absorbent pad inside the fume hood.
-
Bring the container from the freezer to the hood and allow it to warm to room temperature before opening (prevents condensation which accelerates decomposition).
-
-
Static Control:
-
Hydrazine salts are often electrostatic. Use an anti-static gun on the weighing boat and spatula before use.
-
-
Transfer:
-
Open the vial only inside the fume hood.
-
Use a disposable spatula. Do not reuse spatulas.
-
Weigh directly into the reaction vessel if possible, or a pre-tared vial. Do not use weighing paper (high risk of spill); use a plastic weighing boat or glass vial.
-
-
Decontamination:
-
Immediately wipe the exterior of the stock bottle with a wipe dampened in acetone, then dispose of the wipe as hazardous waste.
-
Reseal the bottle under inert gas immediately.
-
C. Reaction Setup
-
Venting: Hydrazines can liberate nitrogen gas (
) upon decomposition or reaction. Ensure reaction vessels are vented to a bubbler or scrubber, never sealed tight unless rated for pressure. -
Quenching: Never add strong oxidizers (e.g., bleach, peroxide) directly to the concentrated hydrazine, as this can be exothermic and generate toxic diazonium intermediates.
Waste Disposal & Deactivation
Do not dispose of via sink drains. Hydrazines are highly toxic to aquatic life (H400).
Deactivation Protocol (Surface Decontamination)
For cleaning spills or decontaminating glassware before washing:
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution or use a commercial oxidizer (e.g., oxidizer-based glass cleaner).
-
Application: Apply to the contaminated surface/glassware.
-
Note: The reaction between hydrazine and bleach produces Nitrogen gas (
). Ensure ventilation.
-
-
Soak Time: Allow to sit for 30 minutes. The solution may turn color (often yellow/orange) as the hydrazine oxidizes.
-
Rinse: Rinse with copious water.[3][4][5][6] The rinsate should be collected as chemical waste, not flushed, unless authorized by local EHS.
Disposal Workflow (Graphviz)
Figure 2: Waste stream segregation and disposal path. Incineration is the required final disposal method.
Emergency Response
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | 1. Do not scrub. Gently wipe off excess.2. Wash with soap and water for 15 minutes .3.[4][5][6] Discard contaminated clothing.[2][3][4][5][7] | Monitor for signs of dermatitis or cyanosis (blue lips/fingernails) indicating methemoglobinemia. |
| Eye Contact | 1. Flush with eyewash station for 15 minutes .2.[5] Hold eyelids open. | Seek immediate ophthalmological consult. |
| Inhalation | 1. Move to fresh air immediately.2. If breathing is difficult, administer oxygen (trained personnel only). | Monitor for pulmonary edema (can be delayed up to 24 hours). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 217224, (3,4-Dimethoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine. (Provides toxicological grounding for the class). Retrieved from [Link]
-
International Labour Organization (ILO). ICSC 0938 - Phenylhydrazine. (Standard for handling hydrazine hazards).[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
